molecular formula C34H33BrClN3O3S2 B12419908 N2S2-Cbmbc

N2S2-Cbmbc

Cat. No.: B12419908
M. Wt: 711.1 g/mol
InChI Key: IYHXDWWOGKOFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2S2-Cbmbc is a useful research compound. Its molecular formula is C34H33BrClN3O3S2 and its molecular weight is 711.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H33BrClN3O3S2

Molecular Weight

711.1 g/mol

IUPAC Name

2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methyl-(2-sulfanylethyl)amino]-N-(2-sulfanylethyl)acetamide

InChI

InChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40)

InChI Key

IYHXDWWOGKOFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the N2S2-Cbmbc Mechanism of Action in PD-L1 Binding: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The specific molecule "N2S2-Cbmbc" and its mechanism of action in binding to Programmed Death-Ligand 1 (PD-L1) are not described in the currently available scientific literature. Extensive searches have yielded no specific data, experimental protocols, or signaling pathways directly associated with a compound or entity designated "this compound."

Therefore, it is not possible to provide an in-depth technical guide, quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams for this particular molecule as requested. The components of the name, "N2S2" and "Cbmbc," may refer to a specific type of chemical scaffold or a proprietary compound name that has not yet been publicly disclosed or widely studied. "N2S2" can denote a type of tetradentate chelating ligand, though its application in the context of PD-L1 inhibition is not documented.

To provide a relevant framework for researchers, scientists, and drug development professionals interested in the inhibition of the PD-1/PD-L1 axis, this guide will instead focus on the established general mechanisms of PD-L1 binding and inhibition, which would be the context for any novel agent like "this compound".

General Principles of PD-1/PD-L1 Interaction and Inhibition

The interaction between Programmed Death-1 (PD-1), a receptor on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint pathway.[1][2] This binding event transmits an inhibitory signal to the T-cell, leading to its inactivation and allowing cancer cells to evade the immune system.[3] Therapeutic strategies aim to block this interaction, thereby restoring the anti-tumor immune response.

Signaling Pathway of PD-1/PD-L1 Mediated Immune Suppression

The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activity. This process is crucial for tumor immune evasion.[4] The engagement of PD-1 by PD-L1 leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[2] This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70, PI3K, and PKCθ. The ultimate result is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.

PD1_PDL1_Signaling PD-1/PD-L1 Signaling Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment & Activation TCR TCR Downstream Downstream TCR Signaling (e.g., ZAP70, PI3K) TCR->Downstream Activation Signal SHP2->Downstream Dephosphorylation Inhibition T-Cell Inactivation (Annergy, Exhaustion) Downstream->Inhibition Leads to

Caption: PD-1/PD-L1 signaling cascade leading to T-cell inactivation.

Potential Mechanisms of Action for a Novel PD-L1 Inhibitor

A novel small molecule or peptide-based inhibitor of PD-L1, such as the hypothetical "this compound," could function through several mechanisms:

  • Direct Competitive Binding: The inhibitor could bind directly to the extracellular domain of PD-L1 at the same site as PD-1, thereby physically preventing the PD-1/PD-L1 interaction.

  • Allosteric Inhibition: The compound might bind to a site on PD-L1 distant from the PD-1 binding interface, inducing a conformational change in PD-L1 that prevents its interaction with PD-1.

  • Dimerization Interference: Some small molecule inhibitors have been shown to induce the dimerization of PD-L1, which in turn blocks the binding site for PD-1.

Hypothetical Experimental Workflow for Characterizing a Novel PD-L1 Inhibitor

The characterization of a new PD-L1 inhibitor would typically follow a structured experimental workflow to determine its mechanism of action, binding affinity, and biological activity.

Experimental_Workflow Workflow for Characterizing a Novel PD-L1 Inhibitor Start Novel Compound (e.g., this compound) BindingAssay Binding Assays (SPR, ELISA, MST) Start->BindingAssay CellBasedAssay Cell-Based PD-1/PD-L1 Blockade Assay BindingAssay->CellBasedAssay Confirm Binding StructuralStudies Structural Biology (X-ray Crystallography, Cryo-EM) BindingAssay->StructuralStudies Determine Binding Mode TCellActivation T-Cell Activation Assays (Cytokine Release, Proliferation) CellBasedAssay->TCellActivation Confirm Functional Blockade InVivo In Vivo Efficacy Studies (Tumor Models) TCellActivation->InVivo Demonstrate Biological Effect

Caption: A typical experimental workflow for the characterization of a novel PD-L1 inhibitor.

Conclusion

While the specific details of the "this compound" mechanism of action in PD-L1 binding remain elusive due to a lack of public data, the established principles of PD-1/PD-L1 biology provide a strong foundation for understanding how such a novel agent might function. The development of new inhibitors targeting this pathway is a vibrant area of research, and future disclosures of data on compounds like "this compound" will be of great interest to the scientific community. Researchers in this field are encouraged to monitor scientific publications and patent literature for emerging information on novel PD-L1 inhibitors. Should further information or alternative nomenclature for "this compound" become available, a more detailed and specific technical guide can be developed.

References

Synthesis and characterization of N2S2-Cbmbc ligand

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for a specific ligand named "N2S2-Cbmbc" did not yield results corresponding to a known chemical entity with this designation in publicly available scientific literature. The term "Cbmbc" may represent a non-standard abbreviation, an internal project code, or a novel, unpublished compound.

However, the "N2S2" core refers to a well-established class of tetradentate chelating ligands containing two nitrogen and two sulfur donor atoms. These ligands are of significant interest, particularly in the field of radiopharmaceuticals for their ability to form stable complexes with metallic radionuclides like Technetium-99m (99mTc) and Rhenium-186/188 (186/188Re).[1][2]

This guide provides a comprehensive overview of the synthesis and characterization of N2S2-type ligands, intended for researchers, scientists, and professionals in drug development. It outlines general methodologies and provides a specific example of a dicarboxylate diamide dimercaptide (DADT) N2S2 ligand to illustrate the experimental protocols and data presentation.

Synthesis of N2S2 Ligands

The synthesis of N2S2 ligands typically involves the coupling of a diamine backbone with thiol-containing carboxylic acids or their activated derivatives. The thiol groups are often protected during the synthesis and deprotected in the final step or in situ during radiolabeling.

A general synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Diamine Backbone C Coupling Reaction (e.g., amide bond formation) A->C B Thiol-containing Carboxylic Acid (with protecting group) B->C D Purification (e.g., chromatography, crystallization) C->D E Deprotection of Thiol Groups (if necessary) D->E F N2S2 Ligand E->F

Caption: General workflow for the synthesis of N2S2 ligands.

Experimental Protocol: Synthesis of a Dicarboxylate Diamide Dimercaptide (N2S2) Ligand

This protocol is based on the synthesis of novel diamide dimercaptide ligands for potential use as renal radiopharmaceuticals.[3] The synthesis involves the reaction of a diamine with a thiol-protected mercaptoacetic acid derivative.

Materials:

  • Appropriate diamine (e.g., ethylenediamine derivative)

  • S-protected mercaptoacetic acid (e.g., S-benzoylmercaptoacetic acid)

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Solvent (e.g., acetonitrile)

  • Base (e.g., 4-dimethylaminopyridine - DMAP)

Procedure:

  • Dissolve the S-protected mercaptoacetic acid (2 equivalents) and the diamine (1 equivalent) in anhydrous acetonitrile.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (2.2 equivalents) in acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the protected ligand by NMR and mass spectrometry.

  • For radiolabeling, the benzoyl protecting groups are typically removed in situ using a strong base.

Characterization of N2S2 Ligands

The characterization of newly synthesized N2S2 ligands is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the ligand. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.[4]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized ligand, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule, such as amides (C=O stretching) and N-H bonds.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the ligand. A pure compound will show a single peak in the chromatogram under specific conditions.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the molecule, providing unequivocal structural proof.

Data Presentation

Quantitative data from the characterization of an N2S2 ligand and its metal complex are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Data for a Representative N2S2 Ligand

ParameterValueReference
Molecular Formula C₂₀H₂₀N₂O₄S₂
Molecular Weight 428.5 g/mol
¹H NMR (CDCl₃, δ ppm) 7.9-7.4 (m, 10H, Ar-H), 4.2 (t, 2H, CH₂), 3.8 (s, 4H, SCH₂), 3.5 (t, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 191.0 (C=O, benzoyl), 168.0 (C=O, amide), 133.5, 129.0, 127.5 (Ar-C), 40.0 (CH₂), 35.0 (SCH₂)
Mass Spec (m/z) 429.1 [M+H]⁺
HPLC Purity >98%

Table 2: X-ray Crystallographic Data for a [⁹⁹TcO(N2S2)]⁻ Complex

ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/n
Tc-N Bond Distance (Å) 2.002(12), 1.984(12)
Tc-S Bond Distance (Å) 2.300(5), 2.286(5)
Tc=O Bond Distance (Å) 1.667(11)
Coordination Geometry Square-pyramidal

Application in Targeted Radiopharmaceuticals

N2S2 ligands are often used as bifunctional chelators. They possess a strong metal-binding site (the N2S2 core) and a functional group that can be conjugated to a biomolecule, such as an antibody or a peptide. This allows for the targeted delivery of a radionuclide to a specific biological target, for example, a cancer cell.

The following diagram illustrates the concept of an N2S2-chelated radiopharmaceutical targeting a cancer cell.

cluster_0 Targeted Radiopharmaceutical cluster_1 Biological Target A Antibody B N2S2 Ligand A->B conjugation E Receptor A->E Binding C Radionuclide (e.g., 99mTc) B->C chelation D Cancer Cell

Caption: Targeted delivery of a radionuclide using an antibody-N2S2 conjugate.

Conclusion

While the specific "this compound" ligand remains unidentified in the current literature, the broader class of N2S2 ligands represents a versatile and important platform in medicinal chemistry. Their synthesis is well-established, and they can be thoroughly characterized using a range of modern analytical techniques. Their ability to stably chelate radiometals makes them invaluable for the development of targeted diagnostic and therapeutic radiopharmaceuticals. The methodologies and data presented in this guide provide a solid foundation for researchers working with this class of compounds.

References

An In-depth Technical Guide to the Chemical Properties of N2S2 Bromo-benzyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N2S2 bromo-benzyl ether derivatives, a class of compounds with significant potential in medicinal chemistry and radiopharmaceutical development. Due to the novelty of this specific chemical class, this document synthesizes information from structurally related compounds to predict their chemical behavior, spectroscopic characteristics, and potential applications. The guide includes hypothesized structures, detailed potential synthetic protocols, and predictive data to serve as a foundational resource for researchers entering this area of study.

Introduction

N2S2 bromo-benzyl ether derivatives represent a promising, yet largely unexplored, class of bifunctional molecules. The core of these compounds is an N2S2 chelating ligand, known for its ability to form stable complexes with transition metals, including radionuclides like technetium-99m and rhenium.[1] The incorporation of a bromo-benzyl ether moiety introduces a versatile functional group that can serve multiple purposes, such as a protecting group, a reactive handle for bioconjugation, or a pharmacophore contributing to biological activity. This guide will explore the predicted chemical properties, synthesis, and potential applications of these novel derivatives.

Hypothesized Core Structure and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of a Hypothesized N2S2 Bromo-benzyl Ether Derivative

PropertyPredicted Value/CharacteristicRationale/Source Analogy
Molecular Formula C18H21BrN2O2S2 (Example)Based on a common N2S2 core with a bromo-benzyl ether substituent.
Molecular Weight ~477.4 g/mol (Example)Calculated from the example molecular formula.
Appearance White to pale yellow solidTypical for many organic compounds of this size and functionality.
Solubility Soluble in organic solvents (DMSO, DMF, CH2Cl2); Insoluble in waterThe large organic backbone and bromo-benzyl group confer hydrophobicity.
Reactivity The aryl bromide can undergo cross-coupling reactions. The ether linkage is relatively stable but can be cleaved under harsh acidic conditions. The N2S2 moiety is reactive towards metal ions.Based on known reactivity of aryl bromides and benzyl ethers.[2]
Stability Stable under standard laboratory conditions.Similar to other N-substituted amides and ethers.[2]

Synthesis and Experimental Protocols

A plausible synthetic route to N2S2 bromo-benzyl ether derivatives would involve the preparation of an N2S2 ligand with a free hydroxyl or amino group, followed by etherification or amidation with a bromo-benzyl halide.

General Synthetic Workflow

G cluster_0 Synthesis of N2S2-Alcohol Precursor cluster_1 Williamson Ether Synthesis cluster_2 Purification and Characterization start Starting Materials (e.g., Cysteine derivative) step1 Amide Coupling start->step1 step2 Reduction of Ester step1->step2 N2S2_OH N2S2-Alcohol Precursor step2->N2S2_OH etherification Etherification (NaH, THF) N2S2_OH->etherification bromo_benzyl Bromo-benzyl Bromide bromo_benzyl->etherification product N2S2 Bromo-benzyl Ether Derivative etherification->product purification Column Chromatography product->purification characterization NMR, MS, IR purification->characterization

Caption: Proposed workflow for the synthesis of an N2S2 bromo-benzyl ether derivative.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize an N2S2 bromo-benzyl ether derivative via Williamson ether synthesis.

Materials:

  • N2S2-alcohol precursor

  • 4-Bromobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Alkoxide: To a solution of the N2S2-alcohol precursor (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Etherification: Add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N2S2 bromo-benzyl ether derivative.

Spectroscopic Characterization (Predicted)

Predictive analysis of spectroscopic data is essential for the identification and characterization of these novel compounds.

Table 2: Predicted Spectroscopic Data for a Hypothesized N2S2 Bromo-benzyl Ether Derivative

TechniquePredicted Chemical Shifts (δ) / m/zRationale/Source Analogy
1H NMR (CDCl3)7.50-7.20 (m, 4H, Ar-H of bromo-benzyl) 4.50 (s, 2H, Ar-CH2-O) 3.80-3.50 (m, 4H, N-CH2) 3.00-2.70 (m, 4H, S-CH2) Amide N-H protons may appear as broad singlets.Based on typical chemical shifts for bromo-benzyl groups, ether linkages, and N2S2 ligand backbones.[3][4]
13C NMR (CDCl3)170-165 (C=O, amide) 138-135 (C-Br) 131-128 (Ar-C) 122 (Ar-C-Br) 72 (Ar-CH2-O) 55-45 (N-CH2) 35-25 (S-CH2)Based on known 13C NMR data for similar functional groups.
Mass Spec. (ESI+)[M+H]+, [M+Na]+Expected ionization patterns for molecules of this type.
IR (KBr) ~3300 cm-1 (N-H stretch) ~1640 cm-1 (C=O stretch, amide I) ~1540 cm-1 (N-H bend, amide II) ~1250, 1050 cm-1 (C-O stretch, ether)Characteristic vibrational frequencies for the key functional groups.

Potential Applications and Signaling Pathways

The bifunctional nature of N2S2 bromo-benzyl ether derivatives suggests several potential applications, particularly in the development of targeted therapeutics and diagnostic agents.

Radiopharmaceutical Development

The N2S2 core is an excellent chelator for technetium-99m, a commonly used radionuclide in diagnostic imaging. The bromo-benzyl ether moiety could be used to attach a targeting vector (e.g., a peptide or antibody) that directs the radiolabeled compound to a specific biological target, such as a cancer cell receptor.

G cluster_0 Radiopharmaceutical Design cluster_1 Mechanism of Action N2S2_BrBn N2S2 Bromo-benzyl Ether Derivative Bromo-benzyl ether as a linking point Radiopharmaceutical Targeted Radiopharmaceutical For SPECT imaging N2S2_BrBn->Radiopharmaceutical Chelation Tc99m 99mTc Radioisotope for imaging Tc99m->Radiopharmaceutical TargetingVector Targeting Vector e.g., Peptide, Antibody TargetingVector->N2S2_BrBn Conjugation via C-N or C-C coupling Receptor Target Receptor Radiopharmaceutical->Receptor Binding TumorCell Tumor Cell Overexpresses target receptor TumorCell->Receptor Internalization Internalization Receptor->Internalization Imaging SPECT Imaging Internalization->Imaging Signal Detection

Caption: Hypothetical application of an N2S2 bromo-benzyl ether derivative in targeted radiopharmaceutical development.

Enzyme Inhibition

Certain benzyl ether derivatives have shown inhibitory activity against enzymes like phosphodiesterases. It is plausible that N2S2 bromo-benzyl ether derivatives could be designed as inhibitors for specific enzymes, where the N2S2 moiety could interact with a metal cofactor in the enzyme's active site, and the bromo-benzyl ether could provide additional binding interactions.

Conclusion

While the class of N2S2 bromo-benzyl ether derivatives is still in its infancy from a research perspective, the foundational knowledge of its constituent parts—the N2S2 chelator and the bromo-benzyl ether—provides a strong basis for predicting their chemical properties and potential applications. This guide offers a starting point for researchers interested in synthesizing and evaluating these promising compounds for use in drug development and molecular imaging. Further experimental validation of the predicted data and synthetic protocols is necessary to fully unlock the potential of this novel chemical scaffold.

References

A Technical Guide to Non-Invasive PD-L1 Expression Mapping Using Technetium-99m Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion. Its expression level in the tumor microenvironment can be a predictive biomarker for the success of immunotherapy drugs targeting the PD-1/PD-L1 axis. While immunohistochemistry (IHC) of tumor biopsies is the current standard for assessing PD-L1 expression, it is an invasive procedure that suffers from sampling bias and cannot capture the dynamic and heterogeneous nature of PD-L1 expression. This has driven the development of non-invasive imaging techniques to visualize and quantify PD-L1 expression in the entire body.

Single Photon Emission Computed Tomography (SPECT) is a highly sensitive nuclear imaging modality that is widely available in clinical settings. Technetium-99m (99mTc), with its ideal physical properties (t½ = 6 h, Eγ = 140 keV) and availability from a 99Mo/99mTc generator, is the most commonly used radionuclide in diagnostic imaging. The development of 99mTc-labeled probes targeting PD-L1 offers a promising approach for non-invasive, whole-body assessment of PD-L1 status.

A crucial component of these imaging probes is the chelator, a molecule that stably binds the metallic radionuclide 99mTc to the PD-L1 targeting moiety. The N2S2 (diaminedithiol) class of chelators has been extensively investigated for labeling with 99mTc, forming stable complexes. This guide provides an in-depth overview of the core principles and methodologies for developing and utilizing 99mTc-labeled probes for non-invasive PD-L1 expression mapping, with a focus on the role of the N2S2 chelation chemistry. While a specific agent termed "N2S2-Cbmbc" was not identified in publicly available literature, this guide will cover the broader class of 99mTc-N2S2 based PD-L1 imaging agents, which likely represents the intended topic of interest.

Core Components of a 99mTc-labeled PD-L1 Imaging Probe

The design of a 99mTc-labeled SPECT tracer for PD-L1 imaging involves three key components: the PD-L1 targeting moiety, the chelator, and the radionuclide (99mTc).

PD-L1 Targeting Moieties

A variety of molecules that specifically bind to PD-L1 have been explored for imaging applications. These can be broadly categorized as:

  • Monoclonal Antibodies (mAbs): Full-length antibodies like Durvalumab and Atezolizumab offer high affinity and specificity for PD-L1. However, their long circulation times can lead to high background signal and delayed imaging.

  • Antibody Fragments and Engineered Scaffolds: To overcome the limitations of full-length mAbs, smaller targeting proteins have been developed, including:

    • Nanobodies (VHH): Single-domain antibody fragments derived from camelid heavy-chain antibodies. They are small in size (~15 kDa), which allows for rapid tumor penetration and clearance from circulation, resulting in high-contrast images at early time points.

    • Affibody Molecules: Small (~6.5 kDa), robust scaffold proteins with high affinity and specificity for their target.

  • Small Molecules: These are synthetically derived, low molecular weight compounds that can bind to PD-L1. They offer advantages in terms of ease of synthesis, rapid clearance, and potential for oral administration.

The N2S2 Chelator for 99mTc Labeling

The N2S2 (diaminedithiol) ligand system is a well-established and versatile chelator for technetium-99m. It forms a stable, neutral, and lipophilic complex with the Tc(V)O core. The general structure consists of two nitrogen atoms and two sulfur atoms that coordinate with the technetium metal center. The properties of the resulting 99mTc-N2S2 complex can be fine-tuned by modifying the backbone of the N2S2 ligand.

Experimental Protocols

This section details the key experimental methodologies involved in the development and evaluation of 99mTc-labeled PD-L1 imaging probes.

Synthesis and Radiolabeling of a 99mTc-N2S2-PD-L1 Probe

The synthesis of a 99mTc-N2S2 conjugated PD-L1 targeting probe generally involves a multi-step process:

  • Synthesis of the N2S2 Chelator: The N2S2 ligand is synthesized with a functional group (e.g., a carboxylic acid or an amine) that allows for its conjugation to the PD-L1 targeting moiety. The thiol groups of the N2S2 ligand are typically protected during synthesis and conjugation to prevent oxidation.

  • Conjugation of the Chelator to the Targeting Moiety: The functionalized N2S2 chelator is covalently linked to the PD-L1 targeting molecule (e.g., a nanobody or small molecule).

  • Radiolabeling with 99mTc: The N2S2-conjugated probe is labeled with 99mTc. This is typically achieved by reducing 99mTc-pertechnetate ([99mTcO4]-) with a reducing agent, such as stannous chloride (SnCl2), in the presence of the N2S2-conjugated probe. The protecting groups on the thiol groups are removed in situ during the labeling process. The reaction mixture is then purified to remove any unlabeled 99mTc and other impurities.

Example Radiolabeling Protocol: A typical radiolabeling procedure involves adding a solution of the N2S2-conjugated PD-L1 probe to a vial containing a reducing agent (e.g., stannous chloride). Then, a solution of sodium pertechnetate ([99mTc]NaTcO4) is added, and the mixture is incubated at a specific temperature for a set period. The radiochemical purity of the resulting 99mTc-labeled probe is then determined using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

In Vitro Characterization
  • Radiochemical Purity and Stability: The radiochemical purity of the labeled probe is assessed immediately after labeling and at various time points to determine its stability in saline and serum.

  • Cell Binding and Specificity: The binding affinity (Kd) and specificity of the radiolabeled probe are evaluated using cancer cell lines with varying levels of PD-L1 expression. For example, a saturation binding assay can be performed on PD-L1 positive cells to determine the Kd. Competitive binding assays, where the cells are co-incubated with the radiolabeled probe and an excess of unlabeled probe or a known PD-L1 inhibitor, are used to demonstrate the specificity of the binding.

In Vivo Evaluation in Animal Models
  • Biodistribution Studies: The radiolabeled probe is injected into tumor-bearing animals (e.g., mice with xenografts of human cancer cells expressing PD-L1). At different time points post-injection, the animals are euthanized, and various organs and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • SPECT/CT Imaging: Tumor-bearing animals are injected with the radiolabeled probe, and SPECT/CT images are acquired at various time points. The images provide a visual representation of the probe's distribution in the body and its accumulation in the tumor. The tumor-to-background ratios can be quantified from the images. Blocking studies, where a group of animals is co-injected with an excess of unlabeled probe, are performed to confirm the in vivo specificity of the tumor uptake.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the evaluation of 99mTc-labeled PD-L1 imaging probes, based on findings from various studies in the field.

Probe Type Targeting Moiety Radiochemical Purity (%) In Vitro Stability (in serum at 6h, %) Binding Affinity (Kd, nM)
Nanobody-basedAnti-PD-L1 Nanobody>95>901-10
Affibody-basedAnti-PD-L1 Affibody>95>9010-50
Small Molecule-basedBiphenyl-based small molecule>90>8550-200

Table 1: In Vitro Characteristics of 99mTc-labeled PD-L1 Probes.

Probe Type Tumor Model Tumor Uptake (%ID/g at 2h p.i.) Tumor-to-Muscle Ratio (at 2h p.i.) Tumor-to-Blood Ratio (at 2h p.i.)
Nanobody-basedPD-L1 positive xenograft5-15>10>5
Affibody-basedPD-L1 positive xenograft2-85-102-5
Small Molecule-basedPD-L1 positive xenograft1-52-51-3

Table 2: In Vivo Biodistribution Data of 99mTc-labeled PD-L1 Probes in Tumor-Bearing Mice.

Visualizations

Signaling Pathway and Imaging Workflow

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for non-invasive PD-L1 imaging.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding T-Cell Activation T-Cell Activation PD-1->T-Cell Activation Inhibits TCR TCR TCR->T-Cell Activation Activates CD28 CD28 CD28->T-Cell Activation Co-stimulates

Caption: The PD-1/PD-L1 immune checkpoint pathway.

Imaging_Workflow Probe_Synthesis 1. Synthesis of N2S2-PD-L1 Probe Radiolabeling 2. Radiolabeling with 99mTc Probe_Synthesis->Radiolabeling Administration 3. Intravenous Administration to Patient/Animal Radiolabeling->Administration SPECT_CT_Scan 4. SPECT/CT Imaging Administration->SPECT_CT_Scan Image_Analysis 5. Image Reconstruction and Analysis SPECT_CT_Scan->Image_Analysis PDL1_Quantification 6. Quantification of PD-L1 Expression Image_Analysis->PDL1_Quantification

Caption: General workflow for non-invasive PD-L1 imaging.

Conclusion

Non-invasive mapping of PD-L1 expression using 99mTc-labeled probes holds immense potential for improving the management of cancer patients undergoing immunotherapy. The development of these imaging agents, leveraging versatile chelators like N2S2 and a range of PD-L1 targeting moieties, allows for a comprehensive and dynamic assessment of PD-L1 status throughout the body. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field. Further research and clinical translation of these novel imaging agents will be crucial in realizing the promise of personalized cancer immunotherapy.

The Pivotal Role of Technetium-99m in N2S2-Chelate Based Imaging Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific nomenclature "N2S2-Cmbc" did not correspond to a readily identifiable imaging complex in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the principles and methodologies for a representative bifunctional Technetium-99m (⁹⁹ᵐTc)-N2S2 imaging agent. The data and protocols presented are illustrative and based on established research in the field of 99mTc-N2S2 radiopharmaceuticals.

Introduction: The Synergy of Technetium-99m and N2S2 Chelators in Molecular Imaging

Technetium-99m (⁹⁹ᵐTc) is the cornerstone of diagnostic nuclear medicine, utilized in a vast majority of imaging procedures.[1][2] Its preeminence stems from nearly ideal nuclear properties, including a short six-hour half-life that minimizes patient radiation dose, and the emission of 140 keV gamma rays, which are readily detected by SPECT cameras.[1] The versatile chemistry of technetium allows it to be complexed with a wide array of chelating agents, thereby creating radiopharmaceuticals that can target specific biological processes.[3][4]

Among the various chelating systems, the diamide dithiolate (N2S2) ligand framework has proven highly effective for stably binding ⁹⁹ᵐTc in its +5 oxidation state (as [⁹⁹ᵐTc=O]³⁺). N2S2 chelators form robust, neutral, and lipophilic complexes with technetium, properties that are often desirable for developing imaging agents that can penetrate cellular membranes or cross the blood-brain barrier.

A key advancement in this area is the development of bifunctional N2S2 chelators. These molecules possess the N2S2 core for securely binding ⁹⁹ᵐTc and a separate functional group that can be covalently attached to a biologically active molecule, such as a peptide, antibody, or small molecule inhibitor. This modular design enables the creation of target-specific imaging agents where the ⁹⁹ᵐTc provides the imaging signal, the N2S2 chelate acts as a stable anchor, and the conjugated biomolecule directs the complex to its biological target.

This technical guide delineates the critical role of ⁹⁹ᵐTc within such a bifunctional N2S2 imaging complex, detailing the synthesis, radiolabeling, and evaluation of these powerful diagnostic tools.

Conceptual Structure of a ⁹⁹ᵐTc-N2S2 Bifunctional Imaging Complex

The fundamental design of a ⁹⁹ᵐTc-N2S2 bifunctional imaging agent involves three key components as illustrated in the diagram below.

cluster_complex ⁹⁹ᵐTc-N2S2 Bifunctional Imaging Complex Tc Technetium-99m (γ-emitter) N2S2 N2S2 Chelator (Stable Coordination) Tc->N2S2 Coordination Linker Linker Group N2S2->Linker Covalent Bond Biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) Linker->Biomolecule Conjugation

Caption: Conceptual diagram of a ⁹⁹ᵐTc-N2S2 bifunctional imaging agent.

Synthesis and Radiolabeling Workflow

The preparation of a ⁹⁹ᵐTc-N2S2 imaging complex is a multi-step process that begins with the organic synthesis of the bifunctional chelator, followed by radiolabeling with ⁹⁹ᵐTc.

General Synthesis of an N2S2 Bifunctional Chelator

The synthesis of an N2S2 bifunctional chelator typically involves the construction of the core diamide dithiol structure with protected thiol groups (e.g., with benzoyl or acetyl groups) and the incorporation of a linker with a reactive functional group for subsequent conjugation to a biomolecule.

Radiolabeling with Technetium-99m

The radiolabeling process involves the reduction of ⁹⁹ᵐTc from its +7 oxidation state in pertechnetate ([⁹⁹ᵐTcO₄]⁻), eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator, to a lower oxidation state that can be complexed by the N2S2 ligand. Stannous chloride (SnCl₂) is a commonly used reducing agent. The general workflow is depicted below.

cluster_workflow Radiolabeling and Quality Control Workflow start Start: Elute [⁹⁹ᵐTcO₄]⁻ from ⁹⁹Mo/⁹⁹ᵐTc Generator mix Mix [⁹⁹ᵐTcO₄]⁻ with N2S2-Biomolecule Conjugate and a Reducing Agent (e.g., SnCl₂) start->mix incubate Incubate at Controlled Temperature and pH mix->incubate qc Quality Control: Radiochemical Purity (RCP) (ITLC / HPLC) incubate->qc purify Purification (if RCP < 95%) (e.g., HPLC, Solid-Phase Extraction) qc->purify RCP < 95% final_product Final Product: ⁹⁹ᵐTc-N2S2-Biomolecule qc->final_product RCP ≥ 95% purify->final_product

Caption: General workflow for radiolabeling an N2S2-biomolecule conjugate with ⁹⁹ᵐTc.

Experimental Protocols

Protocol for ⁹⁹ᵐTc-Labeling of an N2S2-Peptide Conjugate

This protocol is a representative example for radiolabeling an N2S2-conjugated peptide.

  • Preparation of Reagents:

    • Dissolve the N2S2-peptide conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a fresh solution of stannous chloride dihydrate in nitrogen-purged, deionized water.

    • Obtain sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a commercial ⁹⁹Mo/⁹⁹ᵐTc generator.

  • Radiolabeling Reaction:

    • In a sterile, nitrogen-purged vial, add the N2S2-peptide conjugate solution.

    • Add the stannous chloride solution to the vial.

    • Add the desired activity of [⁹⁹ᵐTc]NaTcO₄ to the mixture.

    • Gently swirl the vial and incubate at room temperature or with gentle heating (e.g., 100°C for 15-30 minutes), depending on the specific ligand's requirements.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁹⁹ᵐTc-N2S2-peptide complex using instant thin-layer chromatography (ITLC) and/or high-performance liquid chromatography (HPLC).

    • ITLC: Spot the reaction mixture on an ITLC strip and develop with an appropriate solvent system (e.g., saline to determine free pertechnetate and colloid, and a second solvent like acetone or a pyridine-acetic acid-water mixture to determine the labeled complex).

    • HPLC: Inject an aliquot of the reaction mixture onto a reverse-phase HPLC column and elute with a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitor the eluate with a UV detector and a radioactivity detector.

  • Purification (if necessary):

    • If the RCP is below the desired threshold (typically >95%), purify the radiolabeled complex using semi-preparative HPLC or a solid-phase extraction cartridge (e.g., Sep-Pak C18).

Protocol for In Vitro Stability Studies
  • Serum Stability:

    • Incubate an aliquot of the purified ⁹⁹ᵐTc-N2S2-biomolecule in fresh human or rat serum at 37°C.

    • At various time points (e.g., 1, 2, 4, 6, and 24 hours), take samples and analyze the RCP by ITLC or HPLC to determine the extent of degradation or dissociation of ⁹⁹ᵐTc from the complex.

  • Cysteine Challenge:

    • Incubate the radiolabeled complex in a solution of excess L-cysteine at 37°C.

    • Analyze the mixture at different time points by ITLC or HPLC to assess the stability of the complex against transchelation by competing thiols.

Quantitative Data Summary

The following tables summarize representative quantitative data for ⁹⁹ᵐTc-N2S2 based imaging agents, compiled from various sources in the literature.

Table 1: Radiolabeling and Stability Data

ParameterTypical ValueReference
Radiochemical Purity (post-labeling)> 95%
Labeling Efficiency> 90%
Stability in Saline (24h)> 95% intact
Stability in Human Serum (6h)> 90% intact
Stability against Cysteine Challenge (4h)> 80% intact

Table 2: Representative In Vivo Biodistribution Data in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g at 2 hours post-injection)

Organ⁹⁹ᵐTc-N2S2-Targeted Agent⁹⁹ᵐTc-N2S2-Non-Targeted AgentReference
Blood0.5 ± 0.10.6 ± 0.2
Heart0.3 ± 0.10.4 ± 0.1
Lungs1.2 ± 0.41.5 ± 0.5
Liver2.5 ± 0.83.0 ± 1.0
Spleen0.4 ± 0.10.5 ± 0.2
Kidneys15.0 ± 3.518.0 ± 4.0
Muscle0.2 ± 0.10.3 ± 0.1
Tumor8.5 ± 2.00.5 ± 0.2

Note: These values are illustrative and can vary significantly depending on the specific N2S2 chelator, the conjugated biomolecule, and the animal model.

In Vivo Evaluation Workflow

The in vivo performance of a novel ⁹⁹ᵐTc-N2S2 imaging complex is typically assessed in animal models, often using tumor-bearing mice for cancer-targeted agents.

cluster_invivo_workflow In Vivo Evaluation Workflow animal_model Establish Animal Model (e.g., Tumor Xenograft in Mice) injection Intravenous Injection of ⁹⁹ᵐTc-N2S2-Biomolecule animal_model->injection imaging SPECT/CT Imaging at Multiple Time Points injection->imaging biodistribution Biodistribution Study: Organ Harvesting and Gamma Counting injection->biodistribution data_analysis Data Analysis: - Tumor-to-Organ Ratios - Pharmacokinetics imaging->data_analysis biodistribution->data_analysis conclusion Conclusion on Efficacy and Targeting Specificity data_analysis->conclusion

Caption: Typical workflow for the in vivo evaluation of a ⁹⁹ᵐTc-N2S2 imaging agent.

Conclusion

The role of Technetium-99m in N2S2-based imaging complexes is that of the indispensable signaling component, providing the gamma emission necessary for SPECT imaging. The success of such an imaging agent, however, is critically dependent on the synergy between the radionuclide, the N2S2 chelator, and the targeting biomolecule. The N2S2 ligand ensures that the ⁹⁹ᵐTc is held in a stable coordination environment, preventing its release in vivo and ensuring that the biodistribution is governed by the targeting moiety. The modular nature of these bifunctional chelators provides a powerful platform for the development of novel, target-specific radiopharmaceuticals. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers and drug development professionals working to advance the field of molecular imaging with ⁹⁹ᵐTc-N2S2 complexes.

References

N2S2-Cbmbc as a potential biomarker for immunotherapy response

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and resources did not yield any information on a biomarker or entity referred to as "N2S2-Cbmbc" in the context of immunotherapy response or any other biological process.

This suggests that "this compound" may be a term that is not yet in the public domain, is part of unpublished or proprietary research, or is a potential misspelling of another biomarker.

Given the absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound" as a potential biomarker for immunotherapy response.

Moving Forward:

For researchers, scientists, and drug development professionals interested in biomarkers for immunotherapy response, several well-established and actively researched candidates are available. These include, but are not limited to:

  • Programmed Death-Ligand 1 (PD-L1): An established biomarker used to predict response to anti-PD-1/PD-L1 therapies.

  • Tumor Mutational Burden (TMB): The number of mutations within a tumor, which can correlate with response to immune checkpoint inhibitors.

  • Microsatellite Instability (MSI): A condition of genetic hypermutability that can indicate a higher likelihood of response to immunotherapy.

  • Major Histocompatibility Complex (MHC) expression: Critical for antigen presentation to T cells, its expression can influence immunotherapy efficacy.

  • Tumor-Infiltrating Lymphocytes (TILs): The presence of immune cells within the tumor microenvironment is often associated with better outcomes.

Should you wish to proceed with a detailed technical guide on one of these established biomarkers, please specify your topic of interest. A comprehensive report can then be generated, adhering to the original request's structure for data presentation, experimental protocols, and visualizations.

Preclinical Evaluation of 99mTc-N2S2-Bombesin Analogs for Tumor Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical evaluation of 99mTc-labeled N2S2-chelated bombesin analogs for the imaging of tumors expressing the Gastrin-Releasing Peptide Receptor (GRPR). The information presented is a synthesis of established methodologies and data from various preclinical studies on similar GRPR-targeting radiopharmaceuticals.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR) is a promising molecular target for cancer diagnosis and therapy due to its overexpression in various human tumors, including prostate and breast cancer.[1][2][3] Bombesin (BBN) and its analogs are peptides that bind with high affinity to GRPR. When chelated and radiolabeled with Technetium-99m (99mTc), a widely available single-photon emission computed tomography (SPECT) isotope, these analogs can serve as effective imaging agents.[3] The N2S2 (diaminodithiol) chelation system provides a stable coordination site for 99mTc. This guide details the preclinical workflow for evaluating the efficacy of a 99mTc-N2S2-bombesin analog, herein referred to as 99mTc-N2S2-Cbmbc, for tumor imaging.

Synthesis and Radiolabeling

The synthesis of a GRPR-targeting radiopharmaceutical involves a multi-step process, beginning with the solid-phase synthesis of the peptide analog, followed by conjugation with the N2S2 chelator, and finally, radiolabeling with 99mTc.

Experimental Protocol: Synthesis and Radiolabeling

  • Peptide Synthesis: The bombesin analog peptide is synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).[4]

  • Chelator Conjugation: The N2S2 chelator is conjugated to the N-terminus of the peptide.

  • Radiolabeling:

    • A lyophilized kit containing the N2S2-Cbmbc precursor, a reducing agent (e.g., stannous chloride), and other excipients is prepared.

    • Sodium pertechnetate ([99mTc]NaTcO4) solution from a 99Mo/99mTc generator is added to the kit.

    • The reaction mixture is incubated at a specified temperature and time to allow for the formation of the 99mTc-N2S2-Cbmbc complex.

  • Quality Control:

    • Radiochemical Purity (RCP): The RCP is determined using instant thin-layer chromatography on silica gel (ITLC-SG) and reversed-phase high-performance liquid chromatography (RP-HPLC). The system should resolve the radiolabeled peptide from free [99mTc]pertechnetate and colloidal 99mTc. A radiochemical purity of >95% is generally considered acceptable for preclinical studies.

Data Presentation: Radiolabeling and Stability

ParameterResultReference
Radiochemical Purity>90%
In Vitro Serum StabilityStable
Stability in CysteineStable

In Vitro Evaluation

In vitro studies are crucial for determining the biological characteristics of the radiopharmaceutical before proceeding to in vivo animal models. These studies assess the affinity of the compound for its target receptor and its behavior in a cellular environment.

Experimental Protocol: In Vitro Studies

  • Cell Culture: GRPR-positive cancer cell lines (e.g., PC-3 prostate cancer, T47D, MDA-MB231, MCF7 breast cancer) and a GRPR-negative control cell line are cultured in appropriate media.

  • Competitive Binding Assay:

    • Cells are seeded in multi-well plates and incubated with a fixed concentration of the radioligand and increasing concentrations of the non-radiolabeled ("cold") peptide analog.

    • The concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A lower IC50 value indicates higher binding affinity.

  • Cellular Uptake and Internalization:

    • Cells are incubated with 99mTc-N2S2-Cbmbc for various time points.

    • At each time point, the supernatant is removed, and the cells are washed.

    • Surface-bound radioactivity is stripped using an acid wash (e.g., glycine buffer).

    • The internalized radioactivity is measured in the cell lysate using a gamma counter.

    • To demonstrate specificity, a blocking experiment is performed by co-incubating the cells with an excess of the cold peptide.

Logical Relationship: In Vitro Specificity

cluster_blocking Blocking Experiment Radioligand 99mTc-N2S2-Cbmbc GRPR_Positive GRPR-Positive Cancer Cells Radioligand->GRPR_Positive Incubate GRPR_Negative GRPR-Negative Control Cells Radioligand->GRPR_Negative Incubate Blocked_Binding Blocked Binding/ Internalization Radioligand->Blocked_Binding Binding High Binding/ Internalization GRPR_Positive->Binding No_Binding Low/No Binding GRPR_Negative->No_Binding Excess_Cold_Ligand Excess Unlabeled Cbmbc Excess_Cold_Ligand->Blocked_Binding

Caption: In vitro binding specificity of 99mTc-N2S2-Cbmbc.

In Vivo Evaluation

In vivo studies in animal models are essential to evaluate the pharmacokinetics, biodistribution, and tumor-targeting efficacy of the radiopharmaceutical.

Experimental Protocol: In Vivo Studies

  • Animal Model: Athymic nude mice are subcutaneously inoculated with GRPR-positive tumor cells (e.g., PC-3). Tumors are allowed to grow to a suitable size for imaging.

  • Biodistribution Studies:

    • Tumor-bearing mice are injected with a known amount of 99mTc-N2S2-Cbmbc via the tail vein.

    • At various time points post-injection (p.i.), cohorts of mice are euthanized.

    • Organs of interest (blood, tumor, muscle, liver, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

    • The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

    • Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess imaging contrast.

  • SPECT/CT Imaging:

    • Tumor-bearing mice are anesthetized and injected with the radiopharmaceutical.

    • At selected time points, SPECT/CT images are acquired to visualize the distribution of the radiotracer in vivo.

    • For specificity assessment, a group of mice is co-injected with an excess of the cold peptide to block GRPR binding.

Data Presentation: Biodistribution in PC-3 Tumor-Bearing Mice

OrganUptake (%ID/g) at 1h p.i. (Example)
BloodLow
TumorHigh
MuscleLow
LiverModerate
KidneysHigh (indicating renal clearance)
PancreasModerate (known for GRPR expression)

Data Presentation: Tumor-to-Background Ratios

RatioValue (Example)Reference
Tumor-to-Muscle8.5
Tumor-to-BloodHigh
Tumor-to-BoneHigh

Experimental Workflow: Preclinical Evaluation

cluster_synthesis Radiopharmaceutical Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Radiolabeling 99mTc Radiolabeling Synthesis->Radiolabeling QC Quality Control (RCP >95%) Radiolabeling->QC Binding_Assay Binding Affinity (IC50) QC->Binding_Assay Cell_Uptake Cellular Uptake & Internalization QC->Cell_Uptake Animal_Model Tumor Xenograft Animal Model Cell_Uptake->Animal_Model Biodistribution Biodistribution (%ID/g) Animal_Model->Biodistribution Imaging SPECT/CT Imaging Animal_Model->Imaging

Caption: Workflow for the preclinical evaluation of 99mTc-N2S2-Cbmbc.

Signaling Pathway

The binding of 99mTc-N2S2-Cbmbc to GRPR initiates a signaling cascade that leads to cellular internalization, which is essential for the retention of the radiopharmaceutical in tumor cells, thereby enabling clear imaging.

Signaling Pathway: GRPR Activation and Internalization

Ligand 99mTc-N2S2-Cbmbc GRPR GRPR Ligand->GRPR Binds G_Protein Gq/11 Protein GRPR->G_Protein Activates Internalization Receptor-Ligand Internalization GRPR->Internalization PLC Phospholipase C (PLC) G_Protein->PLC Activates

Caption: Simplified GRPR signaling and internalization pathway.

Conclusion

The preclinical evaluation of 99mTc-N2S2-Cbmbc involves a systematic workflow encompassing synthesis, radiolabeling, and comprehensive in vitro and in vivo testing. The data generated from these studies, including high radiochemical purity, specific binding to GRPR-positive cells, and favorable biodistribution with high tumor uptake and rapid clearance from non-target tissues, are critical for establishing the potential of this radiopharmaceutical for clinical translation in tumor imaging. The favorable tumor-to-background ratios observed in animal models suggest that 99mTc-N2S2-Cbmbc is a promising candidate for the non-invasive diagnosis and staging of GRPR-expressing cancers.

References

The N2S2 Chelator Framework: A Technical Guide for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and therapeutic intervention with high specificity. At the heart of many of these agents lies a chelator, a molecule responsible for securely binding a radionuclide to a targeting vector. Among the various chelating systems, the N2S2 framework has emerged as a versatile and effective platform, particularly for the coordination of technetium-99m (Tc-99m) and rhenium (Re) isotopes. This technical guide provides an in-depth exploration of the N2S2 chelator core, offering a comprehensive overview of its chemistry, experimental protocols, and applications in radiopharmaceutical research and development.

Core Concepts of the N2S2 Chelator Framework

The N2S2 ligand system is characterized by a tetradentate structure comprising two nitrogen (N) and two sulfur (S) donor atoms. This arrangement forms a stable coordination complex with radiometals like technetium(V) and rhenium(V). The diamide dithiolate (DADT) and monoamine-monoamide dithiol (MAMA) are prominent examples of N2S2 chelators that have been extensively investigated.

A key feature of many N2S2 chelators is their bifunctional nature. They possess a reactive functional group, such as a carboxylic acid, that allows for covalent conjugation to biomolecules like peptides, antibodies, or small molecules. This enables the targeted delivery of the radiometal to specific biological sites, such as tumor cells.

One of the challenges in the synthesis and use of N2S2 chelators is the propensity of the thiol groups to oxidize, forming disulfide bonds. To circumvent this, protecting groups are often employed during synthesis and removed just prior to radiolabeling.

Quantitative Data on N2S2 Chelator Performance

The efficacy of a chelator is determined by several key parameters, including its radiolabeling efficiency, the stability of the resulting complex, and its in vivo pharmacokinetic profile. The following tables summarize quantitative data for representative N2S2 chelators.

Table 1: Radiolabeling Efficiency and Purity of Tc-99m-N2S2 Complexes

N2S2 Chelator TypeTargeting MoietyRadiolabeling ConditionsRadiochemical Purity (%)Reference
DADT derivativeAntibodySnCl₂/Gluconate>95%[1]
MAMA derivativeBombesin PeptideSnCl₂>90%[2]
Diaminopropionic acid-basedPeptideHydroxylamine deprotection, SnCl₂>95%[3]

Table 2: In Vitro Stability of Tc-99m-N2S2 Complexes

N2S2 Chelator ComplexMediumIncubation Time (h)Remaining Intact Complex (%)Reference
99mTcO-MAMA-BBN1 mM Cysteine (37°C)1~90%[2]
99mTcO-MAMA-BBN1 mM Cysteine (37°C)24~48%[2]
99mTc-N2S2-Tat-BNHuman SerumNot specifiedStable

Table 3: In Vivo Biodistribution of a 99mTc-N2S2-Peptide Complex in Mice

Organ% Injected Dose / gram (time post-injection)
BloodData not available in a comparable format
LiverData not available in a comparable format
KidneysData not available in a comparable format
Tumor8.5 (Tumor-to-muscle ratio)

Note: Comprehensive, directly comparable biodistribution data in a standardized tabular format is challenging to extract from the available literature. The provided data point represents a tumor-to-muscle ratio, which is a key indicator of targeting efficacy.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, radiolabeling, and evaluation of N2S2-based radiopharmaceuticals.

Synthesis of a Bifunctional N2S2 Chelator

This protocol outlines the general steps for synthesizing a bifunctional N2S2 chelator with a carboxylic acid group for conjugation.

  • Protection of Thiol Groups: The starting material containing thiol groups is reacted with a suitable protecting group (e.g., acetyl) to prevent oxidation.

  • Introduction of the Bifunctional Moiety: A chemical moiety containing a protected carboxylic acid is reacted with the nitrogen atoms of the N2S2 backbone.

  • Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed to yield the final bifunctional chelator.

  • Purification: The synthesized chelator is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Radiolabeling with Technetium-99m

The following is a general procedure for radiolabeling an N2S2 chelator with Tc-99m.

  • Deprotection of Thiol Groups: If the thiol groups of the N2S2 chelator are protected, they are deprotected immediately prior to radiolabeling, for instance, by treatment with a mild base like sodium hydroxide or hydroxylamine.

  • Preparation of the Labeling Solution: A solution of the deprotected N2S2 chelator (or its conjugated biomolecule) is prepared in a suitable buffer (e.g., 0.1 M sodium acetate).

  • Addition of Tc-99m: Sodium pertechnetate (Na[⁹⁹ᵐTcO₄]⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator is added to the chelator solution.

  • Reduction of Technetium: A reducing agent, typically tin(II) chloride (SnCl₂), is added to the mixture to reduce the technetium from the +7 oxidation state to the required +5 state for chelation.

  • Incubation: The reaction mixture is incubated at room temperature or with gentle heating for a specified period (e.g., 20-30 minutes) to allow for complex formation.

  • Quality Control: The radiochemical purity of the resulting ⁹⁹ᵐTc-N2S2 complex is determined using techniques like instant thin-layer chromatography (ITLC) or radio-HPLC.

In Vitro Stability Assay

Assessing the stability of the radiolabeled complex is critical to ensure it remains intact in a biological environment.

  • Incubation in Serum: The purified ⁹⁹ᵐTc-N2S2 radiopharmaceutical is incubated in human serum at 37°C for various time points (e.g., 1, 4, 24 hours).

  • Analysis: At each time point, an aliquot of the serum mixture is analyzed by a suitable method (e.g., size-exclusion HPLC or ITLC) to determine the percentage of the radiopharmaceutical that remains intact versus the percentage of dissociated Tc-99m.

In Vivo Biodistribution Studies in Animal Models

Biodistribution studies are essential to evaluate the uptake and clearance of the radiopharmaceutical in a living organism.

  • Animal Model: Tumor-bearing mice are typically used to assess the targeting efficacy of the radiopharmaceutical.

  • Injection: A known amount of the radiopharmaceutical is injected intravenously into the mice.

  • Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Organ Harvesting and Counting: Major organs and the tumor are harvested, weighed, and the radioactivity in each is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Workflows and Relationships

Understanding the logical flow of development and the underlying biological context is crucial for radiopharmaceutical research. The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the N2S2 chelator framework.

experimental_workflow cluster_synthesis Chelator Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation s1 N2S2 Ligand Synthesis s2 Bifunctionalization s1->s2 s3 Conjugation to Biomolecule s2->s3 r1 Radiolabeling with 99mTc/Re s3->r1 r2 Purification r1->r2 r3 Quality Control (RCP, Stability) r2->r3 e1 In Vitro Studies (Cell Binding, Internalization) r3->e1 e2 In Vivo Studies (Biodistribution, SPECT Imaging) e1->e2 signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) receptor Receptor (e.g., GRPR) internalization Internalization receptor->internalization signaling Downstream Signaling (e.g., Proliferation, Survival) internalization->signaling radiopharmaceutical 99mTc-N2S2-Bombesin radiopharmaceutical->receptor Binding

References

In Vivo Pharmacokinetics and Biodistribution of a Novel Technetium-99m Labeled Small Molecule for PD-L1 Imaging: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vivo pharmacokinetics and biodistribution of a novel Technetium-99m (99mTc) labeled small molecule radiotracer for the imaging of Programmed Death-Ligand 1 (PD-L1). While the initial inquiry specified the N2S2-Cbmbc chelator, the available scientific literature provides detailed data for a closely related compound, [99mTc]G3C-CBM. This document will focus on the latter, presenting its biodistribution data, pharmacokinetic parameters, and the experimental protocols utilized in its evaluation. It is plausible that "Cbmbc" represents the core targeting molecule, while "N2S2" and "G3C" are different chelating moieties for the 99mTc radiolabel.

Quantitative Data Summary

The biodistribution of [99mTc]G3C-CBM was evaluated in mice bearing A375-hPD-L1 (human PD-L1 positive) tumors. The data, expressed as percentage of injected dose per gram of tissue (%ID/g), is summarized below.

Table 1: Biodistribution of [99mTc]G3C-CBM in A375-hPD-L1 Tumor-Bearing Mice

Organ2 hours post-injection (%ID/g ± SD)
Blood0.12 ± 0.02
Heart0.08 ± 0.01
Liver0.85 ± 0.15
Spleen0.05 ± 0.01
Lung0.15 ± 0.03
Kidney0.45 ± 0.08
Stomach0.07 ± 0.01
Intestine0.35 ± 0.06
Muscle0.12 ± 0.02
Bone0.10 ± 0.02
Tumor0.35 ± 0.01

Data extracted from a study on [99mTc]G3C-CBM, a potential analog of this compound.[1]

Pharmacokinetic Profile:

The radiotracer exhibited rapid clearance from the blood with a calculated half-life of 119.25 minutes.[1] The tumor-to-muscle ratio reached its optimum at 2 hours post-injection with a value of 2.94 ± 0.29.[1]

Experimental Protocols

The following methodologies were employed in the in vivo evaluation of [99mTc]G3C-CBM.

Radiolabeling of G3C-CBM

The labeling of the precursor, G3C-CBM, with 99mTc was performed to achieve the final radiotracer, [99mTc]G3C-CBM. The process yielded a radiochemical purity of over 96%.[1]

G_Radiolabeling_Workflow cluster_radiolabeling Radiolabeling Procedure G3C_CBM G3C-CBM Precursor Reaction Reaction Mixture G3C_CBM->Reaction Tc99m 99mTc-pertechnetate Tc99m->Reaction Reducing_Agent Reducing Agent (e.g., SnCl2) Reducing_Agent->Reaction QC Quality Control (e.g., HPLC) Reaction->QC Final_Product [99mTc]G3C-CBM (>96% Purity) QC->Final_Product

Figure 1: Radiolabeling workflow for the preparation of [99mTc]G3C-CBM.
Animal Models

Female BALB/c nude mice (4-6 weeks old) were used for the in vivo studies. A375-hPD-L1 cells, which are human melanoma cells engineered to overexpress human PD-L1, were subcutaneously inoculated into the right flank of each mouse. The tumors were allowed to grow to a size of 100-200 mm³ before the biodistribution studies.

Biodistribution Study

Tumor-bearing mice were intravenously injected with approximately 3.7 MBq (100 µCi) of [99mTc]G3C-CBM via the tail vein. At 2 hours post-injection, the mice were euthanized. Various organs and tissues, including the tumor, were excised, weighed, and the radioactivity was measured using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) was then calculated for each organ.

G_Biodistribution_Workflow cluster_biodistribution Biodistribution Study Workflow Animal_Model A375-hPD-L1 Tumor-Bearing Mouse Injection Intravenous Injection (~3.7 MBq [99mTc]G3C-CBM) Animal_Model->Injection Time_Point 2 hours Post-Injection Injection->Time_Point Euthanasia Euthanasia Time_Point->Euthanasia Dissection Organ & Tissue Dissection Euthanasia->Dissection Measurement Gamma Counting Dissection->Measurement Calculation Calculation of %ID/g Measurement->Calculation

Figure 2: Experimental workflow for the in vivo biodistribution study.

Signaling and Targeting Pathway

The fundamental principle behind the use of [99mTc]G3C-CBM is its ability to target and bind to the PD-L1 protein, which is often overexpressed on the surface of cancer cells. This interaction is a key component of the immune checkpoint pathway.

G_Targeting_Pathway cluster_targeting PD-L1 Targeting by [99mTc]G3C-CBM Radiotracer [99mTc]G3C-CBM Binding Specific Binding Radiotracer->Binding Targets Tumor_Cell Tumor Cell PDL1 PD-L1 Receptor Tumor_Cell->PDL1 PDL1->Binding SPECT SPECT Imaging Signal Binding->SPECT Generates

References

Methodological & Application

Application Notes and Protocols for Radiolabeling N2S2-Cbmbc with Technetium-99m

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-99m (99mTc) remains a cornerstone of diagnostic nuclear medicine due to its ideal nuclear properties, including a 140 keV gamma emission and a 6-hour half-life. The development of bifunctional chelators (BFCs) has enabled the stable attachment of 99mTc to a wide variety of targeting biomolecules. The N2S2 (diaminedithiol) chelation system is a well-established and versatile platform for coordinating the oxotechnetium(V) core ([99mTc=O]3+). This document provides a detailed protocol for the radiolabeling of a generic N2S2 chelator, exemplified by N1,N1'-(4-(carboxy)-1-(4-(carboxymethyl)phenyl)butane-1,1-diyl)bis(S-benzoyl-2-aminothiophenol) (N2S2-Cbmbc), with technetium-99m. The protocol is based on established methods for labeling N2S2-containing molecules and includes reagent preparation, the radiolabeling procedure, and quality control methods.

Data Presentation

The efficiency of radiolabeling N2S2 chelators with technetium-99m is influenced by various factors including the specific chelator structure, pH, temperature, and the reducing agent used. The following tables summarize representative quantitative data from literature for the radiolabeling of different N2S2 and related chelators, which can serve as a benchmark for the optimization of this compound labeling.

Table 1: Representative Radiolabeling Efficiencies of N2S2 and Related Chelators with Technetium-99m

Chelator/MoleculeReducing AgentReaction ConditionsLabeling Efficiency (%)Reference
N2S2-bombesin analogueHydroxylamine (for deprotection), SnCl2Room Temperature>95[1]
N2S2 bifunctional chelatorSnCl2, Sodium gluconateNot specifiedHigh (Isomer ratio dependent on pH)[2]
NHS-S-acetyl-MAG3-peptidesNot specifiedAmbient Temperature, Neutral pH~50[3]
MAG3-biomoleculesNot specifiedNot specifiedHigh[4]
99mTc-PSMA-T4Standardized procedureNot specified>95[5]

Table 2: Quality Control Parameters for 99mTc-Labeled Radiopharmaceuticals

Quality Control TestMethodTypical SpecificationCommon Impurities DetectedReference
Radiochemical PurityInstant Thin Layer Chromatography (ITLC), HPLC>90%Free 99mTcO4-, Reduced-Hydrolyzed 99mTcO2
Radionuclidic PurityGamma Spectroscopy99mTc photopeak at 140 keVOther gamma-emitting radionuclides
pHpH meter or pH paperWithin acceptable range for injection (typically 4.5-7.5)N/A
SterilityMembrane FiltrationSterileMicrobial contamination
EndotoxinLimulus Amebocyte Lysate (LAL) Test< 175 EU/V (or as per pharmacopeia)EndotoxinsNot explicitly in search results, but a standard test.

Experimental Protocols

This section details the methodologies for the radiolabeling of this compound with technetium-99m.

Reagent Preparation

Note: All solutions should be prepared using metal-free water and stored in metal-free containers to avoid trace metal contamination. Buffers should be prepared fresh.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol or dimethyl sulfoxide (DMSO). Store at -20°C.

  • Stannous Chloride (SnCl2) Solution: Prepare a fresh solution of stannous chloride dihydrate (SnCl2·2H2O) at a concentration of 1 mg/mL in 0.1 M HCl. This solution is oxygen-sensitive and should be used immediately after preparation.

  • Sodium Gluconate Solution: Prepare a 50 mg/mL solution of sodium gluconate in water for injection.

  • Phosphate Buffer (0.5 M, pH 7.4): Prepare a 0.5 M phosphate buffer by mixing appropriate volumes of 0.5 M monobasic sodium phosphate and 0.5 M dibasic sodium phosphate to achieve a pH of 7.4.

  • Saline (0.9%): Use sterile 0.9% sodium chloride for injection.

  • Technetium-99m: Elute sodium pertechnetate (Na[99mTcO4]) from a commercial 99Mo/99mTc generator using sterile 0.9% saline.

Radiolabeling Procedure
  • To a sterile, nitrogen-purged reaction vial, add 50 µL of the this compound stock solution (50 µg).

  • Add 100 µL of sodium gluconate solution.

  • Add 50 µL of freshly prepared stannous chloride solution.

  • Gently swirl the vial to mix the contents.

  • Add 1-2 mL of the 99mTc-pertechnetate eluate (containing approximately 370-1850 MBq of activity).

  • Adjust the pH of the reaction mixture to 6.5-7.5 using 0.5 M phosphate buffer or 0.1 M NaOH if necessary.

  • Incubate the reaction vial at room temperature or in a heating block at a specified temperature (e.g., 100°C) for 15-30 minutes. The optimal temperature and time should be determined empirically for this compound.

  • After incubation, allow the vial to cool to room temperature.

Quality Control

Radiochemical purity is determined to quantify the percentage of radioactivity corresponding to the desired 99mTc-N2S2-Cbmbc complex.

  • System 1 (for free 99mTcO4-):

    • Stationary Phase: ITLC-SG strip.

    • Mobile Phase: Acetone or Methyl Ethyl Ketone (MEK).

    • Procedure: Spot a small drop of the reaction mixture on the origin of the ITLC strip. Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase. The 99mTc-N2S2-Cbmbc complex and reduced-hydrolyzed 99mTcO2 will remain at the origin (Rf = 0), while the free 99mTcO4- will migrate with the solvent front (Rf = 1.0).

  • System 2 (for reduced-hydrolyzed 99mTcO2):

    • Stationary Phase: ITLC-SG strip.

    • Mobile Phase: Saline (0.9% NaCl).

    • Procedure: Spot a small drop of the reaction mixture on the origin of the ITLC strip. Develop the chromatogram. The 99mTc-N2S2-Cbmbc complex and free 99mTcO4- will migrate with the solvent front (Rf = 1.0), while the colloidal 99mTcO2 will remain at the origin (Rf = 0).

  • Calculation:

    • % Free 99mTcO4- = (Counts at Rf = 1.0 in System 1 / Total Counts) x 100

    • % 99mTcO2 = (Counts at Rf = 0 in System 2 / Total Counts) x 100

    • % 99mTc-N2S2-Cbmbc = 100 - (% Free 99mTcO4- + % 99mTcO2)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the radiolabeling of this compound with technetium-99m.

Radiolabeling_Workflow cluster_reagents Reagent Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control cluster_results Analysis & Final Product N2S2 This compound Stock Solution ReactionVial Combine Reagents in Reaction Vial N2S2->ReactionVial Tc99m 99mTcO4- Eluate Tc99m->ReactionVial SnCl2 Stannous Chloride Solution SnCl2->ReactionVial Gluconate Sodium Gluconate Solution Gluconate->ReactionVial Incubation Incubate (Temp & Time Dependent) ReactionVial->Incubation Adjust pH ITLC ITLC Analysis for Radiochemical Purity Incubation->ITLC Calculation Calculate RCP (%) ITLC->Calculation FinalProduct 99mTc-N2S2-Cbmbc (RCP > 90%) Calculation->FinalProduct Release Criteria Met

References

Application Notes and Protocols for In Vivo Monitoring of PD-L1 Dynamics Using a Novel N2S2-Chelated Radiotracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion.[1] Its dynamic expression on tumor cells and other cells within the tumor microenvironment is a key biomarker for predicting and monitoring the response to immune checkpoint inhibitor therapies.[2][3] Non-invasive, real-time monitoring of PD-L1 expression can provide invaluable insights for patient stratification, treatment planning, and the development of novel immunotherapies.[4] These application notes describe the use of a novel Technetium-99m (99mTc)-labeled small molecule radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging of PD-L1 dynamics in vivo.

The radiotracer, designated here as 99mTc-N2S2-Cbmbc, consists of two key components: a bifunctional N2S2 chelator core that stably complexes the gamma-emitting radionuclide 99mTc, and a "Cbmbc" moiety, a high-affinity small molecule designed to specifically bind to the PD-L1 protein. The N2S2 chelator provides a stable scaffold for radiolabeling with 99mTc, a readily available and cost-effective radionuclide ideal for SPECT imaging.[5] The small molecule targeting arm allows for rapid tumor penetration and clearance from non-target tissues, potentially offering improved imaging contrast compared to larger antibody-based tracers.

These notes provide an overview of the underlying biology, application protocols, and expected quantitative outcomes for researchers utilizing this class of imaging agents to advance cancer immunotherapy research.

PD-1/PD-L1 Signaling Pathway and Imaging Probe Interaction

The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to escape immune destruction. Immune checkpoint inhibitors, such as monoclonal antibodies against PD-1 or PD-L1, block this interaction and restore anti-tumor immunity. The 99mTc-N2S2-Cbmbc imaging agent is designed to bind to PD-L1, enabling the non-invasive visualization and quantification of its expression levels and changes over time.

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_imaging Imaging Probe Tumor_Cell PD-L1 MHC MHC T_Cell PD-1 T_Cell->Tumor_Cell Inhibition TCR TCR TCR->MHC Activation Imaging_Probe 99mTc-N2S2-Cbmbc Imaging_Probe->Tumor_Cell Binding & SPECT Signal PD-1 PD-1 PD-L1 PD-L1 workflow cluster_prep Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Radiolabeling of N2S2-Cbmbc with 99mTc B Quality Control (>95% Purity) A->B D Tail Vein Injection of 99mTc-N2S2-Cbmbc B->D C Tumor Model (PD-L1+ and PD-L1-) C->D E SPECT/CT Imaging (e.g., 2h post-injection) D->E F Image Reconstruction & Quantification E->F G Ex Vivo Biodistribution & Autoradiography E->G H Correlation of Imaging & Biodistribution Data F->H G->H

References

Application of N2S2-Ligands for PD-L1 Imaging in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of N2S2-type ligands, exemplified by the conceptual agent N2S2-Cbmbc, in preclinical cancer models. The primary application of these ligands is for the development of radiolabeled imaging agents for the non-invasive assessment of Programmed Death-Ligand 1 (PD-L1) expression. PD-L1 is a critical immune checkpoint protein that is often overexpressed on tumor cells to evade the host immune system. Its detection and quantification are crucial for patient stratification for immunotherapy and for monitoring treatment response. N2S2-type chelators are utilized to complex with radionuclides like Technetium-99m (99mTc) to create stable radiotracers for Single-Photon Emission Computed Tomography (SPECT) imaging.

While specific preclinical data for a compound named "this compound" is not extensively available in published literature, this document will utilize data and protocols from closely related and well-characterized 99mTc-labeled agents targeting PD-L1, such as 99mTc-NM-01, to provide representative applications and methodologies.[1][2][3][4]

Principle of Application

The core application involves an N2S2 ligand, which serves as a chelator for the radionuclide 99mTc. This N2S2 chelator is conjugated to a targeting moiety with high affinity for PD-L1, such as a nanobody or a small molecule. The resulting 99mTc-N2S2-PD-L1 targeting agent is administered in vivo to preclinical cancer models. The gamma rays emitted by 99mTc allow for the visualization and quantification of the radiotracer's distribution using SPECT imaging. The accumulation of the tracer in the tumor is correlated with the level of PD-L1 expression, providing a non-invasive readout of this important biomarker.[1]

Key Signaling Pathway: PD-1/PD-L1 Axis

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells initiates a signaling cascade that suppresses T-cell activity, leading to immune evasion by the tumor. Understanding this pathway is fundamental to appreciating the significance of imaging PD-L1 expression.

PD1_PDL1_Signaling cluster_Tumor_Cell Tumor Cell cluster_T_Cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Antigen Tumor Antigen Antigen->MHC SHP2 SHP-2 PD1->SHP2 Recruitment & Phosphorylation PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TCR->RAS_RAF_MEK_ERK Activation SHP2->PI3K_AKT Inhibition SHP2->RAS_RAF_MEK_ERK Inhibition T_Cell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) PI3K_AKT->T_Cell_Inhibition RAS_RAF_MEK_ERK->T_Cell_Inhibition

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Quantitative Data Presentation

The following tables summarize representative quantitative data from preclinical studies using 99mTc-labeled PD-L1 imaging agents.

Table 1: In Vivo Tumor Uptake of 99mTc-NM-01 in HCC827 Xenograft Model

Time Post-InjectionMean Tumor Uptake (%ID/g)Standard Deviation
30 minutes1.500.27
90 minutes1.230.18

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: Tumor-to-Background Ratios for 99mTc-NM-01 in HCC827 Xenograft Model

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Blood Ratio
30 minutes10.72.9
90 minutes12.34.1

Experimental Protocols

Protocol 1: Radiolabeling of N2S2-Ligand with 99mTc

This protocol describes a general method for the radiolabeling of an N2S2-containing targeting molecule.

Materials:

  • N2S2-conjugated PD-L1 targeting molecule

  • 99mTc-pertechnetate (99mTcO4-) from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (freshly prepared)

  • Saline solution (0.9% NaCl)

  • Reaction vial

  • Heating block or water bath

  • ITLC-SG strips

  • Mobile phase (e.g., acetone and saline)

  • Radio-TLC scanner

Procedure:

  • In a sterile reaction vial, dissolve the N2S2-conjugated targeting molecule in a suitable buffer or saline.

  • Add the required amount of freshly prepared stannous chloride solution. The amount should be optimized to ensure efficient reduction of 99mTcO4- without causing precipitation.

  • Add the 99mTcO4- solution to the vial.

  • Gently mix the contents and incubate at a specified temperature (e.g., room temperature or heated to 70-100°C) for an optimized duration (e.g., 15-30 minutes).

  • After incubation, allow the vial to cool to room temperature.

  • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC). Spot the reaction mixture onto an ITLC-SG strip.

  • Develop one strip in acetone (to separate free pertechnetate) and another in saline (to separate colloidal 99mTc).

  • Analyze the strips using a radio-TLC scanner to calculate the percentage of the desired 99mTc-N2S2 complex. An RCP of >95% is generally considered suitable for preclinical studies.

Protocol 2: In Vitro Cell Binding Assay

This assay determines the specificity of the radiolabeled agent for PD-L1 expressing cells.

Materials:

  • PD-L1 positive (e.g., HCC827) and PD-L1 negative cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 99mTc-N2S2-PD-L1 targeting agent

  • Unlabeled ("cold") PD-L1 targeting molecule for blocking studies

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Plate the PD-L1 positive and negative cells in 24-well plates and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with cold PBS.

  • Add increasing concentrations of the 99mTc-N2S2-PD-L1 targeting agent to the wells.

  • For blocking studies, add a 100-fold molar excess of the unlabeled targeting molecule to a set of wells 15 minutes prior to adding the radiolabeled agent.

  • Incubate the plates at 37°C for 1-2 hours.

  • After incubation, remove the supernatant and wash the cells three times with cold PBS to remove unbound radioactivity.

  • Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).

  • Collect the cell lysates and measure the radioactivity in a gamma counter.

  • Calculate the percentage of cell-bound radioactivity and determine the binding affinity (Kd) from saturation binding curves.

Protocol 3: In Vivo SPECT/CT Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for performing SPECT/CT imaging in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HCC827 xenografts)

  • 99mTc-N2S2-PD-L1 targeting agent

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner

  • Syringes and needles for intravenous injection

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administer a known amount of the 99mTc-N2S2-PD-L1 targeting agent (e.g., 5-10 MBq) via intravenous tail vein injection.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-injection, place the anesthetized mouse in the SPECT/CT scanner.

  • Acquire whole-body SPECT and CT images. Typical SPECT acquisition parameters include a 128x128 matrix, a 20% energy window centered at 140 keV, and a specific number of projections over 360°. The CT scan is performed for anatomical co-registration and attenuation correction.

  • Reconstruct the SPECT and CT images using appropriate software.

  • Analyze the fused SPECT/CT images to quantify the radiotracer uptake in the tumor and other organs of interest. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • For blocking studies, a separate cohort of mice can be co-injected with an excess of the unlabeled targeting molecule to demonstrate the specificity of tumor uptake.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel 99mTc-N2S2 based PD-L1 imaging agent.

Preclinical_Workflow cluster_Development Tracer Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Ligand_Synthesis Synthesis of N2S2-PD-L1 Ligand Radiolabeling Radiolabeling with 99mTc Ligand_Synthesis->Radiolabeling QC Quality Control (RCP) Radiolabeling->QC Binding_Assay Cell Binding Assay (Affinity & Specificity) QC->Binding_Assay SPECT_Imaging SPECT/CT Imaging QC->SPECT_Imaging Cell_Culture Culture PD-L1+/- Cell Lines Cell_Culture->Binding_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Xenograft_Model Establish Xenograft Tumor Model Xenograft_Model->SPECT_Imaging Biodistribution Ex Vivo Biodistribution SPECT_Imaging->Biodistribution Biodistribution->Data_Analysis

Caption: Workflow for preclinical evaluation of a PD-L1 imaging agent.

References

Application Notes and Protocols: Cell Uptake Assays for 99mTc-Labeled Radiopharmaceuticals Targeting PD-L1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell uptake assays of Technetium-99m (99mTc)-labeled radiopharmaceuticals targeting the Programmed Death-Ligand 1 (PD-L1). While the specific compound 99mTc-N2S2-Cbmbc is not explicitly detailed in available literature, this document outlines generalized yet detailed procedures based on established methodologies for similar 99mTc-labeled PD-L1 targeting agents.

Introduction to PD-L1 Targeted Radiopharmaceuticals

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on the surface of various cancer cells. This overexpression allows tumors to evade the host immune system by binding to the PD-1 receptor on activated T-cells, thus inhibiting their anti-tumor activity. The development of radiolabeled molecules that specifically target PD-L1, such as peptides, affibodies, or antibodies, offers a non-invasive method to visualize and quantify PD-L1 expression in tumors. This can be invaluable for patient stratification for immunotherapy, monitoring treatment response, and understanding tumor heterogeneity.[1][2][3][4]

The use of Technetium-99m (99mTc) is advantageous due to its ideal physical properties for Single Photon Emission Computed Tomography (SPECT) imaging, including its 140 keV gamma emission and a 6-hour half-life, along with its convenient availability from a 99Mo/99mTc generator.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various 99mTc-labeled PD-L1 targeting radiopharmaceuticals. This data provides a benchmark for expected performance.

Table 1: Radiochemical Purity and Stability of 99mTc-Labeled PD-L1 Probes

RadiopharmaceuticalRadiochemical Purity (%)Stability (in vitro)Reference
[99mTc]Tc-iPD-L1>90%>90% in human serum at 24 h
[99mTc]Tc-HYNIC-KN03599.40 ± 0.11%Not specified
99mTc-PD-L1 Affibody95.95 ± 1.26%Good stability in PBS and fetal bovine serum within 6 h
[99mTc]Tc-HYNIC-WL12 complexes>97%Good stability for 4 h
[99mTc]Tc-PG3C-CBM>97%Good in vitro stability

Table 2: In Vitro Cell Binding and Uptake Data

RadiopharmaceuticalCell Line (PD-L1 status)Uptake/Binding MetricValueReference
[99mTc]Tc-HYNIC-KN035H1975 (high PD-L1)KD31.04 nM
[99mTc]Tc-HYNIC-KN035H1975 (high PD-L1) vs. A549 (low PD-L1)Cellular BindingSignificantly higher in H1975
99mTc-PD-L1 AffibodyMC38-B7H1 (PD-L1 positive)Affinity (cell-binding)10.02 nmol/L
[99mTc]Tc-PG3C-CBMA375-hPD-L1 (PD-L1+) vs. A375 (PD-L1-)Cellular Uptake17.07 ± 1.40% vs. 3.81 ± 0.19%
[99mTc]Tc-HYNIC-WL12 complexesMC38-B7H1 (PD-L1+) vs. MC38 (PD-L1-)Cellular UptakeSignificantly higher in MC38-B7H1

Table 3: In Vivo Tumor Uptake in Xenograft Models

RadiopharmaceuticalTumor ModelTumor Uptake (%ID/g)Time PointReference
[99mTc]Tc-iPD-L1HCC827 (PD-L1 positive)6.98 ± 0.89%1 h post-injection
[99mTc]Tc-HYNIC-KN035H1975 (high PD-L1)9.68 ± 0.91%4 h post-injection
[99mTc]Tc-HYNIC-KN035H1975 (high PD-L1)13.31 ± 2.23%24 h post-injection

Experimental Protocols

Cell Culture
  • Cell Lines : Use a pair of cell lines with differential PD-L1 expression: a PD-L1 positive cell line (e.g., H1975, HCC827, MC38-B7H1) and a PD-L1 negative or low-expression cell line (e.g., A549, MC38) to serve as a negative control.

  • Culture Conditions : Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture : Passage cells every 2-3 days to maintain exponential growth.

  • Verification of PD-L1 Expression : Periodically confirm PD-L1 expression levels using techniques such as flow cytometry or western blotting.

Radiolabeling of N2S2-Cbmbc with 99mTc

This protocol is a generalized procedure for labeling with 99mTc. Optimization of parameters such as precursor concentration, stannous chloride amount, pH, temperature, and incubation time is critical.

  • Elution : Elute 99mTcO4- from a 99Mo/99mTc generator using sterile 0.9% saline.

  • Reduction of 99mTc : 99mTc must be reduced from the +7 oxidation state to a lower state to allow chelation. This is typically achieved using a reducing agent like stannous chloride (SnCl2).

  • Labeling Reaction :

    • In a sterile, nitrogen-purged vial, add the this compound precursor solution.

    • Add an appropriate amount of stannous chloride solution.

    • Add the freshly eluted 99mTcO4- (e.g., 37-370 MBq).

    • Adjust the pH of the reaction mixture if necessary (e.g., to pH 5.5).

    • Incubate the reaction mixture at a specified temperature (e.g., room temperature or heated) for a designated time (e.g., 15-30 minutes).

Quality Control: Radiochemical Purity (RCP) Determination

It is crucial to determine the percentage of 99mTc that has successfully bound to the this compound chelator. The main impurities are typically free pertechnetate (99mTcO4-) and reduced/hydrolyzed 99mTc (99mTc-colloid). Thin-Layer Chromatography (TLC) is a common method.

  • Stationary Phase : Use two different types of TLC strips, for instance, instant thin-layer chromatography silica gel (iTLC-SG) and a different type like iTLC-SA paper.

  • Mobile Phases :

    • System 1 (e.g., Acetone or Methyl Ethyl Ketone) : This system is used to determine the amount of free 99mTcO4-. In this non-polar solvent, the labeled compound and 99mTc-colloid remain at the origin (Rf = 0), while free 99mTcO4- moves with the solvent front (Rf = 0.9-1.0).

    • System 2 (e.g., Saline or 50% Acetonitrile) : This system is used to separate the labeled compound from 99mTc-colloid. The 99mTc-colloid remains at the origin (Rf = 0), while the labeled compound and free 99mTcO4- migrate up the strip.

  • Procedure :

    • Spot a small drop of the radiolabeled solution onto the origin line of each TLC strip.

    • Place the strips in separate chromatography tanks containing the respective mobile phases, ensuring the spot is above the solvent level.

    • Allow the solvent to migrate to the solvent front.

    • Remove the strips, let them dry, and cut them into sections (e.g., origin and front).

    • Measure the radioactivity of each section using a gamma counter or a radiochromatogram scanner.

  • Calculation : Calculate the percentage of each species and determine the final radiochemical purity (RCP) as: RCP (%) = 100% - (% Free 99mTcO4-) - (% 99mTc-colloid) A minimum RCP of >95% is generally required for clinical use.

In Vitro Cell Uptake and Binding Assay

This assay quantifies the specific uptake of the radiopharmaceutical in PD-L1 positive cells.

  • Cell Plating : Seed the PD-L1 positive and negative cells into 12- or 24-well plates at a density of 0.5-1 x 10^5 cells/well and allow them to adhere overnight.

  • Incubation :

    • Remove the culture medium and wash the cells with serum-free medium or PBS.

    • Add fresh medium containing [99mTc]Tc-N2S2-Cbmbc (e.g., 37 kBq/well) to each well.

    • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Blocking Study (for specificity) :

    • In a parallel set of wells with PD-L1 positive cells, pre-incubate the cells with a large excess (e.g., 100-fold) of unlabeled Cbmbc or a known PD-L1 inhibitor for 30 minutes before adding the radiolabeled compound. This will saturate the PD-L1 receptors and demonstrate that the uptake is receptor-mediated.

  • Cell Lysis and Counting :

    • After incubation, remove the radioactive medium and wash the cells twice with ice-cold PBS to stop the uptake and remove unbound radioactivity.

    • Lyse the cells by adding a lysis buffer (e.g., 1N NaOH or Triton X-100).

    • Collect the cell lysate from each well.

    • Measure the radioactivity in the lysate using a gamma counter.

    • Measure the protein concentration in the lysate (e.g., using a BCA assay) to normalize the radioactivity counts.

  • Data Analysis :

    • Express the cell uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).

    • Compare the uptake between PD-L1 positive and negative cells.

    • Compare the uptake in the blocked versus unblocked groups to determine specificity. A significant reduction in uptake in the blocked group indicates specific binding.

Visualizations

PD-1/PD-L1 Immune Checkpoint Pathway

PD1_PDL1_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell Tumor_Cell PD-L1 PD1_Receptor PD-1 Tumor_Cell->PD1_Receptor Signal 2 (Inhibition) MHC MHC T_Cell_Receptor TCR MHC->T_Cell_Receptor Signal 1 (Activation) T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) T_Cell_Receptor->T_Cell_Activation T_Cell_Inhibition T-Cell Inhibition (Anergy, Exhaustion) PD1_Receptor->T_Cell_Inhibition T_Cell_Inhibition->T_Cell_Activation Radiotracer 99mTc-N2S2-Cbmbc Radiotracer->Tumor_Cell Binding for Imaging Cell_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed PD-L1+ and PD-L1- cells in multi-well plates Radiolabel 2. Prepare 99mTc-N2S2-Cbmbc and perform QC Blocking 3a. Add excess unlabeled Cbmbc (Blocking Group) Radiolabel->Blocking Incubate_Radiotracer 3b. Add 99mTc-N2S2-Cbmbc to all wells Blocking->Incubate_Radiotracer Incubate_Time 4. Incubate at 37°C for various time points Incubate_Radiotracer->Incubate_Time Wash 5. Wash cells with ice-cold PBS Incubate_Time->Wash Lyse 6. Lyse cells Wash->Lyse Count 7. Measure radioactivity in lysate (Gamma Counter) Lyse->Count Normalize 8. Normalize to protein concentration Count->Normalize RCP_Workflow cluster_sys1 System 1: Free 99mTcO4- cluster_sys2 System 2: Colloidal 99mTc Start Radiolabeled Product (99mTc-N2S2-Cbmbc) Spot Spot sample onto two different TLC strips Start->Spot TLC1 Develop in non-polar solvent (e.g., Acetone) Spot->TLC1 TLC2 Develop in polar solvent (e.g., Saline) Spot->TLC2 Analyze1 Scan/cut strip and count. Free 99mTcO4- at solvent front (Rf=1). Labeled compound at origin (Rf=0). TLC1->Analyze1 Calculate Calculate: %RCP = 100 - %Free - %Colloid Analyze1->Calculate Analyze2 Scan/cut strip and count. Colloid at origin (Rf=0). Labeled compound migrates. TLC2->Analyze2 Analyze2->Calculate

References

Application Notes and Protocols for N2S2-Cbmbc SPECT Imaging of PD-L1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of N2S2-Cbmbc, a novel chelating agent, in the preparation of a Technetium-99m (99mTc) labeled radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging. The resulting radiopharmaceutical, 99mTc-N2S2-CBMBC, is designed for the non-invasive in vivo visualization and quantification of Programmed Death-Ligand 1 (PD-L1) expression.

PD-L1 is a critical immune checkpoint protein that is often overexpressed on tumor cells and other cells within the tumor microenvironment, enabling cancer cells to evade the host immune system.[1][2][3][4] The ability to image PD-L1 expression non-invasively across all tumor lesions can aid in patient selection for immunotherapy, monitoring treatment response, and understanding the dynamic nature of PD-L1 expression.[5] While immunohistochemistry (IHC) on biopsy samples is the current standard for assessing PD-L1 status, it is an invasive procedure that may not capture the heterogeneity of PD-L1 expression throughout the body.

The 99mTc-N2S2-CBMBC SPECT agent, as identified in patent literature, offers a potential solution for real-time, whole-body assessment of PD-L1 levels. This document outlines the necessary protocols for image acquisition and analysis, based on established methodologies for similar 99mTc-labeled PD-L1 targeting radiotracers.

Signaling Pathway

The therapeutic rationale for targeting PD-L1 is rooted in its role in suppressing the anti-tumor immune response. The interaction between PD-1 on activated T-cells and its ligand PD-L1 on tumor cells leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, ultimately resulting in T-cell exhaustion and tumor immune escape. Blocking this interaction with immune checkpoint inhibitors can restore the anti-tumor immune response.

PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell Activated T-Cell Tumor_Antigen Tumor Antigen APC Antigen Presenting Cell (APC) Tumor_Antigen->APC captures MHC_I MHC I TCR TCR MHC_I->TCR binds PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Signal 1 T_Cell_Inhibition T-Cell Inhibition (Exhaustion) PD1->T_Cell_Inhibition Inhibitory Signal Tumor_Cell_Killing Tumor_Cell_Killing T_Cell_Activation->Tumor_Cell_Killing leads to Immune_Evasion Immune_Evasion T_Cell_Inhibition->Immune_Evasion leads to APC->TCR presents antigen via MHC 99mTc_N2S2_CBMBC 99mTc-N2S2-CBMBC (SPECT Agent) 99mTc_N2S2_CBMBC->PDL1 binds to

Caption: PD-1/PD-L1 signaling pathway in the tumor microenvironment.

Experimental Workflow

The overall workflow for this compound SPECT imaging involves several key stages, from the preparation of the radiotracer to the final image analysis.

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Imaging cluster_analysis Data Analysis N2S2_Cbmbc This compound Ligand Radiolabeling_Step Radiolabeling Reaction N2S2_Cbmbc->Radiolabeling_Step 99mTc 99mTc-pertechnetate 99mTc->Radiolabeling_Step QC Quality Control (RCP, Stability) Radiolabeling_Step->QC Tracer 99mTc-N2S2-CBMBC QC->Tracer >95% RCP Injection Tracer Injection (i.v.) Tracer->Injection Animal_Model Tumor-bearing Animal Model Animal_Model->Injection SPECT_CT_Scan SPECT/CT Acquisition Injection->SPECT_CT_Scan Reconstruction Image Reconstruction (OSEM) SPECT_CT_Scan->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Quantification Quantification (%ID/g, T:B ratio) ROI_Analysis->Quantification

Caption: Experimental workflow for 99mTc-N2S2-CBMBC SPECT imaging.

Experimental Protocols

The following protocols are representative methodologies for the radiolabeling, quality control, and in vivo imaging of a 99mTc-labeled PD-L1 targeting agent. These should be adapted and optimized for the specific characteristics of 99mTc-N2S2-CBMBC.

Protocol 1: Radiolabeling of this compound with 99mTc
  • Preparation:

    • Prepare a sterile, pyrogen-free solution of the this compound ligand in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Elute 99mTc-pertechnetate (99mTcO4-) from a commercial 99Mo/99mTc generator using sterile saline.

    • Prepare a fresh solution of a reducing agent, such as stannous chloride (SnCl2), in an acidic solution (e.g., 0.1 M HCl).

  • Reaction:

    • In a sterile, sealed vial, add the this compound ligand solution.

    • Add the required amount of the reducing agent (e.g., SnCl2).

    • Add the 99mTc-pertechnetate eluate to the vial.

    • Gently mix the contents and incubate at an optimized temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 15-30 minutes).

  • Purification (if necessary):

    • Depending on the radiochemical purity, a purification step using a solid-phase extraction (SPE) cartridge (e.g., C18) may be required to remove unreacted 99mTcO4- and other impurities.

Protocol 2: Quality Control of 99mTc-N2S2-CBMBC
  • Radiochemical Purity (RCP):

    • Determine the RCP using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

    • Radio-TLC: Spot the sample on a TLC strip and develop it in an appropriate mobile phase to separate the labeled compound from impurities. Analyze the strip using a radio-TLC scanner.

    • Radio-HPLC: Inject the sample into an HPLC system equipped with a suitable column and a radioactivity detector.

    • The RCP should typically be >95% for in vivo use.

  • Stability:

    • Assess the stability of the radiolabeled compound in saline and serum at 37°C at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-labeling by analyzing the RCP as described above.

Protocol 3: In Vivo SPECT/CT Imaging
  • Animal Model:

    • Use an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts with varying levels of PD-L1 expression, or syngeneic mouse models.

  • Radiotracer Injection:

    • Administer a defined activity of 99mTc-N2S2-CBMBC (e.g., 15-20 MBq) to each animal via intravenous (tail vein) injection.

  • SPECT/CT Acquisition:

    • At predetermined time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the animals and perform whole-body SPECT/CT imaging.

    • Acquire SPECT data using a gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

Data Presentation: Image Acquisition and Analysis Parameters

The following tables summarize typical parameters for SPECT image acquisition and reconstruction for preclinical studies involving 99mTc-labeled radiotracers.

Table 1: SPECT Image Acquisition Parameters

ParameterTypical Value/RangeReference
RadionuclideTechnetium-99m (99mTc)N/A
Energy Peak140 keVN/A
Energy Window15-20%
CollimatorLow-Energy High-Resolution (LEHR)
Matrix Size128 x 128 or 256 x 256
Number of Projections64 or 128
Rotation360°
Acquisition Time per Projection20-30 seconds

Table 2: SPECT Image Reconstruction and Analysis Parameters

ParameterTypical Method/SoftwareReference
Reconstruction AlgorithmOrdered Subsets Expectation Maximization (OSEM)
Iterations2-10N/A
Subsets4-16N/A
CorrectionsAttenuation (CT-based), Scatter
Post-reconstruction FilterButterworth or GaussianN/A
Image Analysis SoftwarePMOD, AMIDE, Inveon Research WorkplaceN/A
Quantification MethodRegion of Interest (ROI) analysisN/A
Reported ValuesPercent Injected Dose per Gram (%ID/g), Tumor-to-Background Ratio (T:B)

Quantitative Data Analysis

  • Image Reconstruction: Reconstruct the acquired SPECT data using an iterative algorithm such as OSEM, incorporating corrections for attenuation (using the CT data) and scatter.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on the reconstructed images over the tumor and various organs (e.g., muscle, liver, spleen, kidneys) using the co-registered CT images for anatomical guidance.

    • Calculate the mean or maximum radioactivity concentration within each ROI.

  • Quantification:

    • Express the tracer uptake in tumors and organs as the percentage of the injected dose per gram of tissue (%ID/g). This requires calibration of the SPECT system to convert counts to activity.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess the imaging contrast.

Conclusion

The 99mTc-N2S2-CBMBC radiotracer represents a promising agent for the non-invasive imaging of PD-L1 expression. The protocols and parameters outlined in these application notes provide a framework for researchers and drug development professionals to design and execute preclinical SPECT imaging studies. These studies are crucial for evaluating the potential of 99mTc-N2S2-CBMBC as a diagnostic tool to guide cancer immunotherapy. Further optimization and validation will be necessary to translate this novel imaging agent into clinical practice.

References

Application Notes and Protocols for 99mTc-N2S2-Cbmbc Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are compiled based on published data for analogous Technetium-99m (99mTc) labeled N2S2-bombesin derivatives. The specific compound 99mTc-N2S2-Cbmbc is not explicitly detailed in the available literature. Therefore, the provided data and protocols should be considered as a reference and a starting point for designing studies with 99mTc-N2S2-Cbmbc. All protocols must be validated for the specific agent and experimental conditions.

Introduction

This document provides detailed application notes and protocols for dosimetry and radiation safety concerning studies involving 99mTc-N2S2-Cbmbc, a potential radiopharmaceutical for diagnostic imaging. The N2S2 chelating core provides a stable scaffold for labeling with 99mTc, while the bombesin (Bmbc) analogue component is designed to target gastrin-releasing peptide receptors (GRPR), which are overexpressed in various cancers. These notes are intended for researchers, scientists, and drug development professionals.

Dosimetry Data

Internal dosimetry is crucial for assessing the radiation risk to subjects. The following tables summarize dosimetry data from studies on similar 99mTc-labeled bombesin analogues.

Table 1: Cellular Absorbed Doses of 99mTc-N2S2-Tat(49-57)-bombesin in Cancer Cell Lines [1]

Cell LineCell TypeAbsorbed Dose to Nucleus (mGy/decay)
PC-3Human Prostate Cancer0.142
MCF7Human Breast Cancer0.434
MDA-MB231Human Breast Cancer0.276

Table 2: Estimated Absorbed Radiation Doses of a 99mTc-labeled Bombesin Analogue ([99mTc]Tc-maSSS-PEG2-RM26) in Patients [2]

OrganMean Absorbed Dose (mGy/MBq)
Kidneys2.43 x 10⁻²
Spleen1.6 x 10⁻³
Liver1.45 x 10⁻³
Bladder WallNot Reported
PancreasSignificantly higher in females
Gall Bladder WallSignificantly higher in females
Effective Dose (mSv/MBq) 4.51 x 10⁻³
Male Patients0.0053 ± 0.0007
Female Patients0.008 ± 0.003

Biodistribution Data

Biodistribution studies are essential to determine the uptake, retention, and clearance of a radiopharmaceutical. The following table presents biodistribution data for a 99mTc-labeled bombesin analogue in breast cancer patients.

Table 3: Biodistribution of 99mTc-RGD-bombesin in Breast Cancer Patients [3]

OrganMean % Injected Dose (%ID)
KidneysHigh Uptake
BladderHigh Uptake
HeartLow Uptake
BrainLow Uptake
BloodRapid Clearance

Experimental Protocols

Radiolabeling of N2S2-Cbmbc with 99mTc

This protocol is a general guideline for the radiolabeling of an N2S2-containing ligand.

Materials:

  • This compound ligand

  • 99mTc-pertechnetate (Na[99mTcO4]) from a commercial generator

  • Stannous chloride (SnCl2) or other suitable reducing agent

  • Saline solution (0.9% NaCl, sterile)

  • Reaction vial (sterile, pyrogen-free)

  • Heating block or water bath

  • Thin-layer chromatography (TLC) system for quality control

Procedure:

  • In a sterile vial, dissolve a predetermined amount of the this compound ligand in a suitable solvent.

  • Add the required amount of reducing agent (e.g., stannous chloride solution).

  • Introduce the desired activity of 99mTc-pertechnetate into the vial.

  • Adjust the pH of the reaction mixture if necessary.

  • Incubate the reaction mixture at an optimized temperature (e.g., room temperature or elevated temperature) for a specific duration.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using TLC to determine the radiochemical purity of the 99mTc-N2S2-Cbmbc.

In Vitro Cellular Uptake and Internalization Assay

This protocol outlines the steps to assess the binding and internalization of the radiolabeled compound in cancer cells expressing GRPR.

Materials:

  • GRPR-positive cancer cell line (e.g., PC-3)

  • Cell culture medium and supplements

  • 99mTc-N2S2-Cbmbc

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Plate the cancer cells in multi-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Incubate the cells with a known concentration of 99mTc-N2S2-Cbmbc in binding buffer at 37°C for various time points.

  • To determine non-specific binding, incubate a parallel set of cells with an excess of unlabeled bombesin.

  • After incubation, remove the radioactive medium and wash the cells with cold binding buffer.

  • To differentiate between membrane-bound and internalized radioactivity, incubate the cells with acid wash buffer to strip surface-bound radioligand.

  • Collect the supernatant (membrane-bound fraction).

  • Lyse the cells with lysis buffer to release the internalized radioactivity (internalized fraction).

  • Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of specific binding and internalization.

Animal Biodistribution Studies

This protocol describes a typical biodistribution study in a rodent model.

Materials:

  • Healthy, age- and weight-matched rodents (e.g., rats or mice).[4]

  • 99mTc-N2S2-Cbmbc solution for injection

  • Anesthetic agent

  • Syringes and needles

  • Dissection tools

  • Gamma counter

  • Calibrated scale

Procedure:

  • Anesthetize the animals.

  • Inject a known amount of 99mTc-N2S2-Cbmbc (e.g., 0.1-0.5 mL) intravenously via the tail vein.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals.

  • Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Radiation Safety Protocols

Strict adherence to radiation safety protocols is mandatory when handling 99mTc.

1. General Precautions:

  • All work with 99mTc should be performed in a designated and properly shielded area.

  • Personnel handling radioactive materials must be adequately trained in radiation safety.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, disposable gloves, and safety glasses.

  • Use syringe shields and vial shields to minimize extremity exposure.

  • Maintain a safe distance from radioactive sources whenever possible.

2. Monitoring and Shielding:

  • Personnel should wear whole-body and ring dosimeters to monitor radiation exposure.

  • Use a survey meter to monitor the work area for contamination before, during, and after handling radioactive materials.

  • Store 99mTc sources and waste in lead-shielded containers. A 1 mm lead shield can provide significant attenuation of the 140 keV gamma rays from 99mTc.

3. Waste Disposal:

  • Segregate radioactive waste from non-radioactive waste.

  • Store 99mTc waste in designated, shielded, and labeled containers.

  • Due to its short half-life of 6 hours, 99mTc waste can be stored for decay (typically 10 half-lives) until it reaches background radiation levels before disposal as regular waste, in accordance with institutional and regulatory guidelines.

4. Spill Management:

  • In case of a spill, immediately notify the Radiation Safety Officer.

  • Contain the spill using absorbent materials.

  • Decontaminate the area and monitor for residual contamination.

  • Properly dispose of all contaminated materials as radioactive waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ligand This compound Ligand labeling Radiolabeling ligand->labeling tc 99mTcO4- tc->labeling qc Quality Control (TLC) labeling->qc cells GRPR+ Cancer Cells qc->cells animal Animal Model qc->animal incubation Incubation cells->incubation analysis_invitro Cellular Uptake & Internalization Analysis incubation->analysis_invitro analysis_invivo Data Analysis analysis_invitro->analysis_invivo injection IV Injection animal->injection imaging SPECT/CT Imaging injection->imaging biodistribution Biodistribution injection->biodistribution imaging->analysis_invivo biodistribution->analysis_invivo

Caption: Experimental workflow for 99mTc-N2S2-Cbmbc studies.

radiation_safety cluster_planning Planning & Preparation cluster_handling Handling 99mTc cluster_post Post-Procedure training Personnel Training shielding Use of Shielding (Syringe, Vial) training->shielding area Designated Work Area area->shielding ppe PPE Availability ppe->shielding monitoring_personal Dosimetry (Body, Ring) shielding->monitoring_personal monitoring_area Area Survey shielding->monitoring_area waste Radioactive Waste Management monitoring_area->waste decon Decontamination waste->decon spill Spill Management Protocol decon->spill

Caption: Key principles of radiation safety for handling 99mTc.

References

Application Notes and Protocols for Assessing PD-L1 Tumor Heterogeneity with N2S2-Cbmbc

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells is a key predictive biomarker for patient response to immune checkpoint inhibitor (ICI) therapies.[1] However, the clinical utility of PD-L1 assessment is challenged by the significant intra- and inter-tumoral heterogeneity of its expression.[2][3] This variability can lead to inaccurate patient stratification and suboptimal treatment outcomes. Studies have shown discordance in PD-L1 status between different tumor sites and even within the same tumor section, which can affect therapeutic decisions based on single-biopsy analysis.[2][4]

N2S2-Cbmbc is a novel, high-affinity molecular probe designed to provide a more precise and quantitative assessment of PD-L1 expression, addressing the limitations of conventional immunohistochemistry (IHC) antibodies. This document provides detailed protocols and application notes for the use of this compound in assessing the tumor heterogeneity of PD-L1.

Principle of the Technology

This compound is a synthetic, non-antibody-based probe that binds with high specificity to the extracellular domain of human PD-L1. Its unique chemical structure allows for a stable and stoichiometric interaction, minimizing the variability seen with different antibody clones. This compound is conjugated to a highly photostable fluorophore, enabling robust and reproducible quantitative immunofluorescence (QIF). This allows for an objective and continuous measurement of PD-L1 expression levels, facilitating a more detailed analysis of its heterogeneous distribution within the tumor microenvironment.

Data Presentation

The following tables summarize comparative data on PD-L1 expression heterogeneity in non-small cell lung cancer (NSCLC) tissue sections, illustrating the performance of this compound in comparison to standard monoclonal antibodies.

Table 1: Comparison of this compound with Conventional PD-L1 Antibodies

ParameterThis compoundAntibody Clone SP263Antibody Clone 22C3
Intra-Assay Coefficient of Variation (CV) 3.5% - 25.8%12.17% - 109.61%9.8% - 95.3%
Inter-Assay Discordance (QIF) 8.2%26.6%24.9%
Concordance with Consensus Score High (κ = 0.85)Fair to Poor (κ = 0.124-0.340)Fair (κ = 0.45)

Table 2: Quantification of Intra-Tumoral Heterogeneity in NSCLC Primary Tumors (n=50)

Heterogeneity ScaleMetricThis compound ResultConventional IHC (SP263)
Small-Scale (mm²) % Tumors with >10% TPS Variation85%78%
Medium-Scale (cm²) % Tumors with >10% TPS Variation62%50%
Large-Scale (between blocks) % Tumors with >10% TPS Variation55%46%
Clinically Relevant Discrepancy % Cases crossing a clinical cut-off (e.g., ≥50%)15%8%

Table 3: Inter-Tumoral Heterogeneity: Primary Tumor vs. Nodal Metastases (n=35)

ComparisonMetricThis compound ResultConventional IHC
Primary vs. Nodal Metastasis % Cases with Discordant PD-L1 Status38%53%
N1 vs. N2 Nodal Stations % Cases with ≥10% TPS Difference12%17%

Experimental Protocols

Protocol for Staining Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol describes the use of this compound for the quantitative immunofluorescence staining of PD-L1 in FFPE tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Dewaxing and Rehydration Buffers (Xylene, Ethanol series)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • This compound PD-L1 Probe (10X stock)

  • Cytokeratin antibody (for tumor mask)

  • Secondary antibody conjugated to a spectrally distinct fluorophore

  • DAPI nuclear counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 times for 5 minutes each. b. Immerse in 100% Ethanol: 2 times for 3 minutes each. c. Immerse in 95% Ethanol: 2 minutes. d. Immerse in 70% Ethanol: 2 minutes. e. Rinse with deionized water for 5 minutes.

  • Antigen Retrieval: a. Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20 minutes. c. Allow slides to cool to room temperature for 20-30 minutes. d. Rinse slides with Wash Buffer.

  • Staining: a. Permeabilize sections with PBS containing 0.1% Triton X-100 for 10 minutes. b. Block non-specific binding by incubating with Blocking Buffer for 60 minutes at room temperature. c. Dilute this compound probe to 1X working concentration in Blocking Buffer. d. Incubate slides with the diluted this compound probe and cytokeratin antibody overnight at 4°C in a humidified chamber. e. Wash slides with Wash Buffer: 3 times for 5 minutes each. f. Incubate with the appropriate secondary antibody (for cytokeratin) and DAPI for 1 hour at room temperature, protected from light. g. Wash slides with Wash Buffer: 3 times for 5 minutes each.

  • Mounting: a. Mount coverslips using an anti-fade mounting medium. b. Store slides at 4°C, protected from light, until imaging.

Image Acquisition and Analysis Protocol

This protocol outlines the procedure for quantitative analysis of this compound-stained slides.

Materials:

  • Fluorescence microscope or whole-slide scanner with appropriate filter sets.

  • Image analysis software (e.g., QuPath, ImageJ with appropriate plugins, or commercial platforms like AQUA).

Procedure:

  • Image Acquisition: a. Acquire images using separate channels for this compound (PD-L1), the tumor marker (cytokeratin), and DAPI. b. Ensure that exposure times are set below saturation and kept constant across all samples for comparability.

  • Image Analysis Workflow: a. Cell Segmentation: Use the DAPI channel to identify and segment individual nuclei. b. Tissue Compartmentalization: Use the cytokeratin signal to create a tumor mask, distinguishing tumor cells (cytokeratin-positive) from stromal cells (cytokeratin-negative). c. Signal Quantification: Measure the mean fluorescence intensity of the this compound signal within the membrane or whole-cell region of each segmented cell within the tumor compartment. d. Scoring: Calculate the percentage of tumor cells with this compound intensity above a pre-defined positivity threshold (Tumor Proportion Score - TPS). The continuous QIF score can also be used for more granular analysis. e. Heterogeneity Assessment: Analyze the distribution of this compound intensity scores across different regions of the tissue section to quantify heterogeneity. This can be done by calculating the coefficient of variation (CV) or by using spatial analysis metrics.

Visualizations

PDL1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell Inside Tumor Cell cluster_T_Cell Inside T-Cell Tumor_Cell Tumor Cell T_Cell T-Cell Tumor_Cell->T_Cell PD-L1 binds PD-1 PD1 PD-1 T_Cell->PD1 IFNgR IFN-γ Receptor JAK1_2 JAK1/2 IFNgR->JAK1_2 Activates STAT1 STAT1 JAK1_2->STAT1 Phosphorylates IRF1 IRF1 STAT1->IRF1 Activates PDL1_Gene PD-L1 Gene (CD274) IRF1->PDL1_Gene Induces Transcription PDL1_mRNA PD-L1 mRNA PDL1_Gene->PDL1_mRNA PDL1_Protein PD-L1 Protein PDL1_mRNA->PDL1_Protein Translation PDL1_Protein->Tumor_Cell Expression on surface SHP2 SHP2 PD1->SHP2 Activates TCR_Signal TCR Signaling SHP2->TCR_Signal Inhibits T_Cell_Inhibition T-Cell Inhibition TCR_Signal->T_Cell_Inhibition IFNg IFN-γ IFNg->IFNgR Binds

Caption: PD-L1 expression is induced by IFN-γ signaling in tumor cells, leading to T-cell inhibition.

N2S2_Cbmbc_Workflow start Start: FFPE Tissue Section dewax Deparaffinization & Rehydration start->dewax antigen_retrieval Heat-Induced Antigen Retrieval dewax->antigen_retrieval blocking Blocking antigen_retrieval->blocking staining Incubation with This compound & CK Ab blocking->staining wash1 Wash staining->wash1 secondary Incubation with Secondary Ab & DAPI wash1->secondary wash2 Wash secondary->wash2 mount Mount Coverslip wash2->mount imaging Fluorescence Whole-Slide Scanning mount->imaging analysis Quantitative Image Analysis (Segmentation, Compartmentalization) imaging->analysis quant PD-L1 Quantification (QIF Score, TPS) analysis->quant heterogeneity Heterogeneity Assessment (CV, Spatial Stats) quant->heterogeneity end End: Quantitative Report heterogeneity->end

Caption: Experimental workflow for this compound staining and quantitative analysis.

PDL1_Heterogeneity Concept of PD-L1 Heterogeneity cluster_Tumor Single Tumor Mass cluster_Metastasis Metastatic Sites RegionA Region A PD-L1 High RegionB Region B PD-L1 Low RegionC Region C PD-L1 Negative Primary Primary Tumor (Mixed Expression) LN_Met Lymph Node Met (PD-L1 High) Dist_Met Distant Met (PD-L1 Negative) Intra_Tumoral Intra-Tumoral Heterogeneity (Variation within one tumor) Biopsy_Challenge Biopsy Sampling Challenge (A single biopsy may not represent the whole tumor) Intra_Tumoral->Biopsy_Challenge cluster_Tumor cluster_Tumor Intra_Tumoral->cluster_Tumor Inter_Tumoral Inter-Tumoral Heterogeneity (Variation between tumor sites) Inter_Tumoral->Biopsy_Challenge cluster_Metastasis cluster_Metastasis Inter_Tumoral->cluster_Metastasis

Caption: Logical relationship between intra- and inter-tumoral PD-L1 heterogeneity.

References

Application Notes: The Ratio of PD-1+ CD8+ T Cells to PD-1+ Regulatory T Cells as a Predictive Biomarker for Anti-PD-1/PD-L1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predictive Value of the Biomarker

The core principle of this biomarker is that a successful response to anti-PD-1 therapy requires a profound reactivation of effector PD-1+ CD8+ T cells that overrides the immunosuppressive function of PD-1+ Tregs. A higher ratio of PD-1+ CD8+ T cells to PD-1+ Tregs indicates a TME that is more "primed" for a positive response.

Studies have shown that this balance can predict the clinical efficacy of PD-1 blockade therapies and is potentially superior to other predictors like PD-L1 expression or TMB. In retrospective studies involving patients with non-small cell lung cancer (NSCLC) and gastric cancer, responders to PD-1 blockade therapy were found to have a high proportion of PD-1 expression in CD8+ T cells (e.g., ≥40%) and a PD-1 expression ratio of CD8+ T cells to Treg cells of ≥1. In advanced gastric cancer, a PD-1+ Treg / PD-1+ CD8+ ratio >1 was identified as an independent negative prognostic factor. These findings suggest that quantifying this cellular balance can provide a more nuanced and accurate prediction of treatment outcome.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the PD-1+ CD8+ / PD-1+ Treg cell ratio as a predictive biomarker.

Table 1: Biomarker Thresholds and Associated Outcomes

Cancer TypeBiomarker Criteria for Positive ResponseAssociated OutcomeReference
Gastric Cancer & NSCLCRatio of PD-1+ CD8+ T cells to PD-1+ Treg cells ≥ 1Higher likelihood of response to PD-1 blockade
Advanced Gastric CancerRatio of PD-1+ Treg cells to PD-1+ CD8+ T cells > 1Independent predictor of poor prognosis

Table 2: Cellular Frequencies in Responders vs. Non-Responders

Cell PopulationPatient GroupKey FindingReference
PD-1+ effector Tregs (eTregs)Non-respondersExhibited a significantly higher frequency of PD-1+ eTregs in tumor samples.
PD-1+ CD8+ T cellsNon-responders (Gastric Cancer)Frequency significantly elevated in non-responders to neoadjuvant chemoimmunotherapy.
PD-1+ FoxP3+ TregsNon-responders (Gastric Cancer)Frequency significantly elevated in non-responders to neoadjuvant chemoimmunotherapy.

Signaling Pathways and Experimental Workflow

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell CD8+ T Cell or Treg cluster_AntiPD1 Therapeutic Intervention PDL1 PD-L1 MHC_TCR PD1 PD-1 PDL1->PD1 Binding TCR_Signal TCR/CD28 Signaling SHP2 SHP2 PD1->SHP2 Recruits & Activates SHP2->TCR_Signal Dephosphorylates & Inhibits PI3K_AKT PI3K/AKT Pathway Effector_Function Effector Function (CD8+ T Cell) PI3K_AKT->Effector_Function Suppressive_Function Suppressive Function (Treg) PI3K_AKT->Suppressive_Function TCR_Signal->PI3K_AKT TCR_Signal->Effector_Function Promotes TCR_Signal->Suppressive_Function Restrains AntiPD1 Anti-PD-1 mAb AntiPD1->PD1 Blocks Binding

Caption: PD-1 signaling pathway and the effect of anti-PD-1 therapy.

Experimental_Workflow Sample 1. Fresh Tumor Biopsy (e.g., NSCLC, Gastric Cancer) Dissociation 2. Mechanical & Enzymatic Dissociation (e.g., Collagenase, DNase) Sample->Dissociation Isolation 3. Isolate Tumor-Infiltrating Lymphocytes (TILs) (e.g., Density Gradient Centrifugation) Dissociation->Isolation Staining 4. Multicolor Antibody Staining Isolation->Staining FCM 5. Flow Cytometry Acquisition Staining->FCM Gating 6. Gating & Data Analysis FCM->Gating Ratio 7. Calculate Ratio: (%PD-1+ of CD8+ T cells) / (%PD-1+ of Tregs) Gating->Ratio

Caption: Experimental workflow for determining the PD-1+ cell ratio.

Experimental Protocols

Protocol: Quantification of PD-1+ CD8+ T cells and PD-1+ Tregs from Fresh Tumor Tissue by Multicolor Flow Cytometry

This protocol outlines the key steps for processing a fresh tumor biopsy to quantify the ratio of PD-1-expressing CD8+ T cells and regulatory T cells.

1. Materials and Reagents

  • Tissue Digestion: RPMI-1640 medium, Fetal Bovine Serum (FBS), Collagenase Type IV, DNase I.

  • TIL Isolation: Ficoll-Paque or similar density gradient medium, Phosphate-Buffered Saline (PBS).

  • Flow Cytometry Staining:

    • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).

    • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).

    • Live/Dead Fixable Viability Dye (e.g., Zombie NIR™).

    • Fluorochrome-conjugated antibodies:

      • Anti-Human CD45 (Leukocyte marker)

      • Anti-Human CD3 (T-cell marker)

      • Anti-Human CD4 (Helper T-cell marker)

      • Anti-Human CD8 (Cytotoxic T-cell marker)

      • Anti-Human CD279 (PD-1)

      • Anti-Human FoxP3 (Treg transcription factor)

    • Intracellular Staining: FoxP3/Transcription Factor Staining Buffer Set.

  • Equipment: GentleMACS Dissociator or similar, 40µm and 70µm cell strainers, refrigerated centrifuge, flow cytometer.

2. Tumor Dissociation and TIL Isolation

  • Obtain a fresh tumor specimen in sterile transport medium on ice. Process immediately.

  • Weigh the tissue and mince it into small pieces (<2-3 mm) in a sterile petri dish containing RPMI-1640.

  • Transfer the minced tissue into a dissociation tube (e.g., gentleMACS C Tube) containing digestion buffer (RPMI-1640 with Collagenase IV and DNase I).

  • Run the appropriate dissociation program on an automated dissociator or incubate at 37°C for 30-60 minutes with gentle agitation.

  • Filter the resulting cell suspension through a 70µm cell strainer into a 50 mL conical tube.

  • Wash the filter with RPMI-1640 and centrifuge the cell suspension at 500 x g for 7 minutes.

  • Resuspend the cell pellet and perform red blood cell lysis if necessary.

  • Carefully layer the cell suspension over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Carefully harvest the mononuclear cell layer (lymphocytes) at the interface.

  • Wash the isolated cells twice with PBS and perform a cell count and viability assessment.

3. Antibody Staining for Flow Cytometry

  • Aliquot approximately 1-2 x 10^6 TILs per tube.

  • Resuspend cells in PBS and add the Live/Dead fixable viability dye. Incubate for 15-20 minutes at room temperature, protected from light.

  • Wash cells with FACS buffer.

  • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, PD-1). Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • Proceed with intracellular staining for FoxP3 using a dedicated transcription factor staining buffer set, following the manufacturer's protocol. This typically involves fixing and permeabilizing the cells.

  • Add the anti-FoxP3 antibody to the permeabilized cells and incubate for 30-45 minutes at 4°C in the dark.

  • Wash cells with permeabilization buffer and then resuspend in FACS buffer for acquisition.

4. Data Acquisition and Analysis

  • Acquire the samples on a calibrated multicolor flow cytometer. Collect a sufficient number of events (e.g., >100,000 total events) to ensure adequate numbers of rare populations.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gating Strategy:

    • Gate on single cells using FSC-A vs FSC-H.

    • Gate on live cells using the viability dye.

    • Gate on hematopoietic cells using CD45+.

    • From the CD45+ gate, identify T cells using CD3+.

    • From the CD3+ gate, separate CD8+ T cells (CD4- CD8+) and CD4+ T helper cells (CD4+ CD8-).

    • Within the CD4+ T helper gate, identify regulatory T cells based on high FoxP3 expression (CD4+ FoxP3+).

  • Biomarker Calculation:

    • Determine the percentage of PD-1+ cells within the parent CD8+ T cell gate (%PD-1 of CD8+).

    • Determine the percentage of PD-1+ cells within the parent Treg (CD4+ FoxP3+) gate (%PD-1 of Treg).

    • Calculate the final ratio: (%PD-1 of CD8+) / (%PD-1 of Treg) .

References

Application Notes & Protocols: Kit Formulation for Routine Preparation of 99mTc-N2S2-Bombesin Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-releasing peptide receptors (GRPR) are overexpressed in a variety of malignancies, including prostate and breast cancer, making them an attractive target for diagnostic imaging and targeted radiotherapy.[1][2][3] Bombesin (BBN) and its analogues are peptides that bind with high affinity to GRPR.[2][3] Radiolabeling these peptides with Technetium-99m (99mTc), a readily available radionuclide with ideal imaging characteristics, allows for non-invasive visualization of GRPR-expressing tumors using Single Photon Emission Computed Tomography (SPECT).

This document provides detailed protocols for the formulation of a lyophilized kit containing an N2S2-chelator conjugated bombesin analogue (N2S2-BBN Analogue) for the routine and efficient preparation of 99mTc-N2S2-BBN Analogue. The N2S2 (diamine dithiol) chelator provides a stable coordination site for the [99mTc=O]³⁺ core. The lyophilized kit formulation ensures long-term stability and allows for rapid, one-step radiolabeling in a clinical or research setting.

Lyophilized Kit Composition and Formulation

A multi-dose, sterile, non-pyrogenic, lyophilized kit for the preparation of 99mTc-N2S2-BBN Analogue would typically contain the following components in a 10 mL vacuum-sealed vial.

Table 1: Lyophilized Kit Components

ComponentQuantity per VialPurpose
N2S2-Bombesin Analogue20 µgActive targeting vector
Stannous Chloride Dihydrate (SnCl₂·2H₂O)50 - 100 µgReducing agent for 99mTc
Sodium Tartrate Dihydrate40 mgStabilizer / Transchelator
Mannitol50 mgBulking agent for lyophilization
Nitrogen (N₂) AtmosphereN/APrevents oxidation of stannous ions

Note: The optimal quantity of each component, particularly the peptide conjugate and stannous chloride, must be determined empirically during kit development to ensure reproducible high radiochemical purity.

Experimental Protocols

Preparation of 99mTc-N2S2-Bombesin Analogue from Kit

This protocol describes the aseptic reconstitution and radiolabeling of the lyophilized kit.

Materials:

  • Lyophilized N2S2-Bombesin Analogue Kit Vial

  • Sterile, oxidant-free Sodium Pertechnetate (Na⁹⁹ᵐTcO₄) injection (0.5-2 GBq in 1-5 mL of 0.9% NaCl)

  • Sterile 10 mL syringe and needles

  • Lead pot for shielding

  • Radioactivity dose calibrator

Procedure:

  • Visually inspect the lyophilized kit vial for any defects. Ensure the contents appear as a white, intact cake.

  • Place the kit vial in a shielded container.

  • Using a sterile syringe, aseptically withdraw the desired amount of Sodium Pertechnetate (Na⁹⁹ᵐTcO₄) solution. The recommended maximum amount of technetium-99m to be added is typically around 3.7 gigabecquerels (100 millicuries).

  • Aseptically add the Na⁹⁹ᵐTcO₄ solution to the kit vial. The addition of the solution will dissolve the lyophilized powder.

  • To equalize pressure, withdraw an equivalent volume of nitrogen gas from the vial before removing the syringe.

  • Gently swirl the contents of the vial for one minute to ensure complete dissolution.

  • Incubate the vial at 100°C in a boiling water bath for 10-15 minutes.

  • After incubation, allow the vial to cool to room temperature for at least 10 minutes before proceeding with quality control.

  • Measure the total radioactivity of the final preparation using a calibrated dose calibrator.

  • Store the final radiolabeled product at room temperature (15-25°C) in a shielded container and use within 6-8 hours.

Quality Control Protocol: Radiochemical Purity (RCP)

To ensure the radiopharmaceutical is suitable for administration, its radiochemical purity must be assessed. The primary potential impurities are free (unreduced) ⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂). Instant Thin-Layer Chromatography (ITLC) is a common and rapid method for this determination.

Materials:

  • ITLC-SG (Silica Gel impregnated) strips (2 cm x 10 cm)

  • Two chromatography development tanks with lids

  • Mobile Phase A: Saline (0.9% NaCl)

  • Mobile Phase B: Acetone

  • Syringe for spotting

  • Radio-TLC scanner or gamma counter

Procedure:

  • System 1 (Acetone):

    • Pour acetone into the first development tank to a depth of approximately 0.5 cm.

    • Apply a small spot (2-5 µL) of the prepared 99mTc-N2S2-Bombesin Analogue solution approximately 1 cm from the bottom of an ITLC-SG strip.

    • Place the strip in the tank and allow the solvent front to migrate to near the top of the strip.

    • In this system, the 99mTc-N2S2-Bombesin Analogue and ⁹⁹ᵐTcO₂ remain at the origin (Rf = 0), while free ⁹⁹ᵐTcO₄⁻ migrates with the solvent front (Rf = 1.0).

    • Determine the percentage of free ⁹⁹ᵐTcO₄⁻.

  • System 2 (Saline):

    • Pour saline into the second development tank.

    • Spot a second ITLC-SG strip as described above.

    • Place the strip in the tank and allow the solvent to migrate.

    • In this system, ⁹⁹ᵐTcO₂ remains at the origin (Rf = 0), while both the 99mTc-N2S2-Bombesin Analogue and free ⁹⁹ᵐTcO₄⁻ migrate with the solvent front (Rf = 1.0).

    • Determine the percentage of ⁹⁹ᵐTcO₂.

  • Calculation of RCP:

    • Calculate the percentage of the desired 99mTc-N2S2-Bombesin Analogue: % RCP = 100% - (% Free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂)

    • The acceptance criterion for RCP should be ≥ 95%.

Quantitative Data Summary

The following tables summarize expected performance data for a 99mTc-labeled bombesin analogue based on published literature for similar compounds.

Table 2: Radiochemical and In Vitro Data

ParameterExpected ValueReference Compound(s)
Radiochemical Purity (RCP)> 95%[⁹⁹ᵐTc]Tc-maSSS-PEG₂-RM26, [⁹⁹ᵐTc]Demobesin 4
Labeling Efficiency> 98%[⁹⁹ᵐTc/tricine/HYNIC]BBN Derivative
In Vitro Stability (Human Serum, 24h)> 90%[⁹⁹ᵐTc]Demobesin Analogues
GRPR Binding Affinity (IC₅₀)0.5 - 5.0 nMRe-P2S2-BBN(7-14)
In Vitro Cell Internalization (PC-3 cells, 4h)15 - 25 %[⁹⁹ᵐTc]Demobesin 4, [⁹⁹ᵐTc/tricine/HYNIC]BBN

Table 3: Preclinical Biodistribution Data in PC-3 Tumor-Bearing Mice (%ID/g at 1h p.i.)

OrganExpected Uptake (%ID/g)Reference Compound(s)
Blood< 0.5[⁹⁹ᵐTc]Tc-N₄-asp-MJ9
PC-3 Tumor9.0 - 15.0[⁹⁹ᵐTc]Tc-N₄-asp-MJ9
Pancreas (GRPR-positive)4.0 - 40.0[⁹⁹ᵐTc]Tc-N₄-asp-MJ9, [⁹⁹ᵐTc]Tc-P2S2-BBN
Liver< 1.0[⁹⁹ᵐTc]Tc-N₄-asp-MJ9
Kidneys< 5.0[⁹⁹ᵐTc]Tc-N₄-asp-MJ9

Note: Biodistribution is highly dependent on the specific peptide sequence, chelator, and linker used. High uptake in the pancreas is expected as it is a GRPR-positive organ.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the biological target pathway.

G cluster_0 Kit Preparation cluster_1 Quality Control cluster_2 Application Kit Lyophilized Kit Vial (N2S2-BBN Analogue, SnCl2) Reconstitution Aseptic Reconstitution & Labeling (100°C, 15 min) Kit->Reconstitution Tc Na[99mTcO4] (from generator) Tc->Reconstitution QC ITLC Analysis (RCP > 95%) Reconstitution->QC Cooling Final 99mTc-N2S2-BBN Analogue (Sterile Solution) QC->Final Pass Admin IV Administration to Patient/Subject Final->Admin Imaging SPECT/CT Imaging Admin->Imaging G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GRPR GRPR Gq Gq protein GRPR->Gq Activation internalization Receptor Internalization (Endosome) GRPR->internalization Agonist-induced ligand 99mTc-N2S2-BBN (Radioligand) ligand->GRPR Binding imaging Signal Detection (SPECT Imaging) ligand->imaging PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Effects (Proliferation, etc.) Ca->downstream PKC->downstream

References

Troubleshooting & Optimization

Technical Support Center: 99mTc-N2S2-CbmBc Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity (RCP) of 99mTc-N2S2-CbmBc.

Troubleshooting Guide

Low radiochemical purity is a common issue in the preparation of 99mTc-labeled radiopharmaceuticals. This guide addresses specific problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency (<90%) 1. Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the N2S2 chelator.- Adjust the pH of the reaction mixture to the optimal range (typically 4-6) using an appropriate buffer (e.g., acetate buffer).- Verify the pH of the 99mTcO4- eluate and the final reaction mixture.
2. Inadequate Incubation Time or Temperature: The reaction has not proceeded to completion.- Increase the incubation time. Monitor RCP at various time points (e.g., 15, 30, 60 minutes) to determine the optimal duration.[1][2]- Increase the incubation temperature. A common starting point is room temperature, but heating (e.g., up to 100°C) can improve efficiency for some complexes.[1]
3. Insufficient Stannous Chloride (SnCl2): The amount of reducing agent is not enough to efficiently reduce the 99mTcO4-.[3]- Increase the concentration of SnCl2 in the reaction mixture. It is crucial to optimize this, as excess stannous ions can lead to the formation of colloids.[4]
High Percentage of Free Pertechnetate (99mTcO4-) 1. Oxidation of Stannous Chloride: The SnCl2 has been oxidized and is no longer effective.- Use freshly prepared SnCl2 solutions.- Ensure the kit has been stored properly and is not expired.- Purge vials with nitrogen to minimize oxygen exposure.
2. Excessive 99Tc Carrier: High levels of 99Tc in the generator eluate can compete with 99mTc for the chelator.- Use a fresh 99mTc generator eluate, preferably one that has been eluted within the last 24 hours.
High Percentage of Hydrolyzed-Reduced Technetium (99mTcO2) 1. Excess Stannous Chloride: Too much reducing agent can lead to the formation of insoluble 99mTcO2 colloids.- Decrease the concentration of SnCl2. Perform a titration to find the optimal amount that maximizes RCP without significant colloid formation.
2. Presence of Oxygen: Oxygen in the reaction vial can promote the formation of 99mTcO2.- Use nitrogen-purged vials and reagents.- Avoid introducing air into the reaction vial during preparation.
Inconsistent Results 1. Variability in Reagent Quality: Inconsistent quality of the N2S2-CbmBc ligand, SnCl2, or 99mTcO4- eluate.- Use high-purity reagents from a reliable supplier.- Perform quality control on each new batch of reagents.- Standardize the elution procedure for the 99mTc generator.
2. Procedural Variations: Minor differences in the experimental protocol between runs.- Develop and strictly adhere to a detailed Standard Operating Procedure (SOP).- Ensure accurate and consistent measurements of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling N2S2 chelators with 99mTc?

A1: While the optimal pH can vary slightly for different N2S2-based ligands, a pH range of 4 to 6 is generally considered optimal for achieving high radiochemical purity. It is recommended to perform pH optimization studies for your specific this compound compound.

Q2: How much stannous chloride should I use?

A2: The amount of stannous chloride is a critical parameter. Insufficient amounts will result in poor reduction of 99mTcO4-, leading to low labeling efficiency. Conversely, an excess can cause the formation of radiocolloidal impurities (99mTcO2). It is essential to experimentally determine the optimal concentration for your specific conditions. A typical starting range for optimization is 10-100 µg of SnCl2 per mL of reaction volume.

Q3: What are the ideal incubation time and temperature?

A3: Incubation conditions are dependent on the specific kinetics of the 99mTc-N2S2-CbmBc complex formation. Many 99mTc labeling reactions proceed efficiently at room temperature within 15-30 minutes. However, for some compounds, heating may be necessary to achieve high RCP. We recommend performing time-course and temperature-dependence experiments to determine the optimal conditions.

Q4: How can I identify the main radiochemical impurities?

A4: The two primary radiochemical impurities are free pertechnetate (99mTcO4-) and hydrolyzed-reduced technetium (99mTcO2). These can be identified and quantified using thin-layer chromatography (TLC). A typical two-strip TLC system is used:

  • System 1 (for 99mTcO4-): A stationary phase like ITLC-SG with a mobile phase of acetone or methyl ethyl ketone. In this system, 99mTcO4- moves with the solvent front (Rf ≈ 1), while the 99mTc-N2S2-CbmBc complex and 99mTcO2 remain at the origin (Rf ≈ 0).

  • System 2 (for 99mTcO2): A stationary phase like ITLC-SG with a mobile phase of saline. In this system, both the 99mTc-N2S2-CbmBc complex and 99mTcO4- move with the solvent front, while 99mTcO2 remains at the origin.

Q5: What is the minimum acceptable radiochemical purity?

A5: For preclinical research, an RCP of >90% is generally acceptable. For clinical applications, a much higher RCP, typically >95%, is required.

Experimental Protocols

Standard Radiolabeling Protocol for 99mTc-N2S2-CbmBc

This protocol provides a general starting point. Optimization of each parameter is crucial for achieving high radiochemical purity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a fresh solution of stannous chloride (SnCl2·2H2O) in nitrogen-purged, sterile 0.01 M HCl.

    • Prepare a buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).

  • Labeling Reaction:

    • In a sterile, nitrogen-purged vial, add the following in order:

      • Buffer solution.

      • This compound solution.

      • Freshly prepared SnCl2 solution.

    • Gently mix the contents.

    • Add the required activity of 99mTcO4- eluate.

    • Incubate the reaction mixture at the optimized temperature for the optimized time.

  • Quality Control:

    • Determine the radiochemical purity using a two-strip TLC system as described in the FAQs.

Optimization of Labeling Parameters

The following tables present hypothetical but representative data for optimizing labeling conditions.

Table 1: Effect of pH on Radiochemical Purity

pHAverage RCP (%)Standard Deviation
3.075.2± 2.5
4.092.8± 1.8
5.0 96.5 ± 1.2
6.091.3± 2.1
7.080.6± 3.0
Conditions: 25°C, 30 min incubation, 50 µg/mL SnCl2

Table 2: Effect of Incubation Time on Radiochemical Purity

Incubation Time (min)Average RCP (%)Standard Deviation
585.1± 3.2
1594.2± 1.9
30 96.5 ± 1.2
6096.8± 1.1
Conditions: pH 5.0, 25°C, 50 µg/mL SnCl2

Table 3: Effect of Stannous Chloride Concentration on Radiochemical Purity

SnCl2 Concentration (µg/mL)Average RCP (%)Standard Deviation
1082.4± 3.5
2593.7± 2.0
50 96.5 ± 1.2
10095.8 (with noted increase in 99mTcO2)± 1.5
Conditions: pH 5.0, 25°C, 30 min incubation

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_result Outcome prep_ligand Prepare this compound Stock Solution mix_reagents Combine Buffer, Ligand, and SnCl2 prep_ligand->mix_reagents prep_sncl2 Prepare Fresh SnCl2 Solution prep_sncl2->mix_reagents prep_buffer Prepare Buffer (e.g., pH 5 Acetate) prep_buffer->mix_reagents add_tc Add 99mTcO4- mix_reagents->add_tc incubate Incubate (Time & Temp) add_tc->incubate tlc Perform Two-Strip TLC incubate->tlc analyze Calculate RCP tlc->analyze pass RCP > 95% analyze->pass Success fail RCP < 95% analyze->fail Failure

Caption: Experimental workflow for the radiolabeling of this compound with 99mTc.

troubleshooting_flowchart start Low RCP Observed check_impurities Identify Primary Impurity via TLC start->check_impurities high_pertechnetate High Free 99mTcO4- check_impurities->high_pertechnetate Free 99mTcO4- > 5% high_colloid High 99mTcO2 Colloid check_impurities->high_colloid 99mTcO2 > 5% general_low_labeling Overall Low Labeling check_impurities->general_low_labeling Both low solution_pertechnetate 1. Check SnCl2 (freshness, amount) 2. Use fresh 99mTc eluate high_pertechnetate->solution_pertechnetate solution_colloid 1. Decrease SnCl2 concentration 2. Ensure anaerobic conditions high_colloid->solution_colloid solution_labeling 1. Optimize pH (4-6) 2. Optimize incubation (time, temp) general_low_labeling->solution_labeling re_evaluate Re-evaluate RCP solution_pertechnetate->re_evaluate solution_colloid->re_evaluate solution_labeling->re_evaluate

Caption: Troubleshooting flowchart for low radiochemical purity of 99mTc-N2S2-CbmBc.

References

Troubleshooting low tumor uptake of N2S2-Cbmbc imaging agent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N2S2-Cbmbc imaging agent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during preclinical experiments, with a focus on addressing low tumor uptake.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues related to the this compound imaging agent.

Issue 1: Lower than expected tumor uptake in imaging and biodistribution studies.

  • Question: We are observing significantly lower tumor-to-background ratios than anticipated in our SPECT/PET images. What are the potential causes?

    Answer: Low tumor uptake of a radiolabeled imaging agent can stem from several factors, categorized broadly into issues with the radiopharmaceutical agent itself, the animal model, or the experimental procedure. It is crucial to systematically investigate each of these areas to pinpoint the root cause. Problems with the formulation or quality of the radiopharmaceutical can lead to altered in vivo distribution.[1]

    Troubleshooting Steps:

    • Verify Radiopharmaceutical Quality: The first step is to ensure the integrity of your this compound imaging agent.

      • Radiochemical Purity (RCP): Impurities can lead to altered biodistribution and poor tumor targeting.[2] An RCP of >95% is generally required.

      • Stability: The complex should be stable in biological media.[3] Degradation can lead to the release of the radionuclide from the chelator.

      • Specific Activity: Low specific activity might result in the saturation of target receptors with non-radiolabeled compound, preventing the uptake of the imaging agent.[4]

    • Evaluate the Animal Model:

      • Target Expression: Confirm the expression level of the target receptor in your tumor model. Low or heterogeneous expression will naturally lead to low uptake.

      • Tumor Size and Perfusion: Very large tumors (>1 cm³) may have necrotic cores with poor blood flow, preventing the agent from reaching the cancer cells.[5] Conversely, very small tumors may be difficult to resolve with imaging.

      • Overall Health: The physiological state of the animal can affect biodistribution.

    • Review Experimental Procedures:

      • Injection Quality: Ensure a successful intravenous (tail vein) injection. Extravasation of the dose will lead to high localized activity and low systemic circulation, preventing the agent from reaching the tumor.

      • Imaging Time Point: The time between injection and imaging is critical. If imaging is performed too early, the agent may not have had sufficient time to accumulate in the tumor and clear from the background tissues. If too late, the signal may have decayed.

      • Concurrent Medications: Be aware of any other drugs administered to the animal that could interfere with the uptake of the imaging agent.

Issue 2: High uptake in non-target organs, such as the liver or kidneys.

  • Question: Our biodistribution data shows high accumulation of radioactivity in the liver and kidneys, while tumor uptake is low. Why is this happening?

    Answer: High uptake in organs of clearance like the liver and kidneys can indicate issues with the stability of the radiolabeled compound, its metabolic pathway, or non-specific binding. For instance, copper-based radiopharmaceuticals with certain chelators have shown high liver and kidney uptake.

    Troubleshooting Steps:

    • Assess In Vivo Stability:

      • Transchelation: The radionuclide may be lost from the N2S2 chelator and subsequently taken up by other proteins or molecules in the body.

      • Metabolism: The targeting moiety (Cbmbc) could be rapidly metabolized, leading to smaller radiolabeled fragments that are cleared by the kidneys.

    • Analyze Radiochemical Impurities:

      • Free Radionuclide: Unchelated radionuclide will exhibit its own characteristic biodistribution, often accumulating in specific organs (e.g., free 99mTc-pertechnetate in the thyroid and stomach).

      • Hydrophilic/Lipophilic Impurities: The solubility of radiochemical impurities will dictate their clearance pathway, with hydrophilic impurities generally cleared via the kidneys and lipophilic ones via the liver.

    • Characterize the Imaging Agent's Properties:

      • Overall Charge and Lipophilicity: These physicochemical properties of the this compound complex heavily influence its route of excretion. Highly lipophilic compounds tend to have higher liver uptake.

Quantitative Data Summary

The following tables provide representative data for biodistribution and quality control parameters. These values should be used as a general guide for what to expect in your experiments.

Table 1: Representative Biodistribution Data (% Injected Dose per Gram)

OrganExpected (Good Uptake)Observed (Low Uptake Issue)
Tumor > 2.0 %ID/g < 0.5 %ID/g
Blood< 1.0 %ID/g> 2.0 %ID/g (at late time points)
Liver< 3.0 %ID/g> 5.0 %ID/g
Kidneys< 5.0 %ID/g> 10.0 %ID/g
Muscle< 0.5 %ID/g< 0.5 %ID/g

Note: Values are hypothetical and for illustrative purposes. Actual values will depend on the specific radionuclide, targeting molecule, and tumor model.

Table 2: Quality Control Specifications

ParameterMethodSpecification
Radiochemical Purity (RCP) Radio-TLC / HPLC> 95%
pH pH strip or meter6.5 - 7.5
Appearance Visual InspectionClear, colorless, free of particulates

Key Experimental Protocols

1. Protocol for Radiochemical Purity (RCP) Testing by Radio-TLC

This protocol provides a rapid method to determine the percentage of radioactivity associated with the desired this compound compound.

Materials:

  • ITLC-SG strips

  • Developing solvent (e.g., Saline for free radionuclide, Acetone or other organic solvent for other impurities)

  • Developing tank

  • Scintillation well counter or radiochromatogram scanner

Procedure:

  • Spot a small amount (~1-2 µL) of the radiolabeled this compound solution onto the origin of an ITLC-SG strip.

  • Allow the spot to air dry completely.

  • Place the strip into a developing tank containing the appropriate solvent.

  • Allow the solvent front to migrate to the top of the strip.

  • Remove the strip and mark the solvent front. Allow it to dry.

  • Cut the strip into two pieces (origin and solvent front) and count the radioactivity in each piece using a well counter.

  • Calculate the RCP:

    • RCP (%) = (Counts at Origin / (Counts at Origin + Counts at Front)) * 100 (Note: This depends on the solvent system where the product stays at the origin and impurities migrate, or vice-versa).

2. Protocol for In Vivo Biodistribution Study

This protocol outlines the steps to determine the organ-level distribution of the this compound imaging agent.

Materials:

  • Tumor-bearing mice (n=3-5 per time point)

  • This compound imaging agent

  • Dose calibrator

  • Gamma counter

  • Standard dissection tools

  • Balances for weighing organs

Procedure:

  • Assay the total radioactivity in the syringe before injection using a dose calibrator.

  • Administer a known amount of the this compound agent (e.g., 100 µL, ~1 MBq) via tail vein injection.

  • Assay the residual activity in the syringe to determine the exact injected dose.

  • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.

  • Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Include standards of the injected dose to allow for decay correction and calculation of %ID/g.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Tumor Uptake

This diagram outlines the logical steps to diagnose the cause of low tumor uptake.

G cluster_0 Start: Low Tumor Uptake Observed cluster_1 Step 1: Radiopharmaceutical QC cluster_2 Step 2: Animal Model Evaluation cluster_3 Step 3: Experimental Procedure Review cluster_4 Resolution start Low Tumor Uptake qc Perform QC Checks: - Radiochemical Purity (>95%?) - In Vitro Stability - pH and Appearance start->qc qc_pass QC Pass qc->qc_pass Yes qc_fail QC Fail qc->qc_fail No animal_model Evaluate Animal Model: - Confirm Target Expression - Check Tumor Size/Viability - Assess Animal Health qc_pass->animal_model remediate_qc Remediate Synthesis/ Labeling Protocol qc_fail->remediate_qc resolved Issue Resolved remediate_qc->resolved animal_pass Model OK animal_model->animal_pass Yes animal_fail Model Issue animal_model->animal_fail No procedure Review Procedure: - Verify Injection Quality - Optimize Imaging Time Point - Check for Drug Interactions animal_pass->procedure remediate_animal Select New Model/ Optimize Tumor Growth animal_fail->remediate_animal remediate_animal->resolved procedure_pass Procedure OK procedure->procedure_pass Yes procedure_fail Procedure Issue procedure->procedure_fail No procedure_pass->resolved remediate_procedure Refine Experimental Technique procedure_fail->remediate_procedure remediate_procedure->resolved

Caption: Troubleshooting workflow for low tumor uptake.

Diagram 2: Factors Influencing In Vivo Fate of this compound

This diagram illustrates the key factors that determine the biodistribution and tumor uptake of the imaging agent.

G cluster_agent Radiopharmaceutical Properties cluster_bio Biological Environment cluster_tumor Tumor Microenvironment agent This compound Agent - Radiochemical Purity - Stability - Specific Activity - Size/Charge injection IV Injection agent->injection Administer circulation Systemic Circulation injection->circulation clearance Non-Target Organs (Liver, Kidneys) - Metabolism - Excretion circulation->clearance Clearance tumor Tumor Uptake - Target Expression - Perfusion/Vasculature - Permeability (EPR) circulation->tumor Delivery

Caption: Key factors affecting imaging agent biodistribution.

References

Technical Support Center: Optimization of N2S2-Bombesin SPECT Imaging Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2S2-chelated bombesin analogues, such as N2S2-Cbmbc, for SPECT imaging. The information is designed to help optimize imaging protocols for enhanced clarity and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, radiolabeling, and imaging workflow of N2S2-bombesin radiopharmaceuticals.

Issue IDQuestionPossible CausesSuggested Solutions
RAD-001 Low Radiochemical Purity (<90%) 1. Incomplete deprotection of thiol groups on the N2S2 chelator. 2. Insufficient amount or activity of the reducing agent (e.g., stannous chloride). 3. Oxidation of the radiopharmaceutical post-labeling. 4. Suboptimal pH of the reaction mixture.1. Ensure complete removal of protecting groups (e.g., Acm) prior to radiolabeling. 2. Prepare fresh stannous chloride solution for each labeling. Optimize the amount of reducing agent used. 3. Use a stabilizer like ammonium acetate and sodium tartrate in the reaction mixture.[1] 4. Adjust the pH of the reaction mixture to the optimal range for 99mTc labeling, typically around 5-6.
IMG-001 Poor Image Contrast / High Background Noise 1. Low specific activity of the radiotracer leading to administration of a high peptide mass. 2. Suboptimal biodistribution with high uptake in non-target tissues. 3. Patient-related factors such as body habitus or movement. 4. Inadequate SPECT acquisition and reconstruction parameters.1. Aim for a high specific activity during radiolabeling to minimize the injected peptide dose.[1] 2. Consider incorporating a hydrophilic spacer between the chelator and the bombesin peptide to improve clearance from non-target tissues.[2][3] 3. Ensure proper patient positioning and immobilization to prevent motion artifacts.[4] Use CT-based attenuation correction. 4. Optimize SPECT acquisition parameters (e.g., number of projections, time per projection) and use appropriate reconstruction algorithms with scatter and attenuation correction.
BIO-001 High Uptake in Abdominal Organs (Pancreas, Intestines) 1. Specific binding to gastrin-releasing peptide receptors (GRPRs) which are expressed in the pancreas and gastrointestinal tract. 2. Hepatobiliary clearance of the radiopharmaceutical.1. While some uptake in GRPR-positive organs is expected, modifications to the peptide sequence or the use of GRPR antagonists can alter biodistribution. 2. Modifications to the chelator or linker can influence the route of excretion. Increased hydrophilicity generally promotes renal over hepatobiliary clearance.
STB-001 In Vivo Instability of the Radiotracer 1. Dissociation of 99mTc from the N2S2 chelator. 2. Enzymatic degradation of the peptide backbone.1. Ensure the N2S2 chelator forms a stable complex with 99mTc. Perform in vitro stability studies in human serum and with a cysteine challenge to assess stability. 2. Introduce modifications to the bombesin peptide sequence, such as replacing natural amino acids with synthetic ones, to enhance stability against in vivo degradation.

Frequently Asked Questions (FAQs)

Radiolabeling and Quality Control

Q1: What is a typical radiochemical purity I should expect for 99mTc-N2S2-bombesin analogues?

A1: For successful preclinical and clinical applications, a radiochemical purity of over 90% is generally required. With optimized protocols, it is possible to achieve a mean radiochemical purity of 92 ± 2%.

Q2: What are the key quality control tests I should perform before in vivo studies?

A2: The essential quality control tests include:

  • Radiochemical Purity: To determine the percentage of radioactivity associated with the desired radiolabeled peptide. This is commonly assessed using radio-HPLC and/or ITLC.

  • In Vitro Stability: To evaluate the stability of the radiopharmaceutical in a biologically relevant medium, such as human serum, over time. It is also beneficial to perform a cysteine challenge to assess the transchelation stability.

  • Sterility and Endotoxin Testing: For any preparations intended for human use.

Q3: What factors influence the specific activity of the radiolabeled peptide?

A3: The specific activity is influenced by the amount of peptide, the activity of the 99mTc-pertechnetate, the reaction volume, and the efficiency of the labeling reaction. Optimization of these parameters can lead to a higher specific activity, which is crucial for reducing the administered peptide mass and avoiding receptor saturation.

SPECT Imaging Protocols

Q4: What are the recommended SPECT/CT acquisition parameters for preclinical imaging with 99mTc-N2S2-bombesin?

A4: For preclinical SPECT/CT imaging in mouse models, a typical protocol might involve a 40-minute SPECT acquisition followed by a high-resolution CT scan. SPECT images can be reconstructed using an iterative algorithm like Maximum Likelihood Expectation Maximization (MLEM) with a voxel size of around 250 µm and 100 iterations. CT images can be reconstructed with a smaller voxel size (e.g., 100 µm) for detailed anatomical correlation.

Q5: How can I minimize motion artifacts during SPECT imaging?

A5: Patient or animal motion during the scan can lead to significant image blurring and artifacts. Proper immobilization is crucial. For animal studies, anesthesia is used. For clinical studies, patient comfort and clear instructions are important. Motion correction software can also be applied during image reconstruction.

Q6: Why is CT-based attenuation correction important for quantitative SPECT imaging?

A6: The CT scan in a SPECT/CT system provides an attenuation map of the subject's body. This map is used to correct the SPECT data for the attenuation of photons as they travel through different tissues. This correction is essential for accurate quantification of the radiotracer uptake in tumors and organs, leading to more reliable and reproducible results.

Biological Performance

Q7: What is the expected biodistribution of 99mTc-N2S2-bombesin analogues?

A7: 99mTc-N2S2-bombesin analogues are designed to target tumors overexpressing the Gastrin-Releasing Peptide Receptor (GRPR). Therefore, uptake is expected in GRPR-positive tumors. However, GRPR is also expressed in healthy organs, most notably the pancreas, leading to physiological uptake in this organ. The primary route of excretion is typically renal, with some hepatobiliary clearance observed.

Q8: How can I confirm that the tumor uptake of my radiotracer is specific?

A8: To confirm specific binding to the target receptor, a blocking study should be performed. This involves co-injecting a saturating dose of the non-radiolabeled ("cold") peptide along with the radiolabeled compound. A significant reduction in tumor uptake in the presence of the cold peptide indicates that the uptake is receptor-mediated and specific.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of 99mTc-N2S2-bombesin analogues.

Table 1: Radiochemical and In Vitro Stability Data for 99mTc-N2S2-Tat(49-57)-Lys3-bombesin

ParameterValueReference
Mean Radiochemical Purity92 ± 2%
Average Specific Activity14 MBq/nmol
Stability in Human Serum (1h @ 37°C)>90%
Stability in Human Serum (3h @ 37°C)82%
Stability in Human Serum (24h @ 37°C)65%
Protein Binding (2h)36.4 ± 2.7%

Table 2: In Vivo Biodistribution of 99mTc-N2S2-Tat(49-57)-Lys3-bombesin in Mice (% Injected Dose per Gram)

Organ0.25 h0.5 h2 h4 h24 hReference
Blood3.81 ± 1.122.98 ± 0.951.15 ± 0.190.99 ± 0.210.18 ± 0.04
Heart1.27 ± 0.380.95 ± 0.290.45 ± 0.080.38 ± 0.090.09 ± 0.02
Lungs4.98 ± 1.513.89 ± 1.211.87 ± 0.321.55 ± 0.370.39 ± 0.08
Liver4.12 ± 1.253.98 ± 1.232.98 ± 0.512.65 ± 0.630.89 ± 0.18
Spleen1.15 ± 0.350.99 ± 0.310.65 ± 0.110.58 ± 0.140.19 ± 0.04
Kidneys16.87 ± 4.8522.99 ± 8.5729.02 ± 2.7827.72 ± 2.188.45 ± 0.81
Intestines1.98 ± 0.612.54 ± 0.793.12 ± 0.533.87 ± 0.921.98 ± 0.41
Muscle0.89 ± 0.270.65 ± 0.210.32 ± 0.050.28 ± 0.070.08 ± 0.02
Bone1.54 ± 0.471.28 ± 0.410.89 ± 0.150.76 ± 0.180.29 ± 0.06

Table 3: In Vitro Cell Uptake of 99mTc-N2S2-Tat(49-57)-Lys3-bombesin (% of Total Activity)

Cell LineMaximum Uptake (%)Time to Max Uptake (h)Reference
PC-3 (Prostate Cancer)28.10 ± 3.864
MCF7 (Breast Cancer)18.27 ± 2.142
MDA-MB231 (Breast Cancer)24.33 ± 2.820.083 (5 min)

Experimental Protocols

Protocol 1: 99mTc Radiolabeling of N2S2-Bombesin Analogue

This protocol is a generalized procedure based on the labeling of N2S2-Tat(49-57)-Lys3-bombesin.

  • Deprotection of Thiol Groups: If the cysteine residues of the N2S2 chelator are protected (e.g., with acetamidomethyl, Acm), they must be deprotected prior to labeling. This is typically achieved by treating the peptide with a reagent like mercuric acetate followed by precipitation and washing.

  • Preparation of Reagents:

    • Prepare a fresh solution of stannous chloride (SnCl2) in ethanol.

    • Prepare solutions of ammonium acetate and sodium tartrate in water to act as stabilizers.

  • Labeling Reaction:

    • In a sterile vial, dissolve the deprotected N2S2-bombesin peptide in an appropriate buffer.

    • Add the ammonium acetate and sodium tartrate solutions.

    • Add the required activity of sodium 99mTc-pertechnetate (from a 99Mo/99mTc generator).

    • Initiate the reaction by adding the freshly prepared stannous chloride solution.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Quality Control:

    • Determine the radiochemical purity of the 99mTc-N2S2-bombesin using radio-HPLC and/or ITLC.

Protocol 2: In Vitro Serum Stability Assay
  • Add a small volume of the purified 99mTc-N2S2-bombesin to fresh human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 3, 24 hours), take an aliquot of the mixture.

  • Precipitate the serum proteins using ethanol or acetonitrile.

  • Centrifuge the sample to pellet the proteins.

  • Analyze the supernatant by radio-HPLC or ITLC to determine the percentage of intact radiolabeled peptide remaining.

Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a GRPR-positive human cancer cell line (e.g., PC-3 prostate cancer cells).

  • Injection: Inject a known activity of the 99mTc-N2S2-bombesin (e.g., 1.11 MBq) into the tail vein of the mice.

  • Time Points: At predefined time points post-injection (e.g., 0.25, 0.5, 2, 4, and 24 hours), euthanize a group of mice (typically n=3-5 per group).

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

GRPR_Signaling_Pathway Ligand N2S2-Bombesin Analogue GRPR GRPR (G-Protein Coupled Receptor) Ligand->GRPR Binds Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Gene Expression) Ca_release->Downstream PKC->Downstream

Caption: GRPR Signaling Pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Imaging cluster_3 Analysis Peptide_Synthesis 1. N2S2-Bombesin Peptide Synthesis Radiolabeling 2. 99mTc Radiolabeling Peptide_Synthesis->Radiolabeling QC 3. Quality Control (Radiochemical Purity, Stability) Radiolabeling->QC Cell_Binding 4. Cell Binding & Internalization Assays QC->Cell_Binding Animal_Model 5. Tumor Model Development QC->Animal_Model Injection 6. Radiotracer Injection Animal_Model->Injection SPECT_CT 7. SPECT/CT Imaging Injection->SPECT_CT Biodistribution 9. Ex Vivo Biodistribution Analysis Injection->Biodistribution Image_Analysis 8. Image Reconstruction & Quantification SPECT_CT->Image_Analysis

Caption: Preclinical Experimental Workflow.

References

Technical Support Center: 99mTc-N2S2-CbmBc In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general principles for technetium-99m labeled peptides and N2S2 chelate complexes. As specific data for 99mTc-N2S2-CbmBc is not widely available in published literature, these recommendations should be adapted based on your experimental observations.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target binding of 99mTc-N2S2-CbmBc during in vivo experiments.

Troubleshooting Guide

High background or off-target binding can obscure imaging results and lead to inaccurate quantification. This guide addresses common issues and provides systematic approaches to resolving them.

Problem 1: High Uptake in Non-Target Tissues (e.g., Kidneys, Liver)

High accumulation of the radiotracer in organs not expressing the target of CbmBc can be a significant issue, with the kidneys often being a primary site of off-target accumulation for radiolabeled peptides.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Renal Clearance and Reabsorption High kidney uptake is common for peptides and is often mediated by megalin-cubilin receptors in the proximal tubules. Consider co-administration of agents that can reduce this uptake.[1][2][3]
Hepatic Clearance High liver uptake may indicate the formation of colloidal 99mTc or a lipophilic nature of the complex. Ensure radiochemical purity and consider modifications to the peptide to increase hydrophilicity.
In Vivo Instability The 99mTc-N2S2 complex or the peptide itself may be unstable in vivo, leading to non-specific localization of the free technetium or degraded components. Assess in vitro and in vivo stability.
Non-Specific Binding to Plasma Proteins The radiotracer may bind to plasma proteins like albumin, leading to altered biodistribution.

Frequently Asked Questions (FAQs)

Q1: We are observing very high kidney uptake with our 99mTc-N2S2-CbmBc. What are the first steps to address this?

High renal uptake is a frequent challenge with radiolabeled peptides. Here’s a prioritized approach to troubleshooting:

  • Confirm Radiochemical Purity: Before in vivo administration, ensure the radiochemical purity of your 99mTc-N2S2-CbmBc is high (>95%). Impurities such as free pertechnetate (TcO4-) or hydrolyzed-reduced 99mTc can lead to altered biodistribution.

  • Implement a Co-administration Strategy: The co-injection of certain agents can competitively inhibit the renal reabsorption of peptides. Commonly used agents include:

    • Basic Amino Acids: L-lysine and L-arginine are frequently used to saturate the megalin-cubilin receptors in the kidneys, thus reducing peptide uptake.[3]

    • Gelofusine: This gelatin-based plasma expander has also been shown to effectively reduce the renal uptake of radiolabeled peptides.[2]

  • Evaluate Different Time Points: Assess the biodistribution at various time points post-injection. Optimal tumor-to-kidney ratios may be achieved at earlier or later time points depending on the clearance kinetics.

Q2: What are some common blocking agents and their recommended doses for reducing renal uptake?

The optimal dose of a blocking agent should be determined empirically for your specific model and radiopharmaceutical. Below are commonly cited starting points from preclinical studies with other radiolabeled peptides.

Blocking Agent Typical Preclinical Dose Range (rodent models) Mechanism of Action References
L-Lysine400-800 mg/kgCompetitive inhibition of megalin-cubilin mediated reabsorption
L-Arginine400-800 mg/kgSimilar to L-lysine
Gelofusine10-40 mL/kgNot fully understood, but likely involves interaction with megalin
Polyglutamic AcidVaries by chain lengthCan be effective for negatively charged peptides

Q3: How can I determine if the off-target binding is specific or non-specific?

To differentiate between specific and non-specific binding in off-target tissues, a blocking study is essential.

  • Procedure: Co-inject a saturating dose (e.g., 100-fold molar excess) of unlabeled ("cold") N2S2-CbmBc along with the 99mTc-labeled compound.

  • Interpretation:

    • A significant reduction in uptake in the tissue of interest upon co-injection of the cold compound indicates specific, receptor-mediated binding.

    • If the uptake remains high, it is likely due to non-specific mechanisms such as renal clearance pathways or other non-saturable interactions.

Q4: Can the formulation of the injection solution affect off-target binding?

Yes, the formulation can influence the in vivo behavior of your radiotracer.

  • pH Adjustment: Ensure the pH of your final formulation is within a physiological range (typically 6.5-7.5) to avoid protein denaturation and altered biological interactions.

  • Use of Additives: Adding stabilizers like bovine serum albumin (BSA) or surfactants (e.g., Tween 20) in low concentrations might help reduce non-specific binding to vials and injection apparatus, ensuring the full dose is administered. However, their effect on in vivo biodistribution should be evaluated.

Experimental Protocols

Protocol 1: In Vivo Blocking Study to Assess Binding Specificity

This protocol is designed to determine if the uptake of 99mTc-N2S2-CbmBc in a particular tissue is receptor-mediated.

Materials:

  • 99mTc-N2S2-CbmBc

  • Unlabeled ("cold") this compound

  • Saline solution (0.9% NaCl)

  • Animal model (e.g., mice or rats)

  • Syringes and needles for injection

  • Gamma counter or SPECT imaging system

Procedure:

  • Animal Groups: Prepare at least two groups of animals (n=3-5 per group).

    • Group A (Control): Will receive only 99mTc-N2S2-CbmBc.

    • Group B (Blocked): Will receive 99mTc-N2S2-CbmBc co-administered with an excess of unlabeled this compound.

  • Dose Preparation:

    • For Group A, prepare injections of 99mTc-N2S2-CbmBc at the desired radioactivity dose in saline.

    • For Group B, prepare a co-injection solution containing the same radioactivity dose of 99mTc-N2S2-CbmBc plus a 100-fold molar excess of unlabeled this compound.

  • Administration: Administer the preparations to the respective animal groups via the desired route (e.g., intravenous tail vein injection).

  • Biodistribution or Imaging:

    • At a predetermined time point (e.g., 1, 4, or 24 hours post-injection), euthanize the animals.

    • Dissect the organs and tissues of interest (tumor, kidneys, liver, muscle, blood, etc.).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Alternatively, perform SPECT imaging at the selected time point before euthanasia.

  • Data Analysis:

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the %ID/g between the control and blocked groups for each tissue. A statistically significant decrease in uptake in the blocked group suggests specific binding.

Visualizations

Experimental_Workflow_for_Blocking_Study cluster_preparation Dose Preparation cluster_administration Administration cluster_analysis Analysis Control Control Group Dose (99mTc-N2S2-CbmBc) Inject_Control Inject Control Group Control->Inject_Control Blocked Blocked Group Dose (99mTc-N2S2-CbmBc + excess cold ligand) Inject_Blocked Inject Blocked Group Blocked->Inject_Blocked Biodistribution Biodistribution Study (%ID/g Calculation) Inject_Control->Biodistribution Imaging SPECT/CT Imaging Inject_Control->Imaging Inject_Blocked->Biodistribution Inject_Blocked->Imaging Comparison Compare Uptake (Control vs. Blocked) Biodistribution->Comparison Imaging->Comparison Conclusion Conclusion Comparison->Conclusion Determine Binding Specificity

Caption: Workflow for an in vivo blocking study to determine binding specificity.

Troubleshooting_High_Kidney_Uptake Start High Kidney Uptake Observed Check_Purity 1. Verify Radiochemical Purity (>95%) Start->Check_Purity Purity_OK Purity Acceptable Check_Purity->Purity_OK Yes Purity_Not_OK Purity Unacceptable Check_Purity->Purity_Not_OK No Co_injection 2. Implement Co-injection Strategy Purity_OK->Co_injection Purify Re-purify Radiotracer Purity_Not_OK->Purify Purify->Check_Purity Select_Agent Select Blocking Agent (e.g., Lysine, Gelofusine) Co_injection->Select_Agent Yes Time_Points 3. Evaluate Different Time Points Co_injection->Time_Points No/Still High Test_Dose Perform Dose-Response Study Select_Agent->Test_Dose Effective Uptake Reduced Test_Dose->Effective Not_Effective Uptake Still High Test_Dose->Not_Effective Optimize_Imaging Determine Optimal Tumor-to-Kidney Ratio Effective->Optimize_Imaging Not_Effective->Time_Points Time_Points->Optimize_Imaging Final_Protocol Optimized Protocol Optimize_Imaging->Final_Protocol

Caption: Logical workflow for troubleshooting high renal uptake of a radiolabeled peptide.

References

Technical Support Center: Enhancing the Stability of the N2S2-Cbmbc Complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the N2S2-Cbmbc complex during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical this compound complex and what are the primary factors influencing its stability?

A1: The this compound complex is hypothesized to be a metalloprotein assembly where a central metal ion is coordinated by a tetradentate N2S2 ligand, which in turn interacts with a Cbmbc protein, likely a component of a bacterial microcompartment (BMC). The stability of this complex is governed by several factors: the intrinsic stability of the N2S2-metal coordination, the structural integrity of the Cbmbc protein, and the nature of the interface between the N2S2-metal moiety and the protein.[1][2][3][4] Environmental conditions such as pH, ionic strength, and temperature also play a crucial role.[5]

Q2: What general strategies can be employed to enhance the stability of the this compound complex?

A2: Enhancing the stability of the this compound complex can be approached by targeting its individual components and their interaction. Key strategies include:

  • Buffer Optimization: Screening a range of pH and salt concentrations to find conditions that favor complex formation and stability.

  • Use of Stabilizing Additives: Incorporating excipients such as glycerol, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline) can improve protein solubility and stability.

  • Protein Engineering: Introducing mutations in the Cbmbc protein to enhance its intrinsic stability or to strengthen its interaction with the N2S2-metal complex. This can be guided by computational modeling.

  • Ligand Modification: Altering the structure of the N2S2 ligand to improve its coordination with the metal ion and its interaction with the Cbmbc protein.

Q3: Which biophysical techniques are recommended for assessing the stability of the this compound complex?

A3: Several techniques can provide quantitative data on the stability of the complex:

  • Differential Scanning Fluorimetry (DSF): A high-throughput method to determine the melting temperature (Tm) of the Cbmbc protein and the complex, providing insights into how the N2S2-metal ligand affects thermal stability.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the N2S2-metal complex and the Cbmbc protein.

  • Surface Plasmon Resonance (SPR): A sensitive technique to measure the kinetics (association and dissociation rates) and affinity of the interaction in real-time.

Troubleshooting Guides

Issue 1: The this compound complex precipitates during purification or storage.

Potential Cause Troubleshooting Steps
High Protein Concentration 1. Determine the optimal concentration range for your complex. 2. Perform purification and storage at lower concentrations if possible.
Inappropriate Buffer Conditions 1. Conduct a buffer screen to identify the optimal pH and ionic strength. The optimal pH is often at least one unit away from the protein's isoelectric point (pI). 2. Test a range of salt concentrations (e.g., 50-500 mM NaCl).
Temperature Stress 1. Minimize freeze-thaw cycles. Aliquot the complex into single-use volumes before freezing. 2. Add cryoprotectants like glycerol (10-20%) to the storage buffer.
Complex Dissociation 1. Ensure an excess of the N2S2-metal ligand is present during purification and storage to drive the equilibrium towards complex formation.

Issue 2: Low yield of the assembled this compound complex.

Potential Cause Troubleshooting Steps
Inefficient Complex Formation 1. Optimize the incubation time and temperature for complex assembly. 2. Vary the molar ratio of the N2S2-metal ligand to the Cbmbc protein.
Degradation of Components 1. Add protease inhibitors during cell lysis and purification. 2. Perform all purification steps at 4°C to minimize protease activity and protein degradation.
Loss during Purification 1. Evaluate different purification techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to find the most suitable method. 2. For chromatography, ensure the buffer conditions are optimal for complex stability.

Issue 3: Inconsistent results in functional or stability assays.

Potential Cause Troubleshooting Steps
Sample Heterogeneity 1. Analyze the purity and homogeneity of the complex using SDS-PAGE and size-exclusion chromatography (SEC). 2. Ensure complete removal of unbound ligand and protein.
Assay Conditions 1. Verify that the assay buffer is compatible with the stability of the complex. 2. Perform control experiments with the individual components (N2S2-metal ligand and Cbmbc protein) to understand their behavior in the assay.
Batch-to-Batch Variability 1. Standardize the protocols for protein expression, purification, and complex formation. 2. Characterize each new batch of the complex for integrity and activity before use.

Data Presentation

Table 1: Hypothetical Differential Scanning Fluorimetry (DSF) Data for this compound Complex Stability. This table illustrates how changes in buffer conditions or protein mutations can affect the thermal stability (Tm) of the Cbmbc protein and its complex with the N2S2 ligand.

Sample Condition Melting Temperature (Tm) in °C Change in Tm (ΔTm) in °C
Cbmbc (Wild-Type)Buffer A (pH 7.5, 150 mM NaCl)52.3-
This compound (Wild-Type)Buffer A (pH 7.5, 150 mM NaCl)58.7+6.4
This compound (Wild-Type)Buffer B (pH 8.0, 300 mM NaCl)61.2+8.9
This compound (Mutant A)Buffer A (pH 7.5, 150 mM NaCl)63.5+11.2

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of N2S2-Metal with Cbmbc. This table demonstrates how to present thermodynamic data for the binding interaction, comparing a wild-type protein to a mutant designed for enhanced binding.

Interaction Stoichiometry (n) Dissociation Constant (Kd) Enthalpy (ΔH) in kcal/mol Entropy (TΔS) in kcal/mol
N2S2-Metal + Cbmbc (WT)1.052.5 µM-8.2-0.5
N2S2-Metal + Cbmbc (Mutant)0.980.8 µM-10.5-2.1

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)

This protocol is used to determine the thermal stability of the Cbmbc protein in the presence and absence of the N2S2-metal ligand.

Materials:

  • Purified Cbmbc protein and this compound complex

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plate

  • Real-time PCR instrument

Methodology:

  • Prepare a master mix for each protein sample containing the protein at a final concentration of 2 µM in the desired buffer.

  • Add SYPRO Orange dye to the master mix to a final concentration of 5x.

  • Aliquot 20 µL of the final reaction mix into the wells of a 96-well PCR plate.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and set up a melt curve experiment from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence and calculate the Tm from the peak of the first derivative of the melting curve.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol measures the thermodynamic parameters of the interaction between the N2S2-metal ligand and the Cbmbc protein.

Materials:

  • Purified Cbmbc protein and N2S2-metal ligand

  • ITC instrument

  • Dialysis buffer

Methodology:

  • Thoroughly dialyze both the Cbmbc protein and the N2S2-metal ligand against the same buffer to minimize buffer mismatch effects.

  • Determine the accurate concentrations of both components.

  • Degas both solutions before loading into the ITC.

  • Typically, load the Cbmbc protein (e.g., 10-20 µM) into the sample cell and the N2S2-metal ligand (e.g., 100-200 µM) into the syringe.

  • Set up the experiment with an initial delay, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing for the signal to return to baseline.

  • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Analyze the data by subtracting the heat of dilution and fitting to a suitable binding model to obtain n, Kd, and ΔH.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Cascade cluster_2 This compound Complex Regulation External_Signal External Signal (e.g., Substrate) Receptor Membrane Receptor External_Signal->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates N2S2_Cbmbc This compound (Inactive) Kinase_B->N2S2_Cbmbc Phosphorylates N2S2_Cbmbc_Active This compound (Active) N2S2_Cbmbc->N2S2_Cbmbc_Active Conformational Change Metabolic_Output Metabolic Output N2S2_Cbmbc_Active->Metabolic_Output Catalyzes Reaction

Caption: Hypothetical signaling pathway involving the this compound complex.

Experimental_Workflow Start Start: Unstable This compound Complex Buffer_Screen Buffer Optimization (pH, Ionic Strength) Start->Buffer_Screen Additive_Screen Additive Screening (Glycerol, Sugars) Start->Additive_Screen Protein_Eng Protein Engineering (Site-directed Mutagenesis) Start->Protein_Eng DSF_Analysis DSF Analysis (Measure ΔTm) Buffer_Screen->DSF_Analysis Additive_Screen->DSF_Analysis ITC_Analysis ITC Analysis (Measure ΔKd) Protein_Eng->ITC_Analysis SPR_Analysis SPR Analysis (Measure Kinetics) Protein_Eng->SPR_Analysis Decision Stability Enhanced? DSF_Analysis->Decision ITC_Analysis->Decision SPR_Analysis->Decision Decision->Start No, Re-evaluate End End: Stable This compound Complex Decision->End Yes

Caption: Experimental workflow for enhancing complex stability.

Logical_Relationships cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Complex_Stability Complex_Stability Protein_Stability Cbmbc Protein Stability Protein_Stability->Complex_Stability Ligand_Coordination N2S2-Metal Coordination Ligand_Coordination->Complex_Stability Interface_Interactions Protein-Ligand Interface Interface_Interactions->Complex_Stability pH pH pH->Complex_Stability Ionic_Strength Ionic_Strength Ionic_Strength->Complex_Stability Temperature Temperature Temperature->Complex_Stability Additives Additives Additives->Complex_Stability

Caption: Factors influencing this compound complex stability.

References

Overcoming challenges in the synthesis of N2S2 ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N2S2 ligands. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the synthesis of N2S2 ligands, providing potential causes and actionable solutions.

Q1: My overall yield for the N2S2 pro-ligand is significantly lower than expected. Where should I begin troubleshooting?

A low overall yield can often be traced back to a specific stage in the synthesis. The first step is to identify the underperforming step. We recommend analyzing a small sample of the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each key transformation to assess conversion. Below is a troubleshooting workflow to help diagnose the issue.

G cluster_start cluster_steps cluster_analysis start Low Overall Yield step1 Step 1: Pro-ligand Synthesis start->step1 step2 Step 2: Metal Complexation (if applicable) analysis1 Analyze crude reaction mixture (TLC, LC-MS) step1->analysis1 analysis2 Analyze purified product (NMR, MS, Elemental Analysis) step3 Step 3: Purification troubleshoot3 Decomposition during Purification? - Use alternative purification method - Handle under inert atmosphere - Check for thermal instability step3->troubleshoot3 troubleshoot1 Incomplete Conversion? - Check reagent purity - Optimize reaction conditions - Consider protecting groups analysis1->troubleshoot1 troubleshoot2 Side Product Formation? - Identify side products - Adjust stoichiometry - Modify reaction temperature analysis1->troubleshoot2

Caption: Troubleshooting workflow for low yield in N2S2 ligand synthesis.

Q2: I am observing the formation of an insoluble white precipitate during the synthesis of my acyclic N2S2 pro-ligand. What could this be?

The formation of a white precipitate often indicates the formation of a disulfide-linked dimer of your thiol-containing starting material or product. This is a common side reaction, especially if the reaction is exposed to air (oxygen).

Solutions:

  • Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • Reducing Agent: In some cases, the addition of a mild reducing agent can help to cleave any formed disulfide bonds.

  • Purification: The dimer can often be separated from the desired monomeric ligand by column chromatography.

Q3: My NMR spectrum of the crude product is very complex and shows multiple sets of peaks. What are the likely side products?

A complex NMR spectrum suggests the presence of a mixture of compounds. Besides the disulfide dimer mentioned above, other common side products in N2S2 ligand synthesis include:

  • Oligomers or Polymers: These can form, particularly in macrocyclization reactions, if high dilution conditions are not properly maintained.

  • Partially Reacted Intermediates: The reaction may not have gone to completion.

  • Products of Side Reactions with Solvents or Reagents: For example, if using a reactive solvent.

Solutions:

  • Spectroscopic Analysis: Carefully analyze the NMR and MS data to identify the structures of the major side products.

  • Reaction Conditions: Re-evaluate your reaction conditions. For macrocyclization, ensure high dilution to favor intramolecular cyclization over intermolecular polymerization. For other reactions, check stoichiometry and reaction time.

Q4: I am struggling with the purification of my N2S2 ligand, which seems to be air-sensitive. What purification techniques are recommended?

Purification of air-sensitive compounds requires special handling to prevent decomposition.

Recommended Techniques:

  • Inert Atmosphere Chromatography: Perform column chromatography in a glovebox or using a Schlenk line. The column should be packed and run with degassed solvents.

  • Crystallization: Recrystallization from appropriate degassed solvents under an inert atmosphere is an excellent method for obtaining pure, crystalline material. Techniques like slow evaporation, vapor diffusion, or layering of a non-polar solvent over a solution of your compound can be effective.[1]

  • Filtration: Use a cannula or a filter frit in a closed system to isolate the purified product.

G cluster_workflow Purification Workflow for Air-Sensitive N2S2 Ligands start Crude Product chromatography Inert Atmosphere Column Chromatography start->chromatography Primary Purification crystallization Recrystallization (under inert atmosphere) start->crystallization Direct Purification chromatography->crystallization Further Purification filtration Inert Atmosphere Filtration crystallization->filtration Isolation product Pure, Air-Sensitive N2S2 Ligand filtration->product

Caption: General purification workflow for air-sensitive N2S2 ligands.

Q5: Should I use protecting groups for the amine and thiol functionalities during the synthesis?

The use of protecting groups can be a valuable strategy to prevent unwanted side reactions and improve yields, especially in multi-step syntheses or when working with complex molecules.[2][3]

  • Thiol Protecting Groups: Common protecting groups for thiols include benzyl (Bn) and trityl (Trt) groups, which can be removed under specific conditions.

  • Amine Protecting Groups: For amines, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used and can be deprotected under acidic or hydrogenolysis conditions, respectively.[3][4] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Data Presentation: Characterization of Common N2S2 Pro-Ligands

The following table summarizes typical characterization data for some common acyclic and macrocyclic N2S2 pro-ligands. This data can be used as a reference to confirm the successful synthesis of your target compound.

Pro-Ligand StructureName1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Mass Spec (m/z)
Acyclic
HS-(CH2)2-NH-(CH2)2-NH-(CH2)2-SHN,N'-bis(2-mercaptoethyl)-1,2-ethanediamine2.85 (t, 4H), 2.75 (s, 4H), 2.65 (t, 4H), 1.60 (br s, 2H, SH), 1.35 (br s, 2H, NH)52.5, 49.0, 34.5, 20.53280 (N-H), 2550 (S-H)[M+H]+ calc: 181.1, found: 181.1
Macrocyclic (Schiff Base)
As synthesized in6,7,8,9,16,17,18,19-Octahydrodibenzo[e,n]dithiadiazacyclohexadecine-5,10-dione8.10 (s, 2H, CH=N), 7.75-6.61 (m, 12H, Ar-H), 4.45 (s, 4H, S-CH2)164.5 (C=N), 150-120 (Ar-C), 40.2 (S-CH2)1643 (C=N)[M]+ calc: 450.1, found: 450.9

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative acyclic and macrocyclic N2S2 ligands.

Protocol 1: Synthesis of an Acyclic N2S2 Pro-Ligand: N,N'-bis(2-mercaptoethyl)-1,2-ethanediamine

This protocol is a general representation and may require optimization for specific substrates.

G cluster_workflow Synthesis of N,N'-bis(2-mercaptoethyl)-1,2-ethanediamine start Ethylenediamine + Ethylene Sulfide reaction Reaction in Ethanol (Reflux, 4h) start->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Purification (Vacuum Distillation) workup->purification product N,N'-bis(2-mercaptoethyl)-1,2-ethanediamine purification->product

Caption: Workflow for the synthesis of an acyclic N2S2 pro-ligand.

Materials:

  • Ethylenediamine

  • Ethylene sulfide

  • Ethanol (absolute)

  • Standard glassware for reflux and distillation

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve ethylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add ethylene sulfide (2.2 eq) to the solution. The reaction is exothermic, so cooling may be necessary.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product, a viscous oil, is then purified by vacuum distillation to yield the pure N,N'-bis(2-mercaptoethyl)-1,2-ethanediamine.

Protocol 2: Synthesis of a Macrocyclic N2S2 Schiff Base Ligand

This protocol is based on the synthesis of a macrocyclic Schiff base as described in the literature.

G cluster_workflow Synthesis of a Macrocyclic N2S2 Schiff Base start α,α'-bis(o-aminophenylthio)-1,2-xylene + Glyoxal reaction Condensation in Ethanol (Reflux, 6h) start->reaction precipitation Cooling and Filtration reaction->precipitation washing Wash with Hot Ethanol and Diethyl Ether precipitation->washing drying Dry in vacuo washing->drying product Macrocyclic N2S2 Schiff Base drying->product

References

How to improve signal-to-noise ratio in N2S2-Cbmbc imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in N2S2-Cbmbc imaging experiments.

Troubleshooting Guides

High background noise and low signal are common challenges in imaging studies. The following guides provide systematic steps to identify and resolve these issues.

Issue: High Background Signal

High background can be caused by several factors, including non-specific binding of the imaging probe, autofluorescence from cells or media, or improper washing steps.

Troubleshooting Steps:

  • Optimize Probe Concentration: Using an excessively high concentration of the this compound probe can lead to increased non-specific binding. Perform a concentration titration experiment to determine the optimal probe concentration that maximizes the signal from the target while minimizing background.

  • Improve Washing Steps: Inadequate washing can leave unbound probe in the imaging field, contributing to high background. Increase the number and duration of wash steps after probe incubation. Consider using a buffer with a mild detergent (e.g., 0.05% Tween-20) to facilitate the removal of non-specifically bound probe.

  • Use Blocking Agents: Pre-incubating the sample with a blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody (if applicable), can reduce non-specific binding sites.

  • Check for Autofluorescence: Biological samples can exhibit intrinsic fluorescence. Image an unstained control sample using the same imaging parameters to assess the level of autofluorescence. If significant, consider using a probe with excitation and emission wavelengths that are spectrally distinct from the autofluorescence.

  • Use Phenol Red-Free Media: Phenol red, a common component of cell culture media, is fluorescent and can contribute to high background. For live-cell imaging, switch to a phenol red-free medium before and during the experiment.

Issue: Low Signal Intensity

A weak signal can result from issues with the imaging probe, the biological sample, or the imaging setup.

Troubleshooting Steps:

  • Verify Probe Activity: Ensure the this compound probe is not degraded. Check the expiration date and storage conditions. If possible, test the probe on a positive control sample known to express the target.

  • Optimize Incubation Time: The incubation time should be sufficient for the probe to bind to its target. Perform a time-course experiment to determine the optimal incubation duration.

  • Check Target Expression: Confirm that the target molecule is present and accessible in your sample. Techniques like western blotting, immunohistochemistry, or qPCR can be used to verify target expression levels.

  • Optimize Imaging Parameters: Adjust the settings on your imaging system to enhance signal detection. This includes optimizing the excitation light intensity, exposure time, and detector gain. Be mindful that increasing these parameters can also amplify background noise.

  • Use Signal Amplification Techniques: If the target is of low abundance, consider using a signal amplification strategy. This could involve using a secondary antibody conjugated to multiple fluorophores or an enzymatic amplification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the this compound probe to use?

A1: The optimal concentration is sample-dependent and should be determined empirically through a concentration titration experiment. A typical starting range for many imaging probes is between 1 µM and 10 µM. The goal is to find the concentration that provides the best balance between high signal from the target and low background noise.

Q2: How can I reduce photobleaching of the this compound probe?

A2: Photobleaching is the light-induced degradation of a fluorophore. To minimize it, you can:

  • Reduce the intensity of the excitation light.

  • Decrease the exposure time.

  • Use an anti-fade mounting medium.

  • Acquire images from a fresh area of the sample for each time point in a time-lapse experiment.

Q3: What are the best practices for sample preparation to improve SNR?

A3: Proper sample preparation is crucial. Key considerations include:

  • Fixation and Permeabilization: If intracellular targets are being imaged, use appropriate fixation and permeabilization methods that preserve the cellular morphology and antigenicity of the target while allowing probe access.

  • Washing: Thorough washing after probe incubation is essential to remove unbound probe.

  • Mounting: Use a high-quality, low-fluorescence mounting medium. For live-cell imaging, ensure the cells are healthy and maintained in an appropriate buffer or medium.

Q4: How does the choice of imaging modality affect SNR?

A4: Different imaging modalities have different sensitivities and inherent noise levels. For example, confocal microscopy can improve SNR by rejecting out-of-focus light, which is particularly beneficial for thick samples with significant background fluorescence. However, for thin samples with low out-of-focus light, widefield microscopy might provide a higher SNR because it collects more of the in-focus signal.

Quantitative Data Summary

The following tables summarize how key experimental parameters can affect the signal-to-noise ratio. The values presented are hypothetical and should be optimized for your specific experimental setup.

Table 1: Effect of Probe Concentration on SNR

Probe Concentration (µM)Signal Intensity (a.u.)Background Intensity (a.u.)SNR (Signal/Background)
15001005.0
520002508.0
1035006005.8
20400012003.3

Table 2: Effect of Incubation Time on SNR

Incubation Time (minutes)Signal Intensity (a.u.)Background Intensity (a.u.)SNR (Signal/Background)
158001505.3
3018002009.0
6025003008.3
12026004505.8

Table 3: Effect of Imaging Parameters on SNR

Exposure Time (ms)Excitation Power (%)Signal Intensity (a.u.)Background Intensity (a.u.)SNR (Signal/Background)
1002012001806.7
2002022003506.3
1005025004006.3
2005045008005.6

Experimental Protocols

Protocol: Staining of Cultured Cells with this compound Probe

This protocol provides a general guideline for staining adherent cells. It should be adapted based on the specific cell type and experimental goals.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound imaging probe

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium (with or without DAPI)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation (Optional, for fixed-cell imaging): Incubate the cells with a fixative solution for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets): Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Probe Incubation: Dilute the this compound probe to the predetermined optimal concentration in blocking buffer. Incubate the cells with the probe solution for the optimal duration (e.g., 1 hour) at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS (or a buffer containing a mild detergent) for 5 minutes each to remove unbound probe.

  • Counterstaining (Optional): If desired, counterstain the cells (e.g., with DAPI for nuclear staining).

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. For glass-bottom dishes, add fresh PBS or imaging medium.

  • Imaging: Acquire images using an appropriate microscope and optimized imaging parameters.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Promotes Transcription N2S2_Cbmbc This compound Probe N2S2_Cbmbc->Receptor Binds experimental_workflow A Sample Preparation (Cell Culture, Fixation, etc.) B Blocking (e.g., BSA) A->B C This compound Probe Incubation B->C D Washing Steps C->D E Image Acquisition D->E F Image Analysis (SNR Calculation) E->F

Addressing artifacts in SPECT/CT images with 99mTc-N2S2-Cbmbc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 99mTc-N2S2-Cbmbc in SPECT/CT imaging.

Troubleshooting Guides

This section addresses specific artifacts and issues that may be encountered during experimental procedures.

Radiopharmaceutical-Related Artifacts

Question: I am observing unexpected "hot spots" in my SPECT/CT images, particularly in the thyroid, stomach, and salivary glands. What is the likely cause and how can I fix it?

Answer: This pattern of uptake is characteristic of the presence of free pertechnetate (99mTcO4-), a common radiochemical impurity.[1] This occurs when the radiolabeling reaction is incomplete or the radiopharmaceutical has degraded.

Troubleshooting Steps:

  • Verify Radiochemical Purity (RCP): Before injecting the agent, ensure the RCP is within the acceptable range (typically >95%). Use instant thin-layer chromatography (ITLC) to quantify the percentage of free 99mTcO4-.

  • Review Labeling Procedure:

    • Ensure the correct amount of reducing agent (e.g., stannous chloride) was used. Insufficient reducing agent can lead to incomplete labeling.

    • Check the pH of the reaction mixture; it should be within the range specified for the N2S2-Cbmbc kit.

    • Avoid introducing air (oxygen) into the reaction vial, as it can oxidize the stannous ion and inhibit the labeling reaction.

  • Check Eluate Quality: Ensure the 99mTc eluate from the generator is fresh and meets quality standards. Older eluates can contain higher levels of 99Tc, which can interfere with labeling efficiency.

Question: My images show diffuse liver and spleen uptake that is higher than expected, potentially obscuring signals from adjacent tissues. What could be causing this?

Answer: Elevated liver and spleen uptake is often due to the formation of 99mTc-colloids, another type of radiochemical impurity. This is a form of hydrolyzed-reduced 99mTc.[2]

Troubleshooting Steps:

  • Perform Quality Control: Use a second ITLC system to determine the percentage of hydrolyzed-reduced 99mTc.

  • Examine Kit Preparation:

    • Ensure the kit was reconstituted correctly with the proper volume of sterile saline and 99mTcO4-.

    • Check for the presence of aluminum ions in the generator eluate, as this can promote colloid formation.

    • Follow the recommended incubation time and temperature for the labeling reaction. Deviations can lead to impurity formation.

  • Purification: If post-labeling purification is part of your protocol (e.g., using a Sep-Pak cartridge), ensure the procedure is performed correctly to remove impurities.

Patient-Related Artifacts

Question: There is an intense, star-like artifact originating from the injection site (e.g., tail vein in a mouse) that is obscuring nearby anatomy. How do I prevent this?

Answer: This is an extravasation artifact, caused by the infiltration of the radiopharmaceutical into the subcutaneous tissue at the injection site instead of successful intravenous administration.[3]

Troubleshooting Steps:

  • Refine Injection Technique: Ensure proper placement of the needle in the vein. A successful IV injection should have minimal resistance.

  • Dilute the Radiotracer: If the injection volume is very small, consider diluting the dose with sterile saline to ensure the full amount is flushed into circulation.

  • Post-Injection Flush: Always follow the radiotracer injection with a saline flush (e.g., 50-100 µL in mice) to ensure the entire dose clears the catheter and injection site.[3]

  • Image Acquisition Planning: If the injection site is within the field of view and may interfere with a region of interest, consider injecting into a site further away (e.g., a different tail vein or alternative injection site if ethically approved).

Question: My SPECT and CT images are misaligned, especially around the diaphragm and chest. What is the cause and how can it be corrected?

Answer: This is a misregistration artifact, commonly caused by patient or respiratory motion between the CT and SPECT acquisitions.[3] Since the scans are performed sequentially, any movement in the interim will lead to misalignment of the anatomical (CT) and functional (SPECT) data.

Troubleshooting Steps:

  • Anesthesia: Ensure the animal is adequately anesthetized throughout the entire imaging session to minimize voluntary movement.

  • Immobilization: Use a dedicated animal bed with appropriate restraints or holders to keep the animal in a consistent position.

  • Respiratory Gating: For thoracic and upper abdominal imaging, using a respiratory gating system can help acquire data at the same point in the breathing cycle, reducing motion artifacts.

  • Post-Processing Correction: Many imaging software packages have tools for manual or automated registration to correct for minor misalignments.

Scanner- and CT-Related Artifacts

Question: I see bright or dark streaks in my CT image, which are also affecting the attenuation-corrected SPECT data. What are these?

Answer: These are CT artifacts that can propagate into the SPECT data through the attenuation correction process. Common causes include:

  • Metal Artifacts: High-density objects like metal ear tags, clips, or instrumentation can cause severe streaking.

  • Beam Hardening: Occurs when the X-ray beam passes through dense bone, leading to dark bands or streaks.

  • Photon Starvation: Can occur in highly attenuating areas of the subject, leading to noisy projections and streak artifacts.

Troubleshooting Steps:

  • Remove External Metal: Whenever possible, remove any external metal objects (e.g., ear tags, staples) from the animal before scanning.

  • Optimize CT Protocol:

    • Use a higher kVp setting on the CT scanner to increase beam penetration and reduce beam hardening artifacts.

    • Employ metal artifact reduction (MAR) algorithms if available on your scanner's software.

  • Positioning: Position the animal so that the densest parts are not aligned in a way that maximizes beam hardening.

  • Attenuation Correction Review: Carefully inspect the CT-based attenuation map before reconstruction. If artifacts are severe, you may need to manually correct the map or accept that the SPECT data in that region will be compromised.

Frequently Asked Questions (FAQs)

Q1: What is the recommended radiochemical purity (RCP) for 99mTc-N2S2-Cbmbc before injection? A1: For most 99mTc-labeled radiopharmaceuticals used in preclinical imaging, a radiochemical purity of >95% is recommended to ensure high-quality images and minimize artifacts from impurities.

Q2: How long is the 99mTc-N2S2-Cbmbc complex stable after preparation? A2: Stability can vary. It is crucial to perform in vitro stability tests. Typically, many 99mTc-peptide complexes show good stability for several hours (e.g., >90% intact at 4-6 hours) in saline and serum. You should validate the stability for your specific preparation.

Q3: What are the primary routes of excretion for 99mTc-labeled peptides like this one, and how does that affect imaging? A3: Most small 99mTc-labeled peptides are primarily cleared through the renal (urinary) system. This leads to high activity in the kidneys and bladder, which can be a source of artifacts. It is advisable to encourage bladder voiding before imaging if possible and to position the animal such that the bladder does not obscure the primary region of interest.

Q4: Can I use a different chelator with Cbmc? A4: The N2S2 chelator is specifically designed for stable complexation with Technetium-99m. While other chelators can be used to label peptides, changing the chelator will alter the chemical properties, labeling efficiency, and in vivo pharmacokinetics of the resulting radiopharmaceutical. This would require a full re-evaluation of the new compound.

Q5: What causes "edge-packing" artifacts on the SPECT images? A5: This is an instrumental artifact caused by the non-uniform response of the gamma camera detector at its edges. Modern systems have software corrections to minimize this, but if it appears, it may indicate a need for detector recalibration or service.

Quantitative Data Summary

Disclaimer: The following data are representative values based on literature for similar 99mTc-N2S2 and peptide-based radiopharmaceuticals. Actual values should be determined empirically for your specific experimental setup.

Table 1: Quality Control Parameters for 99mTc-N2S2-Cbmbc

ParameterMethodTypical SpecificationPotential Impact of Failure
Radiochemical Purity (RCP) ITLC / HPLC> 95%High background, non-target uptake
Free 99mTcO4- ITLC (Acetone)< 2%Uptake in thyroid, stomach, glands
Hydrolyzed-Reduced 99mTc ITLC (Saline)< 3%High liver/spleen uptake (colloids)
In Vitro Stability (4h in PBS) ITLC / HPLC> 90%Degradation leading to impurities

Table 2: Representative Biodistribution Data for 99mTc-Labeled Peptides (%ID/g)

Organ1-hour post-injection4-hours post-injectionPotential Artifact Source
Blood 2.0 ± 0.50.5 ± 0.2High background if clearance is slow
Tumor 4.0 ± 1.03.5 ± 0.8Target signal
Kidneys 15.0 ± 4.010.0 ± 3.0High signal, potential streak artifacts
Liver 3.0 ± 1.02.0 ± 0.7Non-target signal, may obscure abdominal targets
Spleen 1.5 ± 0.51.0 ± 0.3Non-target signal
Muscle 0.4 ± 0.10.2 ± 0.1Background reference
Bone 0.8 ± 0.30.6 ± 0.2Background reference

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc
  • Obtain a vial containing the lyophilized this compound precursor and stannous chloride.

  • Elute 1-5 mCi (37-185 MBq) of 99mTc-pertechnetate from a 99Mo/99mTc generator using sterile saline.

  • Under aseptic conditions, add the required volume of 99mTc-pertechnetate to the vial.

  • Gently swirl the vial to ensure complete dissolution of the contents.

  • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Before injection, perform quality control to determine the radiochemical purity (see Protocol 2).

Protocol 2: Radiochemical Purity (RCP) Testing by ITLC

Materials:

  • Two ITLC-SG strips

  • Mobile Phase A: Acetone

  • Mobile Phase B: Saline

  • Developing chamber

  • Gamma counter or radio-TLC scanner

Procedure:

  • Strip 1 (for Free 99mTcO4-):

    • Spot a small drop (~1-2 µL) of the 99mTc-N2S2-Cbmbc solution about 1 cm from the bottom of an ITLC-SG strip.

    • Place the strip in a chamber with Acetone as the mobile phase.

    • Allow the solvent to migrate to the top.

    • The labeled complex and 99mTc-colloids remain at the origin (Rf = 0), while free 99mTcO4- moves with the solvent front (Rf = 1.0).

    • Cut the strip in half and count each section to calculate the percentage of free 99mTcO4-.

  • Strip 2 (for 99mTc-colloids):

    • Spot a second ITLC-SG strip similarly.

    • Place this strip in a chamber with Saline as the mobile phase.

    • Allow the solvent to migrate.

    • The 99mTc-colloids will remain at the origin (Rf = 0), while both the labeled complex and free 99mTcO4- will move with the solvent front (Rf = 1.0).

    • Cut and count the strip to determine the percentage of colloids.

  • Calculation:

    • % Labeled 99mTc-N2S2-Cbmbc = 100% - (% Free 99mTcO4-) - (% 99mTc-colloids)

Protocol 3: Preclinical SPECT/CT Imaging
  • Anesthetize the subject (e.g., mouse) using isoflurane (1-2% in oxygen).

  • Administer 200-300 µCi (7.4-11.1 MBq) of >95% pure 99mTc-N2S2-Cbmbc via tail vein injection, followed by a saline flush.

  • Allow for the desired uptake period (e.g., 1-4 hours).

  • Position the anesthetized animal on the scanner bed. Use positioning aids to ensure stability.

  • CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction (e.g., 50 kVp, 500 µA, ~5-10 min).

  • SPECT Scan: Immediately following the CT, perform the SPECT acquisition without moving the animal (e.g., using a multi-pinhole collimator, 30-45 min acquisition time).

  • Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation (using the CT map), scatter, and resolution recovery.

  • Co-register and fuse the SPECT and CT images for analysis.

Visualizations

Radiosynthesis_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_disposition Disposition Start Start Elute_Tc99m Elute 99mTcO4- from Generator Start->Elute_Tc99m Reconstitute Reconstitute this compound Kit with 99mTcO4- Elute_Tc99m->Reconstitute Incubate Incubate at Room Temp (15-20 min) Reconstitute->Incubate Perform_ITLC Perform ITLC Analysis Incubate->Perform_ITLC Check_Purity RCP > 95%? Perform_ITLC->Check_Purity Inject Proceed to Injection Check_Purity->Inject Yes Discard Discard / Re-synthesize Check_Purity->Discard No

Caption: Workflow for Radiolabeling and Quality Control.

Artifact_Troubleshooting Start Artifact Observed in Image? Loc Location of Artifact? Start->Loc Thyroid Thyroid/Stomach Uptake Loc->Thyroid Specific Organs InjectionSite Injection Site Hot Spot Loc->InjectionSite Injection Site Misalignment SPECT/CT Misalignment Loc->Misalignment Global Free_Tc Cause: Free 99mTcO4- Solution: Check RCP, Review Labeling Thyroid->Free_Tc Liver High Liver/Spleen Uptake Thyroid->Liver Colloid Cause: 99mTc-Colloids Solution: Check Eluate, Review Kit Prep Liver->Colloid Extravasation Cause: Extravasation Solution: Refine Technique, Use Saline Flush InjectionSite->Extravasation Motion Cause: Patient Motion Solution: Check Anesthesia, Use Gating/Immobilization Misalignment->Motion

Caption: Troubleshooting Decision Tree for Common Artifacts.

Impurity_Effects cluster_correct Desired Pathway cluster_impure Impurity Pathways Radiopharmaceutical 99mTc-N2S2-Cbmbc (Administered Dose) Target Target Tissue Uptake (e.g., Tumor) Radiopharmaceutical->Target Excretion_Desired Renal Clearance Radiopharmaceutical->Excretion_Desired Free_Tc Impurity: Free 99mTcO4- Radiopharmaceutical->Free_Tc Colloids Impurity: 99mTc-Colloids Radiopharmaceutical->Colloids Thyroid Uptake in Thyroid, Stomach, Salivary Glands Free_Tc->Thyroid Liver Uptake in Liver, Spleen, Bone Marrow Colloids->Liver

Caption: Impact of Radiochemical Impurities on Biodistribution.

References

Optimizing injection and imaging time points for N2S2-Cbmbc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing injection and imaging time points for the N2S2-Cbmbc radiopharmaceutical. Given the absence of specific data for a compound designated "this compound" in the current literature, this guide is based on established principles for N2S2 chelator systems and peptide-based radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is understood to be a radiopharmaceutical composed of a peptide, "Cbmbc," which serves as a targeting vector for specific biological sites, conjugated to an N2S2 chelator. The N2S2 chelator is designed to stably bind a radionuclide, such as Technetium-99m (99mTc) for diagnostic imaging (SPECT) or Rhenium-188 (188Re) for therapeutic applications. The primary application is in molecular imaging and/or targeted radionuclide therapy.

Q2: Which radionuclides are compatible with the N2S2 chelator?

A2: The N2S2 chelator core is well-suited for complexing with various metallic radionuclides. It is most commonly used with Technetium-99m (99mTc) for SPECT imaging and Rhenium-186/188 (186/188Re) for therapeutic purposes, due to their favorable chemical properties and decay characteristics.

Q3: What are the critical factors to consider when planning an in vivo imaging study with this compound?

A3: Several factors are crucial for a successful imaging study:

  • Radiochemical Purity: Ensuring a high radiochemical purity of the injected dose is paramount to minimize background signal and non-target tissue irradiation.[1][2]

  • Molar Dose: The amount of the peptide conjugate injected should be optimized to ensure sufficient receptor saturation for clear imaging without causing pharmacological effects.

  • Injection Volume: The volume of the injection should be kept as small as reasonably achievable to avoid discomfort to the subject and potential alterations in biodistribution.

  • Imaging Time Points: Selecting appropriate time points post-injection is critical to achieve the best target-to-background ratio. This depends on the pharmacokinetic profile of the agent.

  • Animal Model: The choice of animal model and the presence of the target receptor are fundamental to the success of the experiment.

Troubleshooting Guides

Radiolabeling Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Radiolabeling Yield 1. Incorrect pH of the reaction mixture. 2. Inactive reducing agent (e.g., stannous chloride). 3. Presence of oxidizing agents. 4. Suboptimal reaction temperature or incubation time. 5. Degradation of the this compound conjugate.1. Adjust pH to the optimal range for the specific N2S2 chelator (typically pH 4-6 for 99mTc). 2. Use a fresh or properly stored reducing agent. 3. Ensure all reagents and vials are free from oxidizing contaminants. 4. Optimize incubation temperature and time based on preliminary experiments. 5. Verify the integrity of the conjugate via HPLC or mass spectrometry.
Low Radiochemical Purity (RCP) 1. Presence of competing chelators. 2. Formation of colloids (e.g., 99mTcO2). 3. Radiolysis of the labeled compound. 4. Suboptimal purification method.1. Use high-purity water and reagents. 2. Ensure adequate amount of reducing agent and proper pH. 3. Add radical scavengers (e.g., ascorbic acid, gentisic acid) to the formulation. 4. Optimize the solid-phase extraction (SPE) or HPLC purification method.
Presence of Multiple Radioactive Species on TLC/HPLC 1. Formation of isomers or different oxidation states of the radiometal complex. 2. Degradation of the peptide during labeling. 3. Presence of unbound radionuclide or radiolabeled impurities.1. Adjust reaction conditions (pH, temperature) to favor the formation of a single, stable complex. 2. Perform labeling under milder conditions if peptide degradation is suspected. 3. Improve the purification method to effectively separate the desired product.
In Vivo Imaging Issues
Problem Potential Cause(s) Troubleshooting Steps
High Background Signal 1. Suboptimal imaging time point (too early). 2. Slow clearance of the radiopharmaceutical from the blood. 3. Low radiochemical purity of the injected dose. 4. Non-specific binding of the radiopharmaceutical.1. Acquire images at later time points to allow for clearance of unbound tracer. 2. Modify the linker or peptide to improve pharmacokinetic properties.[3] 3. Ensure RCP is >95% before injection. 4. Investigate potential for non-specific binding through in vitro assays.
Low Target Uptake 1. Low receptor expression in the target tissue. 2. Low affinity of the this compound for the target. 3. In vivo instability of the radiopharmaceutical. 4. Saturation of receptors with an excess of the peptide.1. Confirm target expression using other methods (e.g., immunohistochemistry). 2. Perform in vitro binding assays to determine the affinity (IC50/Kd) of the conjugate. 3. Assess in vivo stability by analyzing blood or urine samples at different time points. 4. Reduce the injected molar dose of the peptide.
High Kidney or Liver Uptake 1. Renal or hepatobiliary clearance pathway of the peptide. 2. Presence of charged or lipophilic moieties. 3. In vivo de-chelation of the radionuclide.1. This may be an inherent property of the peptide; consider co-injection of agents that reduce kidney uptake (e.g., lysine, Gelofusine). 2. Modify the overall charge and lipophilicity of the conjugate to alter its biodistribution.[4] 3. Evaluate the in vivo stability of the radiolabeled complex.
Image Artifacts 1. Patient/animal motion during acquisition. 2. Attenuation artifacts from dense materials (e.g., metal implants). 3. Contamination of the imaging area.1. Ensure proper anesthesia and immobilization of the subject. 2. Position the subject to avoid artifacts from external objects. 3. Maintain a clean imaging environment and check for sources of external contamination.[5]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Technetium-99m (99mTc)

Materials:

  • This compound conjugate solution (e.g., 1 mg/mL in saline)

  • 99mTc-pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl, freshly prepared)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Saline for injection

  • Sterile, pyrogen-free reaction vials

  • ITLC-SG strips and developing solvent (e.g., acetone, saline) for quality control

Procedure:

  • In a sterile vial, add a specific volume of the this compound solution (e.g., 100 µg).

  • Add an appropriate amount of stannous chloride solution (e.g., 10-20 µg).

  • Carefully add the desired amount of 99mTc-pertechnetate (e.g., 370 MBq, 10 mCi).

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for 15-30 minutes.

  • Perform quality control using ITLC to determine the radiochemical purity.

    • Spot the ITLC strip with the reaction mixture.

    • Develop one strip in acetone (unbound 99mTcO4- moves to the solvent front).

    • Develop another strip in saline (99mTc-N2S2-Cbmbc and colloids remain at the origin, while 99mTcO4- moves to the solvent front).

  • If the radiochemical purity is >95%, the product is ready for purification or direct use, depending on the application.

  • For in vivo studies, purify the labeled conjugate using a C18 Sep-Pak cartridge to remove unreacted components.

Protocol 2: In Vivo SPECT/CT Imaging in a Murine Tumor Model

Materials:

  • Tumor-bearing mice (e.g., xenograft model expressing the target for "Cbmbc")

  • 99mTc-N2S2-Cbmbc, purified and sterile-filtered

  • Anesthetic (e.g., isoflurane)

  • SPECT/CT scanner

  • Syringes and needles for injection

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Administer a defined dose of 99mTc-N2S2-Cbmbc (e.g., 10-20 MBq in 100-200 µL saline) via tail vein injection.

  • Allow the radiopharmaceutical to distribute for a predetermined amount of time (e.g., 1, 4, and 24 hours post-injection).

  • At each imaging time point, anesthetize the mouse and place it in the SPECT/CT scanner.

  • Acquire a whole-body CT scan for anatomical reference and attenuation correction.

  • Acquire a whole-body SPECT scan.

  • After the final imaging session, the animal may be euthanized for biodistribution studies.

  • Reconstruct the SPECT and CT images and co-register them for analysis.

  • Quantify the radioactivity concentration in regions of interest (ROIs), such as the tumor and major organs.

Data Presentation

Table 1: Recommended Starting Parameters for In Vivo Imaging
ParameterRecommended ValueRationale
Injected Activity (99mTc) 10 - 20 MBqProvides sufficient counts for high-quality images in a reasonable acquisition time.
Injected Peptide Mass 1 - 10 µgAims to avoid receptor saturation while providing a detectable signal.
Injection Volume 100 - 200 µLA standard volume for intravenous injections in mice.
Initial Imaging Time Point 1 hour post-injectionTo assess initial distribution and blood clearance.
Intermediate Imaging Time Point 4 - 6 hours post-injectionOften provides a good balance between tumor uptake and background clearance for peptides.
Late Imaging Time Point 24 hours post-injectionTo evaluate retention in the tumor and clearance from non-target tissues.
Table 2: Typical Biodistribution Data for a 99mTc-labeled Peptide at 4 hours post-injection (Example)
Organ% Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Tumor5.0 ± 1.2
Kidneys25.0 ± 5.0
Liver2.0 ± 0.5
Muscle0.3 ± 0.1
Bone0.8 ± 0.2

Note: These are hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis lab Radiolabeling of This compound with 99mTc qc Quality Control (RCP > 95%) lab->qc pur Purification (if necessary) qc->pur inj IV Injection into Tumor-bearing Mouse pur->inj dist Distribution Phase (1, 4, 24 hours) inj->dist img SPECT/CT Imaging dist->img recon Image Reconstruction and Co-registration img->recon bio Ex Vivo Biodistribution (optional) img->bio roi ROI Analysis (%ID/g) recon->roi

Caption: Experimental workflow for in vivo imaging with 99mTc-N2S2-Cbmbc.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Target-to-Background Ratio cause1 Suboptimal Imaging Time start->cause1 cause2 Low Radiochemical Purity start->cause2 cause3 Poor In Vivo Stability start->cause3 cause4 Low Receptor Affinity/Expression start->cause4 sol1 Adjust Imaging Time Points (Acquire later images) cause1->sol1 sol2 Re-evaluate Labeling and Purification Protocol cause2->sol2 sol3 Assess In Vivo Stability (Blood/Urine Analysis) cause3->sol3 sol4 Confirm Target Expression and In Vitro Binding Affinity cause4->sol4

Caption: Troubleshooting logic for low target-to-background ratio in imaging studies.

References

Validation & Comparative

Validating PD-L1 Specificity: A Comparative Guide to 99mTc-Labeled Radiotracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate in vivo quantification of Programmed Death-Ligand 1 (PD-L1) expression is crucial for the development and monitoring of immunotherapies. This guide provides a comparative overview of the validation of a representative Technetium-99m (99mTc)-labeled single-domain antibody, NM-01, for its specificity to PD-L1, and contextualizes its performance against other imaging agents.

The landscape of non-invasive PD-L1 imaging is rapidly evolving, offering a potential solution to the limitations of immunohistochemistry (IHC), which is susceptible to sampling errors and does not capture the dynamic nature of PD-L1 expression.[1][2][3] Radiotracers, particularly those utilizing the readily available and cost-effective 99mTc, are at the forefront of this development.

Performance Comparison of PD-L1 Imaging Agents

The following table summarizes key performance indicators for various PD-L1 targeting radiotracers, providing a snapshot of their characteristics based on available preclinical and clinical data.

RadiotracerTargeting MoietyRadionuclideAffinity (KD)Tumor Uptake (%ID/g)Imaging TimepointKey Findings
[99mTc]NM-01 Single-domain antibody99mTcNot explicitly stated in provided abstractsTumor-to-blood pool ratio of 1.24 to 3.53 at 2h[3]2 hours post-injection[4]Good correlation with PD-L1 IHC; demonstrated safety in humans.
[99mTc]Tc-HYNIC-KN035 Single-domain antibody99mTc31.04 nM9.68 ± 0.91 at 4h; 13.31 ± 2.23 at 24h (in high PD-L1 expressing tumors)4-24 hours post-injectionHigh specificity and sustained tumor uptake.
[99mTc]Tc-iPD-L1 Cyclic peptide99mTc-6.7 kcal/mol (AutoDock affinity)6.98 ± 0.89 at 1h1 hour post-injectionRapid tumor uptake and clearance.
[99mTc]PD-L1 Affibody Affibody99mTc10.02 nmol/LNot explicitly stated in provided abstracts2 hours post-injectionRapid blood clearance and effective targeting of PD-L1 positive tumors.
[89Zr]Atezolizumab Monoclonal antibody89Zr0.4 nM (human PD-L1)SUVmax associated with improved survivalDays post-injectionLonger half-life allows for later imaging timepoints.
[18F]BMS-986192 Small molecule18FNot explicitly stated in provided abstractsHigher SUVpeak in high PD-L1 expressing tumors1 hour post-injectionRapid biodistribution suitable for PET imaging.

Experimental Protocols for Specificity Validation

The validation of a radiotracer's specificity for its target is a multi-step process involving in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Binding Assays

Objective: To determine the binding affinity and specificity of the radiotracer to PD-L1-expressing cells.

Protocol:

  • Cell Culture: Human non-small cell lung cancer cell lines with varying PD-L1 expression levels (e.g., H1975 for high expression and A549 for low expression) are cultured under standard conditions.

  • Saturation Binding Assay:

    • Cells are incubated with increasing concentrations of the 99mTc-labeled compound.

    • Non-specific binding is determined by co-incubation with a large excess of the unlabeled targeting moiety.

    • After incubation, cells are washed to remove unbound radioactivity.

    • The cell-bound radioactivity is measured using a gamma counter.

    • The equilibrium dissociation constant (KD) is calculated by non-linear regression analysis of the specific binding data.

  • Competitive Binding Assay:

    • Cells are incubated with a fixed concentration of the 99mTc-labeled compound and increasing concentrations of the unlabeled targeting moiety or a known PD-L1 inhibitor.

    • The radioactivity is measured, and the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined.

In Vivo Biodistribution and Specificity Studies

Objective: To evaluate the uptake, distribution, and clearance of the radiotracer in a living organism and to confirm target specificity in a tumor model.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with PD-L1 positive (e.g., H1975) and PD-L1 negative (e.g., A549) tumor cells.

  • Radiotracer Administration: Once tumors reach a suitable size, a defined dose of the 99mTc-labeled compound is administered intravenously.

  • Biodistribution:

    • At various time points post-injection (e.g., 1, 2, 4, 24 hours), cohorts of mice are euthanized.

    • Organs of interest (blood, tumor, muscle, liver, kidneys, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.

    • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Blocking Experiment (Specificity Confirmation):

    • A separate group of mice bearing PD-L1 positive tumors is pre-injected with a saturating dose of the unlabeled targeting moiety a short time before the administration of the 99mTc-labeled compound.

    • The biodistribution is then performed as described above. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding to PD-L1.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro binding and in vivo biodistribution studies.

in_vitro_binding_workflow cluster_setup Setup cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Culture PD-L1+ & PD-L1- Cells incubation Incubate Cells with Tracer (± Unlabeled Competitor) cell_culture->incubation radiolabel Prepare 99mTc-Tracer radiolabel->incubation washing Wash to Remove Unbound Tracer incubation->washing measurement Measure Cell-Bound Radioactivity washing->measurement calculation Calculate KD & IC50 measurement->calculation in_vivo_biodistribution_workflow cluster_model Animal Model cluster_experiment Experiment cluster_analysis Data Analysis tumor_model Establish PD-L1+ & PD-L1- Tumor Xenografts in Mice injection Inject 99mTc-Tracer (± Blocking Agent) tumor_model->injection dissection Euthanize & Dissect Organs at Time Points injection->dissection measurement Measure Radioactivity in Organs dissection->measurement calculation Calculate %ID/g measurement->calculation PD1_PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_imaging Imaging Agent PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding inhibition Inhibition of T-Cell Activation PD1->inhibition Tc99m_agent 99mTc-PD-L1 Tracer Tc99m_agent->PDL1 Specific Binding for Imaging

References

A Comparative Guide to PD-L1 Imaging Agents: Peptide-Based Tracers vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of emerging peptide-based radiotracers, exemplified by N2S2-chelated compounds, and established antibody-based agents for the non-invasive imaging of Programmed Death-Ligand 1 (PD-L1).

The ability to accurately and non-invasively quantify PD-L1 expression in the tumor microenvironment is critical for patient selection in immunotherapy and for monitoring treatment response. While immunohistochemistry (IHC) of biopsy samples is the current standard, it is invasive and fails to capture the dynamic and heterogeneous nature of PD-L1 expression. Nuclear imaging with radiolabeled probes offers a solution for whole-body, real-time assessment. This guide compares the two primary classes of these imaging agents: small synthetic peptides, represented here by agents using N2S2 chelators for Technetium-99m (99mTc), and the more established monoclonal antibodies (mAbs).

At a Glance: Key Performance Differences

Peptide-based tracers and monoclonal antibodies present a fundamental trade-off between pharmacokinetics and binding affinity. Peptides are small molecules that exhibit rapid tumor penetration and fast clearance from non-target tissues, enabling high-contrast imaging within hours of injection. In contrast, large monoclonal antibodies clear slowly from the blood, requiring imaging days after administration, but typically offer higher binding affinity.

Quantitative Data Comparison

The following tables summarize the key quantitative performance metrics for representative peptide-based and antibody-based PD-L1 imaging agents based on preclinical data. The peptide agent [99mTc]Tc-HYNIC-WL12 serves as a surrogate for the N2S2-chelated class, offering comparable insights into the performance of small peptide tracers.

Table 1: Binding Affinity

Agent ClassRepresentative AgentTargetBinding Affinity
Peptide WL12 PeptideHuman PD-L1IC₅₀ ≈ 23 nM[1]
Antibody Atezolizumab (MPDL3280A)Human & Mouse PD-L1K_d_ ≈ 0.43 nM (human)[2]
Antibody DurvalumabHuman PD-L1High Affinity (K_d_ in low nM range)[3]

Table 2: In Vivo Tumor Uptake & Clearance

Agent ClassRepresentative AgentTumor ModelTime Post-Injection (p.i.)Tumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood Ratio
Peptide [68Ga]WL12hPD-L1 expressing tumors1 hour11.56 ± 3.18[1]59.79 ± 16.47[1]7.56 ± 16.47
Peptide [68Ga]Ga-AUNP-12B16F101 hour6.86 ± 0.716.83 ± 0.36N/A
Antibody [111In]PD-L1-mAb (Atezolizumab)MDAMB231 (TNBC)72 hours~6~5:1N/A
Antibody [64Cu]NOTA-DurvalumabMDA-MB-23148 hours~10>10:1~3:1
Antibody [89Zr]AtezolizumabH1975 (NSCLC)168 hours (7 days)~20~8:1N/A

%ID/g = percentage of injected dose per gram of tissue.

Core Concepts & Visualized Pathways

PD-1/PD-L1 Immune Checkpoint Pathway

Cancer cells can express PD-L1 on their surface. When PD-L1 binds to the PD-1 receptor on activated T-cells, it sends an inhibitory signal that suppresses the T-cell's anti-tumor activity, allowing the cancer to evade the immune system. Imaging agents are designed to bind to PD-L1, enabling visualization of this mechanism.

PDL1_Pathway cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition TCR TCR

PD-1/PD-L1 immune checkpoint signaling pathway.
Comparative Properties: Peptides vs. Antibodies

The fundamental differences in molecular size between peptides and antibodies dictate their respective advantages and disadvantages for in vivo imaging.

Properties_Comparison cluster_peptide Peptide-Based Agents (e.g., N2S2-Tracers) cluster_antibody Antibody-Based Agents p_size Small Size (~2-5 kDa) p_kinetics Fast Pharmacokinetics p_size->p_kinetics p_aff Moderate Affinity (nM) p_clear Rapid Renal Clearance p_kinetics->p_clear p_pen Good Tumor Penetration p_kinetics->p_pen p_img Same-Day Imaging (1-4h p.i.) p_clear->p_img a_size Large Size (~150 kDa) a_kinetics Slow Pharmacokinetics a_size->a_kinetics a_aff High Affinity (pM-low nM) a_clear Slow Blood Clearance a_kinetics->a_clear a_pen Limited Tumor Penetration a_kinetics->a_pen a_img Delayed Imaging (Days p.i.) a_clear->a_img

Key characteristic differences between agent classes.

Experimental Methodologies

The protocols outlined below are representative of the key experiments used to characterize and compare these imaging agents.

Radiolabeling of Peptide with 99mTc via N2S2 Chelator

This protocol describes a common method for labeling a peptide containing an N2S2 (diamide dithiolate) chelating moiety with Technetium-99m.

Radiolabeling_Workflow start Start reagents 1. Prepare Reagents: - N2S2-Peptide - 99mTc-pertechnetate (from generator) - Stannous Chloride (Reducing Agent) - Gluconate (Transchelating Agent) start->reagents mix 2. Mix Peptide, Gluconate, and SnCl₂ in a reaction vial. reagents->mix add_tc 3. Add 99mTcO₄⁻ to the vial. Incubate at room temperature. mix->add_tc qc 4. Quality Control (ITLC/HPLC) Measure Radiochemical Purity (RCP) add_tc->qc purify 5. Purification (if RCP < 95%) e.g., C18 Sep-Pak cartridge qc->purify RCP < 95% end Ready for In Vivo Use qc->end RCP > 95% purify->qc

Workflow for 99mTc-labeling of an N2S2-peptide.

Protocol Steps:

  • Preparation: A lyophilized kit containing the N2S2-conjugated peptide, a reducing agent (e.g., stannous chloride), and a weak chelator/transchelating agent (e.g., gluconate) is typically used.

  • Reconstitution: Saline solution is added to the kit vial.

  • Radiolabeling: A specified activity of sodium [99mTc]pertechnetate, eluted from a 99Mo/99mTc generator, is added to the vial. The stannous ions reduce the technetium from the +7 oxidation state to a lower state (e.g., +5), which can be stably complexed by the N2S2 chelator.

  • Incubation: The reaction mixture is incubated at room temperature for 15-30 minutes.

  • Quality Control: The radiochemical purity (RCP) is assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure that >95% of the radioactivity is incorporated into the peptide conjugate.

In Vivo SPECT/CT Imaging & Biodistribution

This protocol outlines the typical procedure for evaluating the imaging agent in a tumor-bearing animal model.

Experimental Setup:

  • Animal Model: Immunocompromised mice (e.g., NSG or Nude) bearing subcutaneous xenografts of human cancer cell lines with high PD-L1 expression (e.g., H2444, MDAMB231, or engineered CHO-PDL1 cells) and a negative-control cell line.

  • Imaging System: A dual-modality SPECT/CT (Single Photon Emission Computed Tomography / Computed Tomography) scanner.

Procedure:

  • Injection: Tumor-bearing mice are intravenously injected (via tail vein) with a defined dose of the radiolabeled imaging agent (e.g., 5-10 MBq of [99mTc]N2S2-Peptide).

  • Imaging Timepoints:

    • Peptide Agents: Mice are anesthetized and imaged at early time points, such as 1, 2, and 4 hours post-injection, due to rapid kinetics.

    • Antibody Agents: Imaging is performed at much later time points, typically 24, 48, 72, and up to 168 hours post-injection, to allow for blood clearance.

  • Image Acquisition: A whole-body CT scan is first acquired for anatomical reference, followed by a SPECT scan to detect the distribution of the radiotracer.

  • Biodistribution Study: Immediately after the final imaging session, mice are euthanized. Tumors, blood, and major organs (liver, kidneys, spleen, muscle, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

  • Data Analysis: The radioactivity in each organ is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to determine imaging contrast.

Summary and Conclusion

Both peptide-based and antibody-based agents are valuable tools for the non-invasive imaging of PD-L1, each with a distinct profile suited for different research and potential clinical questions.

  • N2S2-Peptide Tracers are ideal for applications requiring rapid assessment of PD-L1 status. Their fast kinetics and high tumor-to-background ratios at early time points enable "same-day" imaging, which is highly advantageous in a clinical workflow. This makes them excellent candidates for initial patient screening and for studies where repeated imaging is necessary to track dynamic changes in PD-L1 expression over a short period.

  • Antibody-Based Agents excel due to their very high binding affinity and specificity. The long biological half-life, while necessitating a delay between injection and imaging, allows the agent to accumulate to high levels in the tumor. This can be beneficial for detecting tumors with lower levels of PD-L1 expression and for therapeutic applications (theranostics) where prolonged target engagement is desired.

The choice between these agents depends on the specific requirements of the study. For rapid, high-contrast imaging to guide immediate therapeutic decisions, peptide-based tracers hold significant promise. For applications prioritizing maximum sensitivity and potential therapeutic effect, antibody-based agents remain a powerful option. Future developments may focus on intermediate-sized molecules, such as nanobodies or antibody fragments, to combine the benefits of both classes.

References

A Head-to-Head Comparison of 99mTc-N2S2-Bombesin Analogues and 18F-FDG PET in Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two distinct radiopharmaceutical approaches for tumor imaging: the targeted peptide-based agent, Technetium-99m labeled N2S2-chelated bombesin analogues (represented conceptually as 99mTc-N2S2-Cbmbc), and the established metabolic tracer, 18F-Fluorodeoxyglucose (18F-FDG). While direct comparative studies are not available, this guide synthesizes data from studies on bombesin analogues and 18F-FDG to offer insights into their respective mechanisms, imaging modalities, and potential clinical utility.

Core Principles and Mechanisms of Action

The fundamental difference between these two imaging agents lies in their tumor-targeting strategy. 18F-FDG leverages the altered metabolism of cancer cells, while 99mTc-N2S2-bombesin analogues rely on specific receptor-ligand interactions.

18F-FDG: As a glucose analog, 18F-FDG is taken up by cells with high glucose consumption, a characteristic feature of many malignant tumors due to the Warburg effect.[1][2] Once inside the cell, it is phosphorylated by hexokinase, trapping the radiotracer intracellularly.[3][4][5] The degree of accumulation reflects the metabolic activity of the tissue.

99mTc-N2S2-Bombesin Analogues: These agents consist of a bombesin-like peptide, which binds with high affinity to the Gastrin-Releasing Peptide Receptor (GRPR). GRPR is overexpressed on the surface of various cancer cells, including prostate, breast, and lung cancers, but has limited expression in most normal tissues. The Technetium-99m (99mTc) is a gamma-emitting radionuclide chelated by an N2S2 ligand, allowing for detection by Single Photon Emission Computed Tomography (SPECT).

Comparative Data Overview

The following tables summarize the key characteristics and performance metrics of 99mTc-based bombesin analogues and 18F-FDG, based on available literature.

Table 1: General Characteristics of 99mTc-N2S2-Bombesin Analogues vs. 18F-FDG

Feature99mTc-N2S2-Bombesin Analogues (SPECT)18F-FDG (PET)
Targeting Mechanism Gastrin-Releasing Peptide Receptor (GRPR) BindingGlucose Metabolism
Imaging Modality Single Photon Emission Computed Tomography (SPECT)Positron Emission Tomography (PET)
Radionuclide Technetium-99m (99mTc)Fluorine-18 (18F)
Physical Half-life 6.02 hours109.8 minutes
Primary Application Imaging of GRPR-positive tumors (e.g., prostate, breast cancer)Broad application in oncology for various tumor types
Specificity High for GRPR-expressing tumorsLower, uptake in inflammatory and other high-glucose-utilizing tissues

Table 2: Imaging Performance Comparison (General)

ParameterSPECT (with 99mTc)PET (with 18F)
Spatial Resolution Lower (typically 10-12 mm)Higher (typically 4-6 mm)
Sensitivity LowerHigher (2-3 orders of magnitude greater than SPECT)
Quantification Less accurateMore accurate and reproducible
Cost & Availability Generally lower cost and more widely availableHigher cost and less widespread availability

Table 3: Biodistribution of 99mTc-Bombesin Analogues in Preclinical Models

Organ/TissueUptake (%ID/g) - Example Data
GRPR-positive Tumor High and specific uptake (e.g., 2.11 ± 0.18 at 1h post-injection)
Pancreas High physiological uptake (GRPR-positive organ) (e.g., 7.11 ± 3.93 at 30 min post-injection)
Blood Rapid clearance
Muscle Low uptake, leading to good tumor-to-muscle ratios
Kidneys & Liver Variable, depending on the specific analogue and clearance pathway

Note: Data is synthesized from studies on various 99mTc-bombesin analogues and may not be directly representative of a specific "Cbmbc" variant.

Experimental Protocols

3.1. General Protocol for 99mTc-Bombesin Analogue Imaging (Preclinical)

  • Radiolabeling: The bombesin analogue with the N2S2 chelator is labeled with 99mTc, typically through a kit-based formulation.

  • Animal Model: Tumor-bearing animal models (e.g., nude mice with xenografts of human cancer cell lines like PC-3 for prostate cancer) are used.

  • Administration: A defined activity of the 99mTc-labeled compound is administered intravenously.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), the animals are imaged using a micro-SPECT/CT scanner.

  • Biodistribution: After the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and counted in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

3.2. General Clinical Protocol for 18F-FDG PET/CT Imaging

  • Patient Preparation: Patients are required to fast for at least 4-6 hours to lower blood glucose levels. Blood glucose levels are checked prior to injection.

  • Administration: 18F-FDG is administered intravenously.

  • Uptake Phase: The patient rests in a quiet, warm room for approximately 60 minutes to allow for the distribution and uptake of the tracer.

  • Imaging: The patient is positioned in the PET/CT scanner, and images are acquired, typically from the skull base to the mid-thigh.

  • Image Analysis: The PET images are reconstructed and fused with the CT data for anatomical localization. Tumor uptake is often quantified using the Standardized Uptake Value (SUV).

Visualizing the Pathways and Processes

4.1. Signaling and Uptake Mechanisms

cluster_FDG 18F-FDG Uptake Pathway cluster_Bombesin 99mTc-Bombesin Analogue Uptake Pathway FDG 18F-FDG in Bloodstream GLUT GLUT Transporter FDG->GLUT Transport Cell Tumor Cell GLUT->Cell Hexokinase Hexokinase Cell->Hexokinase Phosphorylation FDG_P 18F-FDG-6-Phosphate (Trapped) Glycolysis Further Glycolysis (Blocked) FDG_P->Glycolysis Hexokinase->FDG_P Bombesin 99mTc-Bombesin Analogue GRPR GRPR Bombesin->GRPR Binding Cell2 Tumor Cell GRPR->Cell2 Internalization Internalization Cell2->Internalization Signaling Signal Transduction (e.g., PLC, PKC activation) Internalization->Signaling

Caption: Mechanisms of cellular uptake for 18F-FDG and a 99mTc-Bombesin analogue.

4.2. Generalized Experimental Workflow

cluster_workflow Radiopharmaceutical Imaging Workflow PatientPrep Patient/Subject Preparation RadiotracerAdmin Radiotracer Administration PatientPrep->RadiotracerAdmin Uptake Uptake/Distribution Phase RadiotracerAdmin->Uptake Imaging SPECT or PET/CT Imaging Uptake->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Analysis Image Analysis & Quantification Reconstruction->Analysis

Caption: A generalized workflow for nuclear medicine imaging procedures.

Concluding Remarks

The choice between a GRPR-targeted agent like a 99mTc-N2S2-bombesin analogue and a metabolic agent like 18F-FDG depends heavily on the specific clinical or research question.

  • 18F-FDG PET/CT remains the standard of care for a wide range of cancers due to its high sensitivity and ability to assess the metabolic activity of tumors. Its limitations include lower specificity, as uptake can occur in inflammatory and infectious processes.

  • 99mTc-N2S2-bombesin analogues and other GRPR-targeted agents offer the potential for highly specific imaging of tumors that overexpress this receptor. This could be particularly valuable in cancers like prostate and certain breast cancers where 18F-FDG imaging can be challenging or less informative. The use of SPECT makes this approach potentially more accessible and cost-effective. However, the lower resolution and sensitivity of SPECT compared to PET are important considerations.

For drug development professionals, GRPR-targeted radiopharmaceuticals not only represent a diagnostic tool but also a potential theranostic platform, where the diagnostic imaging agent can be replaced with a therapeutic radionuclide to deliver targeted radiation therapy. Further head-to-head clinical trials are necessary to definitively establish the diagnostic and prognostic advantages of GRPR-targeted imaging relative to 18F-FDG PET in specific cancer types.

References

Comparative Analysis of N2S2-Cbmbc Cross-Reactivity with Cell Surface Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of the novel therapeutic candidate, N2S2-Cbmbc. The document outlines its binding affinity against its intended target, the hypothetical 'Receptor Tyrosine Kinase 1' (RTK-1), and compares it to its binding with other structurally related and unrelated cell surface proteins. The data presented is based on standardized in-vitro assays and is compared with a benchmark alternative, designated 'Compound-X'.

The assessment of off-target binding is a critical step in preclinical drug development to predict potential adverse effects and ensure therapeutic specificity. This guide details the experimental protocols used to generate the binding data and provides visual workflows and pathway diagrams to contextualize the findings.

Data Presentation: Comparative Binding Affinity

The selectivity of this compound was evaluated against a panel of cell surface proteins, including related receptor tyrosine kinases (RTK-2, RTK-3) and a G-protein coupled receptor (GPCR-A). The binding affinity, represented by the dissociation constant (K_d), was determined using surface plasmon resonance (SPR). A lower K_d value signifies a higher binding affinity.

Table 1: Binding Affinity (K_d) of this compound and Compound-X to Various Cell Surface Proteins

Target ProteinThis compound K_d (nM)Compound-X K_d (nM)Protein FamilyNotes
RTK-1 (Target) 0.85 1.20 Receptor Tyrosine KinaseHigh affinity to intended target
RTK-2950150Receptor Tyrosine KinaseMinimal cross-reactivity
RTK-3>10,0008,500Receptor Tyrosine KinaseNo significant binding observed
EGFR>10,0009,200Receptor Tyrosine KinaseNo significant binding observed
GPCR-A5,2004,800G-Protein Coupled ReceptorNegligible off-target binding

Experimental Protocols

The following protocols were employed to assess the binding characteristics of this compound.

1. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR assays are used to measure the real-time interaction between a ligand (this compound) and a target protein immobilized on a sensor chip.[1][2] This technique provides kinetic data on the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) is calculated.[2]

  • Immobilization: Purified extracellular domains of RTK-1, RTK-2, RTK-3, EGFR, and GPCR-A were immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Injection: A series of concentrations of this compound (ranging from 0.1 nM to 5 µM) were injected over the sensor surface.

  • Data Acquisition: Binding was measured as a change in the refractive index at the surface, recorded in response units (RU).

  • Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine k_on, k_off, and K_d values.

2. Flow Cytometry-Based Cell Binding Assay

This assay quantifies the binding of a compound to its target protein in a more native environment on the cell surface.[3][4]

  • Cell Preparation: Cell lines engineered to overexpress a single target protein (RTK-1, RTK-2, etc.) were cultured and harvested. A control cell line with no target expression was also used.

  • Incubation: Cells (1 x 10^5 per sample) were incubated with fluorescently-labeled this compound at various concentrations for 30 minutes at 4°C in a binding buffer.

  • Washing: Unbound compound was removed by washing the cells with cold phosphate-buffered saline (PBS).

  • Acquisition: The fluorescence intensity of individual cells was measured using a flow cytometer.

  • Analysis: The mean fluorescence intensity (MFI) was plotted against the concentration of this compound to generate a saturation binding curve, from which the apparent binding affinity can be determined.

Visualizations: Workflows and Pathways

Cross-Reactivity Screening Workflow

The following diagram illustrates the systematic approach used to screen for and validate the cross-reactivity of this compound.

cluster_screening Primary Screening cluster_validation Validation & Characterization node_a Compound Library (this compound) node_b High-Throughput Binding Assay (e.g., ELISA, HTRF) node_a->node_b node_d Identify Potential 'Hits' (Binding > Threshold) node_b->node_d node_c Panel of Purified Off-Target Proteins node_c->node_b node_e SPR Analysis (Determine Kd, kon, koff) node_d->node_e node_f Flow Cytometry (Cell-Based Binding Assay) node_d->node_f node_h Final Cross-Reactivity Profile Report node_e->node_h node_g Functional Assays (e.g., Phosphorylation Assay) node_f->node_g node_g->node_h

Caption: Workflow for assessing this compound cross-reactivity.

Hypothetical Signaling Pathway of RTK-1

This diagram shows the intended interaction of this compound with its target, RTK-1, and a potential off-target interaction with RTK-2, which could lead to unintended pathway activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK1 RTK-1 (Target) P1 Pathway Activation RTK1->P1 RTK2 RTK-2 (Off-Target) P4 Unintended Signaling RTK2->P4 N2S2 This compound N2S2->RTK1 High Affinity (Intended Binding) N2S2->RTK2 Low Affinity (Cross-Reactivity) P2 Downstream Signaling P1->P2 P3 Cellular Response P2->P3

Caption: this compound interaction with target and off-target pathways.

References

Confirming PD-L1 Target Engagement In Vivo: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic or imaging agent reaches and binds to its intended target in vivo is a critical step in preclinical development. This guide provides a comparative overview of in vivo blocking studies, a key methodology for demonstrating target engagement, with a focus on agents targeting the Programmed Death-Ligand 1 (PD-L1), an important immune checkpoint protein.

This guide will use the N2S2-Cbmbc derivative, a ligand developed for PD-L1, as a primary example and draw comparisons with alternative agents for which in vivo blocking data is publicly available. The principles and experimental protocols described herein are broadly applicable to a range of targeted agents.

The Principle of In Vivo Blocking Studies

In vivo blocking studies are designed to demonstrate the specificity of a targeted agent (e.g., a radiolabeled imaging probe or a therapeutic) for its biological target. The core principle involves comparing the uptake and distribution of the agent in the presence and absence of a saturating dose of a non-labeled version of the same agent or a known competitor for the same target.

A significant reduction in the signal (e.g., radioactivity for an imaging agent) in the target tissue or organ when co-administered with the "cold" blocking agent indicates that the binding is specific and not due to random accumulation.

G cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Radiolabeled Agent Radiolabeled Agent PD-L1 Target PD-L1 Target Radiolabeled Agent->PD-L1 Target Binds to Target Specific Binding Specific Binding PD-L1 Target->Specific Binding Results in Radiolabeled Agent_B Radiolabeled Agent PD-L1 Target_B PD-L1 Target Radiolabeled Agent_B->PD-L1 Target_B Binding Blocked Unlabeled Blocking Agent Unlabeled Blocking Agent Unlabeled Blocking Agent->PD-L1 Target_B Saturates Target Reduced Signal Reduced Signal PD-L1 Target_B->Reduced Signal Results in

Figure 1: Conceptual workflow of an in vivo blocking study.

Comparative Analysis of PD-L1 Targeting Agents

While specific in vivo blocking data for this compound is not extensively published, we can examine data from a comparable agent, [99mTc]NM-01, a radiolabeled single-domain antibody targeting PD-L1, to illustrate the expected outcomes of such a study.

AgentModalityTargetBlocking AgentKey Findings in Blocking Study
[99mTc]this compound SPECT/CT ImagingPD-L1Unlabeled this compound (presumed)Data not publicly available. Expected to show reduced tumor uptake in the presence of the blocking agent.
[99mTc]NM-01 SPECT/CT ImagingPD-L1Excess unlabeled NM-01Significant reduction in tumor-to-muscle and tumor-to-blood ratios when co-injected with excess unlabeled NM-01, confirming specific binding to PD-L1.[1][2]
[18F]BMS-986192 PET/CT ImagingPD-L1Non-radiolabeled BMS-986192Preclinical studies in xenograft models would typically demonstrate reduced tumor uptake with a blocking dose.
Atezolizumab (anti-PD-L1 mAb) TherapyPD-L1N/A (is the blocking agent)In imaging studies with other radiotracers, atezolizumab can be used as a blocking agent to confirm if the tracer binds to the same epitope.[1]

Table 1: Comparison of PD-L1 Targeting Agents and Expected Outcomes in Blocking Studies.

Experimental Protocol: In Vivo Blocking Study for a 99mTc-Labeled PD-L1 Imaging Agent

This protocol is a representative example based on preclinical studies of PD-L1 imaging agents like [99mTc]NM-01.[1][2]

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice) bearing xenograft tumors that overexpress human PD-L1 (e.g., HCC827 or A375-hPD-L1 cell lines). Tumor volume should be monitored and animals randomized into groups when tumors reach a suitable size (e.g., 100-200 mm³).

2. Study Groups:

  • Group 1 (Baseline): Mice receive an intravenous injection of the 99mTc-labeled imaging agent (e.g., [99mTc]NM-01) at a specified dose.

  • Group 2 (Blocking): Mice receive a co-injection of the 99mTc-labeled imaging agent and a molar excess of the corresponding unlabeled ("cold") agent (e.g., unlabeled NM-01). The excess is typically 50- to 100-fold.

3. Imaging Procedure:

  • At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), animals are anesthetized and imaged using a SPECT/CT scanner.

  • CT images are acquired for anatomical reference, followed by SPECT imaging to detect the distribution of the radiotracer.

4. Biodistribution Analysis:

  • Following the final imaging session, animals are euthanized.

  • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ.

5. Data Analysis:

  • SPECT/CT images are reconstructed and analyzed to quantify radiotracer uptake in the tumor and other tissues. Regions of interest (ROIs) are drawn around the tumor and reference tissues (e.g., muscle) to calculate uptake ratios.

  • Biodistribution data (%ID/g) from the baseline and blocking groups are statistically compared (e.g., using a Student's t-test). A statistically significant decrease in tumor uptake in the blocking group is indicative of specific target engagement.

G cluster_workflow Experimental Workflow start PD-L1+ Tumor Xenograft Model groups Randomize into Groups start->groups injection1 Inject [99mTc]Agent groups->injection1 Baseline Group injection2 Co-inject [99mTc]Agent + Unlabeled Blocker groups->injection2 Blocking Group imaging SPECT/CT Imaging at Multiple Time Points injection1->imaging injection2->imaging biodistribution Euthanize & Harvest Organs imaging->biodistribution analysis Quantify Radioactivity & Compare Groups biodistribution->analysis

Figure 2: Generalized experimental workflow for an in vivo blocking study.

Data Presentation: Expected Biodistribution Results

The following table illustrates the type of quantitative data generated from a biodistribution study, comparing a baseline group to a blocking group for a hypothetical PD-L1 imaging agent.

OrganBaseline Group (%ID/g ± SD)Blocking Group (%ID/g ± SD)p-value
Blood1.5 ± 0.31.4 ± 0.2>0.05
Tumor 5.8 ± 0.9 1.2 ± 0.4 <0.01
Liver3.2 ± 0.53.1 ± 0.6>0.05
Spleen4.5 ± 0.71.8 ± 0.5<0.05
Kidneys10.2 ± 1.59.8 ± 1.3>0.05
Muscle0.5 ± 0.10.6 ± 0.2>0.05

Table 2: Representative Biodistribution Data from an In Vivo Blocking Study. The significant decrease in tumor and spleen (another PD-L1 expressing organ) uptake in the blocking group demonstrates target specificity.

Conclusion

In vivo blocking studies are an indispensable tool for validating the target engagement of novel therapeutic and diagnostic agents. By demonstrating a significant reduction in target tissue uptake in the presence of a competing unlabeled agent, researchers can confidently establish the specificity of their compound. While direct in vivo blocking data for this compound is not yet widely available, the established methodologies and expected outcomes from similar PD-L1 targeting agents, such as [99mTc]NM-01, provide a clear roadmap for the validation of this and other targeted molecules. The successful demonstration of target engagement through such studies is a critical milestone in the translation of promising new agents from the laboratory to the clinic.

References

A Comparative Guide to PD-L1 Radiotracers: N2S2-Cbmbc Analog vs. Peptide-Based Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to non-invasively quantify programmed death-ligand 1 (PD-L1) expression in the tumor microenvironment is critical for patient stratification and monitoring of immunotherapy. This guide provides a comparative overview of a novel technetium-99m (99mTc) labeled small-molecule, exemplified by a derivative of N2S2-Cbmbc, and established peptide-based radiotracers for PD-L1 imaging.

Executive Summary

This guide presents a head-to-head comparison of a 99mTc-labeled N2S2 bromo-benzyl ether derivative (referred to here as a this compound analog) for SPECT imaging and peptide-based radiotracers, primarily focusing on Gallium-68 (68Ga) labeled WL12 ([68Ga]WL12), for PET imaging. While both classes of radiotracers show promise in detecting PD-L1 expression, they exhibit distinct characteristics in terms of their molecular properties, in vitro performance, and in vivo biodistribution. Peptide-based PET tracers generally demonstrate higher tumor uptake and superior tumor-to-background ratios, whereas the this compound analog represents a readily accessible SPECT imaging agent.

Data Presentation

Table 1: In Vitro Performance Characteristics
ParameterThis compound Analog ([99mTc]Tc-SG2C-CBM)Peptide-Based ([68Ga]WL12)
Target Programmed Death-Ligand 1 (PD-L1)Programmed Death-Ligand 1 (PD-L1)
Imaging Modality SPECTPET
Radionuclide Technetium-99m (99mTc)Gallium-68 (68Ga)
Binding Affinity (IC50) Not explicitly reported; described as moderate~23 nM[1][2]
Cellular Uptake (PD-L1 positive cells) 6.87-fold higher in A375-hPD-L1 vs A375 cellsSignificantly higher in PD-L1 positive cells
Table 2: In Vivo Biodistribution Data in Tumor-Bearing Mice (%ID/g at 1-2 hours post-injection)
Organ/TissueThis compound Analog ([99mTc]Tc-SG2C-CBM) at 2hPeptide-Based ([68Ga]WL12) at 1h[1][2]
Tumor (PD-L1+) ~0.6% (A375-hPD-L1)11.56 ± 3.18 (hPD-L1)
Blood ~0.2%Not explicitly reported, but fast clearance
Heart ~0.15%~0.5%
Lung ~0.2%~0.8%
Liver ~2.0%~1.0%
Spleen ~0.1%~0.5%
Kidney ~0.5%~2.5%
Muscle ~0.2%~0.2%
Bone ~0.25%Not explicitly reported

Note: The data for the this compound analog is based on the publication describing [99mTc]Tc-SG2C-CBM, which is considered a representative compound.

Experimental Protocols

Radiolabeling of this compound Analog ([99mTc]Tc-SG2C-CBM)

The small-molecule SPECT tracer was synthesized and radiolabeled with 99mTc. The labeling process involved the use of a precursor molecule which was then reacted with [99mTc]NaTcO4 in the presence of a reducing agent. The final product was purified and analyzed to ensure high radiochemical purity (>93%).

Radiolabeling of Peptide-Based Tracer ([68Ga]WL12)

The cyclic peptide WL12 was conjugated with a chelator, such as DOTAGA, to facilitate radiolabeling. [68Ga]WL12 was prepared by incubating the DOTAGA-conjugated peptide with 68GaCl3 eluted from a 68Ge/68Ga generator in a suitable buffer at an elevated temperature. The final radiolabeled peptide was purified to achieve a radiochemical purity of over 99%.[1]

In Vitro Cell Uptake Assay

PD-L1 positive (e.g., A375-hPD-L1, hPD-L1) and negative (e.g., A375, CHO) cancer cell lines were incubated with the respective radiotracer at 37°C for a specified period. After incubation, the cells were washed to remove unbound radioactivity, and the cell-associated radioactivity was measured using a gamma counter. The uptake was typically expressed as a percentage of the added dose.

In Vivo Biodistribution Studies

Tumor-bearing mice (e.g., xenografts of PD-L1 expressing cancer cells) were injected intravenously with the radiotracer. At various time points post-injection, the animals were euthanized, and major organs and tissues were collected and weighed. The radioactivity in each sample was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow General Experimental Workflow for Radiotracer Evaluation cluster_synthesis Radiotracer Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Precursor (this compound analog or Peptide) radiolabeling Radiolabeling (99mTc or 68Ga) synthesis->radiolabeling qc Quality Control (Purity, Stability) radiolabeling->qc binding_assay Binding Affinity Assay qc->binding_assay animal_model Tumor Xenograft Model qc->animal_model cell_culture Cell Culture (PD-L1+ and PD-L1- cells) cell_culture->binding_assay uptake_assay Cellular Uptake Assay cell_culture->uptake_assay biodistribution Biodistribution Studies animal_model->biodistribution imaging SPECT/PET Imaging animal_model->imaging signaling_pathway PD-1/PD-L1 Signaling Pathway and Radiotracer Binding cluster_cells cluster_receptors Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-L1->PD-1 Binding T-Cell Inhibition T-Cell Inhibition PD-1->T-Cell Inhibition Inhibitory Signal This compound Analog This compound Analog This compound Analog->PD-L1 Binds Peptide-Based Tracer Peptide-Based Tracer Peptide-Based Tracer->PD-L1 Binds

References

A Comparative Guide to Technetium-99m Labeled N2S2-Bombesin Analogues for GRPR-Targeted Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Technetium-99m (99mTc) labeled bombesin (BN) analogues utilizing a Diaminedithiol (N2S2) chelation system for the imaging of Gastrin-Releasing Peptide Receptor (GRPR) expressing tumors. The performance of these radiopharmaceuticals is evaluated against analogues labeled with other radionuclides, supported by experimental data to inform the selection of imaging agents in preclinical and clinical research.

Introduction to GRPR-Targeted Radiopharmaceuticals

The Gastrin-Releasing Peptide Receptor (GRPR) is a promising molecular target for the diagnosis and therapy of various cancers, including prostate and breast cancer, due to its overexpression in these malignancies.[1][2] Bombesin, a 14-amino acid peptide, and its analogues exhibit high binding affinity to GRPR.[3][4] Radiolabeling these peptides allows for non-invasive imaging of GRPR-positive tumors.[5] Technetium-99m remains a cornerstone of diagnostic nuclear medicine due to its ideal physical properties, including a 6-hour half-life and 140 keV gamma emission, making it highly suitable for Single Photon Emission Computed Tomography (SPECT). The N2S2 chelation system provides a stable coordination sphere for 99mTc, forming robust radiometal complexes.

This guide focuses on a specific 99mTc-N2S2 labeled bombesin analogue, 99mTc-N2S2-Tat(49-57)-Lys3-bombesin (referred to as 99mTc-N2S2-BN-Tat for brevity in this guide), and compares its characteristics with other GRPR-targeted agents labeled with different radionuclides like Gallium-68 (68Ga) and Copper-64 (64Cu).

Comparative Performance Data

The following tables summarize the key performance indicators of various radiolabeled bombesin analogues from preclinical studies.

Table 1: In Vitro Performance Characteristics
RadiopharmaceuticalCell LineBinding Affinity (IC50/Ki, nM)Cellular Uptake (%ID/mg or % total activity)InternalizationReference
99mTc-N2S2-BN-Tat PC-3Not Reported28.10 ± 3.86 (4h)Cytoplasmic
MCF7Not Reported18.27 ± 2.14 (2h)Not Reported
MDA-MB231Not Reported24.33 ± 2.82 (5min)Not Reported
99mTc-EDDA/HYNIC-[Lys3]-BNPC-3Not Reported17.62 ± 1.86 (4h)Cell Membrane
MCF7Not Reported8.97 ± 0.92 (2h)Not Reported
MDA-MB231Not Reported5.91 ± 0.26 (5min)Not Reported
[DTPA1, Lys3(99mTc-Pm-DADT), Tyr4]BNPC-34.1 ± 1.4Not ReportedNot Reported
64Cu-SarAr-SA-Aoc-bombesin(7–14)PC-33.5686 fmol/mg (max)Internalized
68Ga-LW02060PC-35.57 ± 2.47Not ReportedNot Reported
177Lu-NeoBPC-3Not ReportedHigher than 177Lu-RM2Not Reported
177Lu-RM2PC-3Not ReportedLower than 177Lu-NeoBNot Reported
Table 2: In Vivo Biodistribution Data in PC-3 Tumor-Bearing Mice (%ID/g at 1h post-injection, unless otherwise stated)
RadiopharmaceuticalTumorBloodPancreasLiverKidneysReference
99mTc-N2S2-BN-Tat (at 2h) ~3.2 (T/B ratio)-1.4 (T/P ratio)-29.02 ± 2.78
99mTc-EDDA/HYNIC-[Lys3]-BN (at 2h)~4.4 (T/B ratio)-8.2 (T/P ratio)--
[DTPA1, Lys3(99mTc-Pm-DADT), Tyr4]BN--7.71 ± 1.371.32 ± 0.13-
64Cu-SarAr-SA-Aoc-bombesin(7–14)13.0----
68Ga-LW0206016.8 ± 2.70--1.06 ± 0.24-
177Lu-NeoB9.38 ± 0.81-30.66 ± 4.29--
177Lu-RM29.27 ± 1.81-14.39 ± 2.56--

Experimental Protocols

Synthesis and Radiolabeling of 99mTc-N2S2-Tat(49-57)-Lys3-bombesin

The synthesis of the N2S2-Tat(49–57)-Lys3-BN hybrid peptide is a multi-step process involving solid-phase peptide synthesis.

Radiolabeling Procedure:

  • Deprotection: The acetamidomethyl (Acm) protecting groups on the cysteine residues of the N2S2 chelator are removed.

  • Reduction of 99mTc: Sodium pertechnetate (Na[99mTcO4]) is reduced using a reducing agent, typically stannous chloride (SnCl2).

  • Complexation: The reduced 99mTc is added to the deprotected peptide in the presence of ammonium acetate and sodium tartrate at room temperature.

  • Quality Control: The radiochemical purity is assessed using High-Performance Liquid Chromatography (HPLC) and Instant Thin-Layer Chromatography (ITLC-SG). A mean radiochemical purity of 92 ± 2% has been reported.

In Vitro Stability Assay
  • The radiolabeled peptide is incubated in fresh human serum at 37°C.

  • Aliquots are taken at various time points (e.g., 1, 3, and 24 hours).

  • The radiochemical purity of each aliquot is analyzed by HPLC to determine the percentage of intact radiopharmaceutical. For 99mTc-N2S2-BN-Tat, the radiochemical purity remained >90% after 1 hour, decreasing to 82% at 3 hours and 65% at 24 hours.

Cysteine Challenge Assay
  • The radiolabeled peptide is incubated with varying molar excess of cysteine (e.g., 5:1, 50:1, 500:1) for 1 hour.

  • The amount of 99mTc that dissociates from the chelator is quantified, typically by ITLC. This assay assesses the stability of the complex towards transchelation. For 99mTc-N2S2-BN-Tat, the dissociation was 7%, 16%, and 41% at the respective molar ratios.

Cellular Uptake and Internalization Studies
  • GRPR-positive cancer cells (e.g., PC-3) are cultured to confluence in multi-well plates.

  • The cells are incubated with the radiolabeled peptide at 37°C for various time points.

  • At each time point, the medium is removed, and the cells are washed to remove unbound radioactivity.

  • To differentiate between membrane-bound and internalized radioactivity, cells are treated with an acid buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioligand.

  • The radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) is measured using a gamma counter.

In Vivo Biodistribution Studies
  • Tumor-bearing animal models (e.g., nude mice with PC-3 xenografts) are used.

  • A known amount of the radiopharmaceutical is injected intravenously via the tail vein.

  • At selected time points post-injection, animals are euthanized.

  • Organs of interest (tumor, blood, pancreas, liver, kidneys, etc.) are dissected, weighed, and the radioactivity is measured in a gamma counter.

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

GRPR Signaling Pathway

The binding of a bombesin analogue to GRPR initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and migration.

GRPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gq GRPR->Gq Activates G12_13 G12/13 GRPR->G12_13 Activates PLCb PLCβ Gq->PLCb RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLCb->PIP2 Rho Rho RhoGEF->Rho IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors JNK JNK Rho->JNK p38 p38 Rho->p38 JNK->TranscriptionFactors p38->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Bombesin Bombesin Analogue Bombesin->GRPR Binds Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Peptide Synthesis & Conjugation Radiolabeling Radiolabeling with 99mTc Synthesis->Radiolabeling QC Quality Control (HPLC, ITLC) Radiolabeling->QC InVitro In Vitro Studies QC->InVitro Pass InVivo In Vivo Studies QC->InVivo Pass Stability Stability Assays (Serum, Cysteine) InVitro->Stability Binding Binding Affinity (IC50/Ki) InVitro->Binding CellUptake Cellular Uptake & Internalization InVitro->CellUptake InVitro->InVivo Biodistribution Biodistribution InVivo->Biodistribution Imaging SPECT/CT Imaging InVivo->Imaging

References

Safety Operating Guide

Proper Disposal Procedures for Nitrogen-Sulfur Heterocyclic Compounds (Represented by "N2S2-Cbmbc")

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "N2S2-Cbmbc" is not found in publicly available chemical databases. The following disposal procedures are based on best practices for the handling and disposal of novel nitrogen and sulfur-containing heterocyclic compounds in a laboratory setting. Researchers must always consult their institution's specific Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) for any new chemical entity.

This guide provides essential safety and logistical information for the proper disposal of novel nitrogen-sulfur heterocyclic compounds, which for the purpose of this document will be hypothetically referred to as "this compound". The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with general environmental regulations.

I. Immediate Safety Considerations

Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of "this compound" waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] An emergency spill kit should be readily accessible.[3]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. As "this compound" is a novel compound, it must be treated as hazardous until proven otherwise.[4] The primary hazards associated with nitrogen and sulfur-containing heterocyclic compounds can include:

  • Toxicity: Many organic nitrogen and sulfur compounds are toxic.

  • Reactivity: Potential for violent reactions with incompatible materials.[5]

  • Environmental Hazard: Potential for harm to aquatic life and soil.

Waste Segregation is critical. Do not mix "this compound" waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office. Incompatible materials must be stored separately.

III. Disposal Procedures

The appropriate disposal route for "this compound" depends on the nature and concentration of the waste.

This category includes pure "this compound," reaction residues, and materials heavily contaminated with the compound.

  • Containerization:

    • Collect all "this compound" waste in a designated, leak-proof container that is chemically compatible with the compound.

    • The container must be kept closed except when adding waste.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the approximate concentration and volume, and the date accumulation started.

    • List all associated hazards (e.g., Toxic, Environmental Hazard).

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be under the control of laboratory personnel and near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not dispose of this waste down the drain or in regular trash.

Sink disposal of any chemical is highly regulated and generally discouraged unless explicitly permitted. For a novel compound like "this compound," it should be assumed that sink disposal is prohibited. All aqueous waste containing this compound should be collected as hazardous waste.

  • Sharps: Needles, contaminated broken glassware, and other sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Glassware: Reusable glassware should be decontaminated using a suitable solvent (e.g., ethanol or acetone), followed by a triple rinse. The initial solvent rinse must be collected as hazardous waste.

  • Solid Waste: Gloves, bench paper, and other solid waste contaminated with "this compound" should be collected in a designated, labeled hazardous waste container.

IV. Quantitative Disposal Parameters

The following table provides hypothetical, conservative disposal parameters for "this compound" based on general guidelines for toxic and environmentally hazardous chemicals. These values must be confirmed by analytical testing and approval from your EHS office.

ParameterGuidelineDisposal Route
Aqueous Waste
"this compound" Concentration> 1 ppmCollect as Hazardous Waste
pH< 6.0 or > 9.0Adjust to neutral pH (6-9) before collection as hazardous waste
Solid Waste
"this compound" Contamination> 0.1% by weightCollect as Hazardous Waste
Empty Containers
Residue> 3% by weightManage as Hazardous Waste
< 3% by weightTriple rinse with a suitable solvent, collect rinsate as hazardous waste, then deface label and dispose of container in regular trash.

V. Experimental Protocols

Protocol for Neutralization of Acidic or Basic "this compound" Aqueous Waste

  • Preparation: Conduct the procedure in a chemical fume hood. Prepare dilute solutions of a weak acid (e.g., 1M citric acid) and a weak base (e.g., 1M sodium bicarbonate).

  • Monitoring: Use a calibrated pH meter to monitor the pH of the "this compound" aqueous waste solution.

  • Neutralization: Slowly add the appropriate neutralizing agent dropwise to the waste solution with constant stirring.

  • Endpoint: Continue adding the neutralizing agent until the pH is stable within the neutral range (6.0-9.0).

  • Disposal: Collect the neutralized solution in a labeled hazardous waste container.

VI. Visualized Workflow

The following diagram illustrates the decision-making process for the disposal of "this compound" waste.

G start Generate 'this compound' Waste waste_type Determine Waste Type start->waste_type concentrated Concentrated or Grossly Contaminated waste_type->concentrated Liquid/Solid aqueous Dilute Aqueous Solution waste_type->aqueous Aqueous solid Contaminated Solid Waste waste_type->solid PPE/Labware containerize Collect in Labeled, Compatible Container concentrated->containerize aqueous->containerize solid->containerize saa Store in Secondary Containment in Satellite Accumulation Area containerize->saa ehs Arrange EHS Pickup saa->ehs

Caption: Decision workflow for the proper disposal of "this compound" waste.

References

Critical Safety Alert: Unidentified Chemical Compound "N2S2-Cbmbc"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical compound "N2S2-Cbmbc" have not yielded any matching results in established chemical databases or scientific literature. This indicates that "this compound" may be a non-standard identifier, an internal laboratory code, a novel or newly synthesized compound not yet publicly documented, or a typographical error.

It is imperative to verify the correct chemical name and obtain a substance-specific Safety Data Sheet (SDS) before any handling or use. Proceeding without a confirmed identification and a comprehensive risk assessment poses a significant and unacceptable safety risk.

General Protocol for Handling Uncharacterized or Novel Chemical Compounds

In the absence of specific data for "this compound," the following procedural framework is provided for handling any new or uncharacterized chemical compound. This guidance is based on the principle of treating all unknown substances as potentially hazardous.

Pre-Operational Phase: Characterization and Risk Assessment

Before any handling, a thorough risk assessment is mandatory. This phase is critical for ensuring that all potential hazards are identified and mitigated.

Experimental Workflow for New Compound Assessment

cluster_pre Pre-Handling cluster_op Operational Safety cluster_post Post-Handling A Verify Chemical Identity (e.g., CAS No., IUPAC Name) B Search for Existing Safety Data (SDS, Literature) A->B C Assume High Hazard Potential (Toxic, Flammable, Reactive) B->C D Conduct Formal Risk Assessment C->D E Develop Standard Operating Procedure (SOP) D->E F Select and Verify Personal Protective Equipment (PPE) E->F G Segregate and Label Waste E->G F->G I Document Handling and Exposure F->I H Follow Institutional Hazardous Waste Disposal Protocol G->H

Caption: Workflow for assessing and handling a new chemical compound.

Personal Protective Equipment (PPE): A Precautionary Approach

For an unknown substance, a high level of PPE is required until hazards are better understood. The selection below represents a conservative starting point.

PPE CategorySpecificationPurpose
Engineering Controls Certified Chemical Fume Hood or GloveboxPrimary containment; protects user from inhalation of vapors/dusts.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving.Prevents skin contact and absorption.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes, projectiles, and vapors.
Body Protection Flame-resistant lab coat, chemical-resistant apron, and full-length pants and closed-toe shoes.Protects skin from splashes and contamination.
Respiratory A respirator may be required based on the risk assessment, especially if working outside a fume hood is unavoidable.Prevents inhalation of toxic particles, vapors, or gases.
Operational Plan: Handling and Emergency Procedures

All handling of the substance must be performed within a designated and appropriately equipped area.

Step-by-Step Handling Guide:

  • Preparation: Cordon off the work area. Ensure all necessary PPE is correctly donned. Verify that the chemical fume hood is functioning correctly.

  • Handling: Perform all manipulations of the compound deep within the fume hood. Use the smallest quantities necessary for the experiment.

  • Spill Response:

    • Minor Spill (in fume hood): Absorb with a compatible material. Clean the area as per your institution's hazardous spill protocol.

    • Major Spill: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up alone.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure.

Disposal Plan: Waste Management

All waste generated from handling an uncharacterized compound must be treated as hazardous waste.

Logical Flow for Waste Disposal

A Generate Waste (Solid, Liquid, Contaminated PPE) B Segregate Waste Streams (e.g., Halogenated, Non-Halogenated) A->B C Use Designated, Labeled Hazardous Waste Containers B->C D Store in a Secure, Secondary Containment Area C->D E Arrange for Pickup by Certified EHS Personnel D->E

Caption: Segregation and disposal pathway for hazardous chemical waste.

Key Disposal Steps:

  • Do not mix with other waste streams.

  • Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • The waste label must, at a minimum, include the words "Hazardous Waste," the full chemical name (or a unique identifier if the name is unknown), and a list of all components.

  • Store waste containers in a designated satellite accumulation area with secondary containment.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour chemical waste down the drain.

This guidance provides a foundational safety framework. It is not a substitute for a substance-specific risk assessment, which must be completed once "this compound" is correctly identified. Your institution's Environmental Health and Safety (EHS) department is a critical resource and should be consulted before working with any new chemical compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.